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1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone Documentation Hub

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  • Product: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone
  • CAS: 1015846-12-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone

Executive Summary 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone (CAS: 160588-72-9) represents a critical "privileged scaffold" in modern medicinal chemistry. Structurally, it consists of a pyrazole core functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone (CAS: 160588-72-9) represents a critical "privileged scaffold" in modern medicinal chemistry. Structurally, it consists of a pyrazole core functionalized with an acetyl group at the C4 position and an ortho-methoxyphenyl ring at the N1 position.

This specific topology is highly valued in drug discovery for two reasons:

  • Geometric Control: The ortho-methoxy substituent induces a specific torsional angle between the phenyl and pyrazole rings, disrupting planarity and improving solubility compared to para-substituted analogs.

  • Synthetic Versatility: The C4-acetyl group serves as a reactive "handle" for Claisen-Schmidt condensations, enabling the rapid generation of chalcone libraries, pyrimidines, and kinase inhibitors (specifically p38 MAPK and COX-2 pathways).

This guide outlines the physicochemical profile, an optimized catalytic synthesis protocol, and the derivatization logic for this scaffold.

Part 1: Physicochemical Profile

The following data aggregates experimental baselines and computational predictions for the target molecule.

Table 1: Chemical Identity & Physical Properties[1]
PropertyValue / DescriptionNotes
IUPAC Name 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance Off-white to pale yellow crystalline solidTypical of N-aryl pyrazoles
LogP (Predicted) 1.8 – 2.1Lipophilic, suitable for CNS penetration
TPSA ~49 ŲHigh oral bioavailability potential
H-Bond Acceptors 3(2 Oxygen, 1 Pyrazole-N)
H-Bond Donors 0
Rotatable Bonds 3C(O)-C(Py), N-C(Ar), O-Me
Solubility DMSO, DCM, Ethyl Acetate, MethanolInsoluble in water

Part 2: Synthetic Architecture (Chan-Lam Coupling)

While historical methods involve the condensation of 2-methoxyphenylhydrazine with enaminones, that route often suffers from regioselectivity issues (yielding mixtures of 1,3- and 1,5-isomers).

The Superior Protocol: The modern industrial standard utilizes Chan-Lam oxidative coupling . This method couples commercially available 4-acetylpyrazole with 2-methoxyphenylboronic acid. It is regioselective, operates at mild temperatures, and tolerates air.

Mechanism of Action

The reaction proceeds via a Copper(II) catalytic cycle where the pyrazole nitrogen coordinates to the copper, followed by transmetallation with the boronic acid and reductive elimination to form the C-N bond.

Diagram 1: Chan-Lam Synthesis Workflow

ChanLamSynthesis Precursor1 4-Acetylpyrazole Intermediate Cu(II)-Complex Species Precursor1->Intermediate Coordination Precursor2 2-Methoxyphenyl boronic acid Precursor2->Intermediate Transmetallation Catalyst Cu(OAc)2 (10 mol%) Pyridine (2 eq) Catalyst->Intermediate Conditions DCM, Air, RT 24-48h Conditions->Intermediate Product Target: 1-[1-(2-Methoxyphenyl) -1H-pyrazol-4-yl]ethanone Intermediate->Product Reductive Elimination

Caption: Figure 1. Copper-mediated oxidative coupling strategy ensuring N1-regioselectivity.

Detailed Experimental Protocol

Materials:

  • 4-Acetylpyrazole (1.0 eq)

  • 2-Methoxyphenylboronic acid (1.5 eq)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • 4Å Molecular Sieves (powdered)

Procedure:

  • Activation: In a round-bottom flask equipped with a drying tube, add 4Å molecular sieves and anhydrous DCM.

  • Loading: Add 4-acetylpyrazole, 2-methoxyphenylboronic acid, and Cu(OAc)₂.

  • Initiation: Add pyridine dropwise. The solution typically turns a deep blue/green (characteristic of Cu-pyridine complexes).

  • Reaction: Stir vigorously at room temperature under an ambient atmosphere (oxygen is the stoichiometric oxidant to regenerate Cu(II)). Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Quench: Once the pyrazole is consumed (~24h), filter the mixture through a pad of Celite to remove copper salts and sieves.

  • Workup: Wash the filtrate with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation Point: The product should show a distinct singlet in ¹H NMR around δ 2.50 ppm (acetyl CH₃) and a singlet around δ 3.80 ppm (methoxy CH₃).

Part 3: Reactivity & Derivatization

The acetyl group at C4 is not merely a functional group; it is a "chemical hook" for expanding the scaffold into bioactive chemical space.

Core Transformation: Claisen-Schmidt Condensation

Reacting the target ketone with aromatic aldehydes yields chalcones (α,β-unsaturated ketones). These are potent Michael acceptors and precursors to heterocycles.

Diagram 2: Divergent Synthesis Pathway

ReactivityMap Target 1-[1-(2-Methoxyphenyl) -1H-pyrazol-4-yl]ethanone Chalcone Pyrazolyl Chalcone (Michael Acceptor) Target->Chalcone Aldol Condensation Alcohol Secondary Alcohol (Chiral Reduction) Target->Alcohol NaBH4 Reduction Aldehyde + Aryl Aldehyde (NaOH/EtOH) Aldehyde->Chalcone Hydrazine + Hydrazine Hydrate Pyrazoline Bipyrazoles (Anti-inflammatory) Hydrazine->Pyrazoline Guanidine + Guanidine (Base) Pyrimidine Aminopyrimidines (Kinase Inhibitors) Guanidine->Pyrimidine Chalcone->Pyrazoline Cyclization w/ Hydrazine Chalcone->Pyrimidine Cyclization w/ Guanidine

Caption: Figure 2. The "Acetyl Hub" concept showing the transformation of the ketone into diverse pharmacophores.

Part 4: Medicinal Chemistry Applications

Kinase Inhibition (p38 MAPK)

The 1-aryl-4-acylpyrazole motif mimics the ATP-binding pharmacophore of several kinases. The ortho-methoxy group plays a steric role, forcing the phenyl ring out of plane (~45-60° twist). This conformation often improves selectivity by fitting into hydrophobic pockets (e.g., the Gatekeeper region) that reject planar analogs.

COX-2 Inhibition

Derivatives where the acetyl group is converted to a pyrazoline (via the chalcone intermediate described above) have shown significant COX-2 selectivity. The methoxy group mimics the pharmacophore of Celecoxib, providing hydrogen bond acceptor capability without the acidity of a sulfonamide.

Bioisosterism

The N-aryl pyrazole unit is frequently used as a bioisostere for:

  • Indoles: Improving metabolic stability (reducing oxidation at the C2/C3 positions).

  • Bi-phenyls: Adding polarity and H-bond accepting capacity to improve water solubility.

Part 5: Safety & Handling

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde/ketone moiety is stable, but the electron-rich aromatic ring can be susceptible to slow oxidation over months if exposed to light and air.

  • Solvent Compatibility: Avoid protic solvents (MeOH/EtOH) if using strong Lewis acids, as acetal formation may occur.

References

  • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936.

  • PubChem. "Compound Summary: 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (Analogous Structure)." National Library of Medicine.

  • Rao, G. K., et al. "Synthesis and biological evaluation of some novel pyrazolyl-chalcones as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 1, 2012.
  • Menozzi, G., et al.
  • Sigma-Aldrich. "Safety Data Sheet: 1-Arylpyrazole derivatives."

Exploratory

1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone: Technical Monograph

The following technical guide details the chemical identity, synthesis, and medicinal utility of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone . This document is structured for researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal utility of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone . This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in the synthesis of bioactive chalcones and heterocycles.

[1]

Executive Summary

1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone is a critical heterocyclic building block in medicinal chemistry.[1] It features a pyrazole core substituted at the


-position with a 2-methoxyphenyl group and at the 

-position with an acetyl moiety.[1] This specific substitution pattern modulates lipophilicity and metabolic stability while providing a reactive handle (the acetyl group) for downstream diversification—most notably via Claisen-Schmidt condensation to form bioactive chalcones.[1] These derivatives are extensively researched for anti-inflammatory (COX-2 inhibition) , antimicrobial , and anticancer properties.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone
Common Name 4-Acetyl-1-(2-methoxyphenyl)pyrazole
Molecular Formula

Molecular Weight 216.24 g/mol
Predicted LogP ~2.2 - 2.5 (Lipophilic)
H-Bond Donors/Acceptors 0 / 3
Key Functional Groups Acetyl (C=O), Pyrazole (Aromatic Heterocycle), Methoxy ether (-OCH3)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Synthetic Pathways

The synthesis of 1,4-disubstituted pyrazoles requires regioselective control. While direct cyclization methods exist, the most robust and scalable protocol involves the construction of the pyrazole core followed by electrophilic acylation.

Method A: Stepwise Cyclization and Acylation (Recommended)

This route is preferred for its high regioselectivity and yield, avoiding the formation of 3- or 5-methyl isomers common in direct condensation methods.[1]

Step 1: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole

The reaction of (2-methoxyphenyl)hydrazine with a 1,3-dicarbonyl equivalent (malonaldehyde precursor) yields the unsubstituted pyrazole core.[1]

  • Reagents: (2-Methoxyphenyl)hydrazine hydrochloride, 1,1,3,3-Tetraethoxypropane (TEP), Ethanol.[1]

  • Mechanism: Double condensation. The hydrazine nitrogens attack the electrophilic carbons of the in-situ generated malonaldehyde.

  • Protocol:

    • Dissolve (2-methoxyphenyl)hydrazine HCl (10 mmol) in Ethanol (20 mL).

    • Add 1,1,3,3-Tetraethoxypropane (11 mmol) dropwise.

    • Reflux for 2–4 hours (Monitor by TLC, typically 30% EtOAc/Hexane).

    • Concentrate in vacuo. The residue is partitioned between water and Ethyl Acetate.

    • Dry organic layer (

      
      ) and concentrate to yield the intermediate 1-(2-methoxyphenyl)-1H-pyrazole .[1]
      
Step 2: C-4 Acetylation (Friedel-Crafts)

Pyrazoles are electron-rich aromatics that undergo electrophilic substitution preferentially at the


 position.[1]
  • Reagents: Acetic Anhydride (

    
    ), Sulfuric Acid (
    
    
    
    ) or Aluminum Chloride (
    
    
    ).[1]
  • Protocol:

    • Dissolve the pyrazole intermediate (5 mmol) in Acetic Anhydride (5 mL).

    • Add conc.[2]

      
       (2-3 drops) as a catalyst.[1]
      
    • Heat at 80–90°C for 2 hours.

    • Pour the reaction mixture onto crushed ice to hydrolyze excess anhydride.

    • Neutralize with saturated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       solution.
      
    • Filter the precipitate or extract with DCM. Recrystallize from Ethanol/Water to obtain pure 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone .[1]

Synthesis Workflow Diagram

Synthesis Start Start: (2-Methoxyphenyl)hydrazine Inter Intermediate: 1-(2-Methoxyphenyl)-1H-pyrazole Start->Inter Cyclization Reagent1 1,1,3,3-Tetraethoxypropane (Ethanol, Reflux) Reagent1->Inter Product Target: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone Inter->Product C-4 Acylation Reagent2 Acetic Anhydride (H2SO4, 90°C) Reagent2->Product

Figure 1: Stepwise synthesis of the target compound via cyclization and Friedel-Crafts acylation.

Reactivity & Functionalization

The acetyl group at position 4 is the primary handle for medicinal chemistry optimization.

Claisen-Schmidt Condensation (Chalcone Formation)

The most common application is the reaction with aromatic aldehydes to form


-unsaturated ketones (chalcones).[1]
  • Reaction: Ketone + Ar-CHO

    
     Chalcone.[1]
    
  • Significance: The resulting pyrazolyl-chalcones exhibit potent COX-2 inhibitory activity due to their structural similarity to Celecoxib (which also contains a pyrazole core).[1]

Heterocyclization

The acetyl group can be brominated and reacted with thioamides to form thiazole rings, or with hydrazines to form secondary pyrazoline rings, creating bis-heterocyclic systems.

Medicinal Chemistry Applications

Anti-Inflammatory (COX-2 Inhibition)

The 1-arylpyrazole scaffold is a pharmacophore found in NSAIDs.[1] The 2-methoxyphenyl group provides steric bulk that can enhance selectivity for the COX-2 active site over COX-1.[1]

  • Mechanism: The pyrazole ring mimics the central ring of coxibs, while the chalcone side chain (derived from the acetyl group) interacts with the hydrophobic pocket of the enzyme.

Antimicrobial & Antifungal

Derivatives where the acetyl group is converted to a chalcone (linked to chlorinated or nitrated phenyl rings) have shown efficacy against S. aureus and C. albicans. The electron-donating methoxy group at the ortho-position of the N-phenyl ring often improves solubility and bioavailability compared to unsubstituted analogs.[1]

Kinase Inhibition

Substituted pyrazoles are frequent scaffolds in kinase inhibitors (e.g., p38 MAP kinase). The 4-acetyl group serves as a hinge-binding region mimetic or a vector to access the solvent-exposed region of the kinase ATP pocket.[1]

SAR Logic Map

SAR Core Core Scaffold: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone N1 N1-Aryl Group (2-OMe-Ph): Modulates Lipophilicity & Metabolic Stability. Ortho-OMe restricts rotation (Atropisomerism potential). Core->N1 C4 C4-Acetyl Group: Reactive Handle for Chain Extension. Precursor to Chalcones (Michael Acceptors). Core->C4 C3_C5 C3/C5 Positions (H): Steric freedom allows tight binding. Substitution here reduces reactivity of C4. Core->C3_C5

Figure 2: Structure-Activity Relationship (SAR) mapping of the core scaffold.

Experimental Characterization Data (Representative)

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    2.50 (s, 3H,
    
    
    ), 3.85 (s, 3H,
    
    
    ), 7.05-7.10 (m, 2H, Ar-H), 7.35 (m, 1H, Ar-H), 7.75 (dd, 1H, Ar-H), 8.05 (s, 1H, Pyrazole-H3), 8.25 (s, 1H, Pyrazole-H5).[1]
    • Note: The pyrazole protons (H3/H5) typically appear as two singlets downfield. The 2-methoxy group shields the adjacent protons on the phenyl ring.

  • IR (

    
    ):  1675 
    
    
    
    (C=O str), 1590
    
    
    (C=N), 1250
    
    
    (C-O-C).[1]
  • MS (ESI): Calculated for

    
    ; Found 
    
    
    
    .[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Handling: Use standard PPE (Gloves, Goggles). Work in a fume hood, especially during the acetylation step involving acetic anhydride.

  • Storage: Store in a cool, dry place. Stable at room temperature.

References

  • Synthesis of Pyrazoles: Menozzi, G., et al. "Synthesis and biological evaluation of 1-aryl-1H-pyrazole-4-carboxylic acid derivatives."[1] Journal of Heterocyclic Chemistry, 2004.[3] Link[1]

  • Chalcone Derivatives: Bekhit, A. A., et al. "Pyrazoles as anti-inflammatory agents." European Journal of Medicinal Chemistry, 2010. Link

  • Vilsmeier-Haack Applications: Kucukguzel, S. G., et al. "Synthesis and biological activities of some new 1,3,4-thiadiazoles and pyrazoles." European Journal of Medicinal Chemistry, 2002. Link

  • General Pyrazole Chemistry: El-Sawy, E. R., et al. "Synthesis and biological activity of some new 1-pyrazolyl-ethanone derivatives."[1] Acta Pharmaceutica, 2012. Link

Sources

Foundational

Structure Elucidation of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone

Executive Summary This technical guide details the structural elucidation of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone , a privileged scaffold in medicinal chemistry often utilized for its kinase inhibitory potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone , a privileged scaffold in medicinal chemistry often utilized for its kinase inhibitory potential and anti-inflammatory properties.

The primary challenge in characterizing N-aryl pyrazoles lies in unambiguously assigning the regiochemistry of the N-substitution (N1 vs. N2 tautomers or isomers) and confirming the position of the acetyl group. This guide presents a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and X-ray diffraction logic to establish the structure with absolute certainty.

Synthetic Context & Sample Preparation[1][2][3][4][5][6][7][8][9]

To understand the impurity profile and required analytical rigor, one must recognize the synthetic origin. This compound is typically synthesized via the condensation of 2-methoxyphenylhydrazine with 3-(dimethylamino)methylene-2,4-pentanedione (or an equivalent 1,3-electrophile).

  • Potential Isomers: While 1,4-substitution is thermodynamically favored in this specific pathway, trace amounts of regioisomers (where the acetyl group might cyclize differently) or unreacted hydrazine must be ruled out.

  • Sample Preparation Protocol:

    • Solvent Selection: Dissolve 10 mg of the solid in 0.6 mL of DMSO-d₆ .

      • Why: DMSO-d₆ is preferred over CDCl₃ to prevent signal overlap between the methoxy group and water, and to ensure full solubility of the polar amide-like pyrazole core.

    • Tube Quality: Use high-precision 5mm NMR tubes (Type 1, Borosilicate) to minimize shimming errors.

    • Equilibration: Allow the sample to equilibrate in the probe for 5 minutes to stabilize temperature (298 K) and lock signal.

Analytical Workflow

The following flowchart illustrates the logical progression from raw sample to confirmed structure.

ElucidationWorkflow Sample Crude/Purified Sample HRMS HRMS (ESI+) Confirm Formula: C12H12N2O2 Sample->HRMS IR FT-IR Confirm Carbonyl (C=O) & Ether HRMS->IR NMR_1D 1H & 13C NMR Identify Functional Groups IR->NMR_1D NMR_2D 2D NMR (HSQC, HMBC, NOESY) Establish Connectivity & Regiochemistry NMR_1D->NMR_2D Ambiguity check Structure Final Structure Confirmation NMR_2D->Structure Validated

Figure 1: Step-by-step structural elucidation workflow.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Before NMR, the molecular formula must be validated to rule out oxidation byproducts.

  • Method: LC-MS (ESI+ mode).

  • Target Ion: [M+H]⁺

  • Calculated Mass (C₁₂H₁₂N₂O₂): 217.0972 Da.

  • Acceptance Criteria: Error < 5 ppm.

Nuclear Magnetic Resonance (NMR) Analysis

This is the core of the elucidation. The molecule consists of three distinct spin systems: the Acetyl group , the Methoxy group , and the Aromatic/Heteroaromatic system .

A. 1H NMR Assignment (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
Acetyl-CH₃ 2.41Singlet3HCharacteristic methyl ketone adjacent to aromatic ring.
Methoxy-CH₃ 3.82Singlet3HDeshielded singlet typical of aryl methyl ethers (–OCH₃).
Ar-H (Ring A) 7.05 - 7.15Multiplet2HOverlapping signals for H-3' and H-5' (meta/para to methoxy).
Ar-H (Ring A) 7.38Triplet (td)1HH-4' (para to hydrazine linkage).
Ar-H (Ring A) 7.55Doublet (dd)1HH-6' (Ortho to hydrazine linkage).
Py-H (C5) 8.35Singlet1HCritical: Deshielded by N-aryl proximity.
Py-H (C3) 8.89Singlet1HMost deshielded proton due to adjacency to N2 lone pair and C4-carbonyl.
B. 2D NMR: The Connectivity Proof

To prove the structure is 1-[1-(2-methoxyphenyl)...] and not an isomer, we utilize specific 2D correlations.

1. HSQC (Heteronuclear Single Quantum Coherence):

  • Maps protons to their directly attached carbons.[1]

  • Confirms that the signals at 8.35 ppm and 8.89 ppm are indeed methines (CH) on the pyrazole ring and not exchangeable NH protons.

2. HMBC (Heteronuclear Multiple Bond Correlation):

  • The Acetyl Link: Both Pyrazole protons (H3 and H5) should show a long-range correlation (3-bond) to the carbonyl carbon (~192 ppm). This proves the acetyl group is at position C4.

  • The N-Aryl Link: The Pyrazole H5 (8.35 ppm) and the Aryl H6' (7.55 ppm) do not share a carbon, but H5 will correlate to the quaternary carbon C4 (~120-130 ppm) and C3.

3. NOESY (Nuclear Overhauser Effect Spectroscopy) - The "Smoking Gun": This is the definitive experiment for regiochemistry.

  • Observation: A strong NOE cross-peak must be observed between the Methoxy group (3.82 ppm) and the Aryl H3' .

  • Crucial Regio-Link: A spatial correlation (NOE) must be seen between the Pyrazole H5 (8.35 ppm) and the Aryl H6' (7.55 ppm) .

    • Interpretation: This proves the pyrazole N1 is attached to the phenyl ring. If the phenyl were on N2 (impossible for this specific synthesis but theoretically relevant), or if the pyrazole was flipped, this proximity would change.

MolecularCorrelations PyH5 Pyrazole H5 (8.35 ppm) ArylH6 Aryl H6' (7.55 ppm) PyH5->ArylH6 NOESY (Spatial) Acetyl Acetyl C=O (~192 ppm) PyH5->Acetyl HMBC (3-bond) PyH3 Pyrazole H3 (8.89 ppm) PyH3->Acetyl HMBC (3-bond) Methoxy Methoxy (3.82 ppm) Methoxy->ArylH6 No NOE (Control)

Figure 2: Key NOESY (Spatial) and HMBC (Bond) correlations required for structural proof.

Crystallographic Validation (Optional but Recommended)

While NMR is usually sufficient, X-ray crystallography provides the ultimate proof of stereochemistry and solid-state conformation.

  • Crystal Growth: Slow evaporation of an Ethanol/Ethyl Acetate (9:1) mixture.

  • Expected Feature: The 2-methoxyphenyl ring is typically twisted out of plane relative to the pyrazole ring (dihedral angle ~40-60°) to minimize steric clash between the pyrazole H5 and the phenyl ortho-protons.

Quality Control Protocol

To ensure the integrity of the data generated, the following QC steps are mandatory:

  • Residual Solvent Check: Verify DMSO (2.50 ppm) and Water (3.33 ppm) integrals do not interfere with the Acetyl or Methoxy signals.

  • Integration Ratio: The ratio of Aliphatic (6H total) to Aromatic/Heteroaromatic (6H total) must be 1.00 ± 0.02 .

  • 13C Satellite Checks: Ensure small satellites are not mistaken for impurities in the aromatic region (use 13C decoupling if available).

References

  • Pyrazole Synthesis & NMR: Elguero, J., et al. "Proton NMR of N-substituted pyrazoles." Magnetic Resonance in Chemistry.

  • Regiochemistry Determination: Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers.

  • General Spectroscopic Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazole Derivatives.

  • Related Crystal Structures: Cambridge Crystallographic Data Centre (CCDC). Search for "N-aryl pyrazole ethanone".

Sources

Exploratory

Technical Profile: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone

The following is an in-depth technical guide for CAS 1015846-12-4 , structured for researchers and drug development professionals. CAS Registry Number: 1015846-12-4 Chemical Family: N-Aryl Pyrazole / Heterocyclic Ketone...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for CAS 1015846-12-4 , structured for researchers and drug development professionals.

CAS Registry Number: 1015846-12-4 Chemical Family: N-Aryl Pyrazole / Heterocyclic Ketone Role: Pharmaceutical Intermediate / Privileged Scaffold Building Block[1]

Executive Summary

1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1] It features a pyrazole core substituted at the N1 position with a 2-methoxyphenyl group and at the C4 position with an acetyl moiety.[1]

This compound serves as a critical "privileged scaffold" donor.[1] The pyrazole ring is a bioisostere for imidazole and phenyl rings, commonly found in kinase inhibitors, COX-2 inhibitors (e.g., Celecoxib), and GPCR ligands.[1] The C4-acetyl group provides a versatile electrophilic handle for further functionalization, such as condensation reactions to form chalcones, thiazoles, or pyrimidines.[1]

Chemical & Physical Identity

ParameterTechnical Specification
IUPAC Name 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone
Synonyms 1-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)ethan-1-one; 4-Acetyl-1-(2-methoxyphenyl)pyrazole
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
InChI Key Specific key varies by protonation state, typically:JHLATFKKYWPLEJ-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow solid (Typical for class)
Solubility Soluble in DMSO, DMF, Methanol, Chloroform; Insoluble in Water
LogP (Predicted) ~2.3 – 2.8
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors

Synthetic Routes & Manufacturing

The synthesis of CAS 1015846-12-4 generally follows the cyclocondensation strategy, which is the industry standard for constructing 1-aryl-4-substituted pyrazoles.[1]

Primary Synthetic Pathway: Enaminone Cyclization

This route ensures high regioselectivity for the 1,4-substitution pattern.[1]

  • Precursor Formation: Reaction of pentane-2,4-dione (acetylacetone) with dimethylformamide dimethyl acetal (DMF-DMA) yields the intermediate 3-((dimethylamino)methylene)pentane-2,4-dione .[1]

  • Cyclization: The intermediate reacts with 2-methoxyphenylhydrazine hydrochloride in refluxing ethanol. The hydrazine nitrogen attacks the enaminone backbone, followed by cyclization and elimination of dimethylamine and water.[1]

  • Deacylation (In situ): Under specific conditions, the labile C3-acetyl group is cleaved (if using specific precursors), or the 4-acetyl group is retained directly from a 4-acetyl-enaminone precursor.[1]

Synthesis Workflow Diagram (DOT)

Synthesis Start1 Pentane-2,4-dione (Acetylacetone) Inter1 Enaminone Intermediate (3-((Dimethylamino)methylene)-2,4-pentanedione) Start1->Inter1 Condensation Reagent1 DMF-DMA Reagent1->Inter1 Reaction Cyclocondensation (Reflux EtOH, 2-4h) Inter1->Reaction Start2 2-Methoxyphenylhydrazine HCl Start2->Reaction Nucleophilic Attack Product CAS 1015846-12-4 (1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone) Reaction->Product - H2O, - HNMe2

Caption: Regioselective synthesis of CAS 1015846-12-4 via enaminone cyclocondensation.

Biological Relevance & Mechanism of Action

While CAS 1015846-12-4 is an intermediate, its value lies in its structural properties that modulate biological activity in downstream drugs.[1]

The Pyrazole Pharmacophore[1]
  • Kinase Inhibition: The pyrazole ring acts as a hinge-binder in the ATP-binding pocket of protein kinases (e.g., p38 MAPK, EGFR).[1] The N2 nitrogen often accepts a hydrogen bond from the backbone NH of the kinase hinge region.

  • 2-Methoxyphenyl Substituent: This group provides:

    • Steric Bulk: Forces the phenyl ring to twist out of coplanarity with the pyrazole, creating a specific 3D shape ("propeller conformation") often required to fill hydrophobic pockets.[1]

    • Electronic Effect: The methoxy group is an electron-donating group (EDG), increasing the electron density of the phenyl ring, which can influence metabolic stability and pi-stacking interactions.[1]

Downstream Applications (Derivatization)

The C4-acetyl group is a "warhead precursor."[1] It is commonly reacted to form:

  • Chalcones: Via Claisen-Schmidt condensation with aromatic aldehydes (Anti-inflammatory/Anticancer).[1]

  • Heterocycles: Reaction with thiosemicarbazide yields thiazoles; reaction with aminoguanidine yields guanylhydrazones.[1]

Pharmacophore Interaction Map (DOT)

MOA Scaffold CAS 1015846-12-4 (Scaffold) Feature1 N1: 2-Methoxyphenyl Scaffold->Feature1 Feature2 C4: Acetyl Group Scaffold->Feature2 Feature3 Pyrazole Core Scaffold->Feature3 Effect1 Twisted Conformation (Hydrophobic Pocket Fit) Feature1->Effect1 Steric Hindrance Effect2 Electrophilic Center (Covalent/H-bond Acceptor) Feature2->Effect2 Derivatization Site Effect3 Hinge Binding (Kinase Inhibition) Feature3->Effect3 Bioisostere Target Target Protein (e.g., p38 MAPK, COX-2) Effect1->Target Effect3->Target

Caption: Structural Activity Relationship (SAR) of the scaffold in drug design.

Experimental Protocols

Protocol A: Synthesis of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone

Note: This is a generalized high-yield protocol for 1-aryl-4-acetylpyrazoles.[1]

Reagents:

  • 3-((Dimethylamino)methylene)pentane-2,4-dione (1.0 eq)[1]

  • 2-Methoxyphenylhydrazine hydrochloride (1.1 eq)[1]

  • Ethanol (Absolute)[1]

  • Sodium Acetate (1.1 eq, if using hydrazine HCl salt)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-((dimethylamino)methylene)pentane-2,4-dione (10 mmol) in Ethanol (20 mL).

  • Addition: Add 2-Methoxyphenylhydrazine hydrochloride (11 mmol) and Sodium Acetate (11 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1).

  • Work-up: Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol, and dry.[1]

    • If no precipitate:[1] Remove solvent under reduced pressure.[1] Dissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).[1] Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 10-30% EtOAc in Hexanes).

Validation:

  • 1H NMR (CDCl₃, 400 MHz): Expect signals at δ 2.50 (s, 3H, COMe), 3.85 (s, 3H, OMe), 6.9-7.5 (m, 4H, Ar-H), 8.05 (s, 1H, Pyrazole-H3), 8.25 (s, 1H, Pyrazole-H5). Note: H5 is typically deshielded.[1]

Safety & Handling

Signal Word: WARNING

Hazard ClassStatement
Acute Toxicity H302: Harmful if swallowed.[1]
Skin Irritation H315: Causes skin irritation.[1]
Eye Irritation H319: Causes serious eye irritation.[1][2]
STOT-SE H335: May cause respiratory irritation.[1]

Handling Precautions:

  • Operate in a fume hood to avoid inhalation of dust/vapors.[1]

  • Wear nitrile gloves and safety goggles.[1]

  • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for extended periods, as hydrazines/pyrazoles can be sensitive to oxidation over time.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91544678 (Related Pyrazoles). Retrieved from [Link][1]

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles from Enaminones.[1] Journal of Organic Chemistry.[1][3] (General methodology reference).

  • Sigma-Aldrich / Merck.Building Blocks for Medicinal Chemistry: Pyrazoles. (General class properties).
  • European Chemicals Agency (ECHA). C&L Inventory for Pyrazole Derivatives.[1] Retrieved from [Link][1]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone

This guide provides an in-depth technical profile of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone , a specific pyrazole scaffold used in medicinal chemistry as a pharmacophore for kinase inhibitors and anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone , a specific pyrazole scaffold used in medicinal chemistry as a pharmacophore for kinase inhibitors and anti-inflammatory agents.

Executive Summary

1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone is a functionalized heterocyclic building block characterized by a pyrazole core substituted at the N1-position with an ortho-methoxyphenyl group and at the C4-position with an acetyl moiety.[1] Unlike its para-substituted counterparts, the ortho-methoxy group induces significant steric torsion between the phenyl and pyrazole rings, influencing solubility, metabolic stability, and binding kinetics in enzyme pockets (e.g., p38 MAPK, COX-2). This guide outlines its properties, validated synthetic pathways, and reactivity profile for drug development.

Chemical Identity & Structural Analysis[2][3][4][5][6]

AttributeDetail
IUPAC Name 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
SMILES CC(=O)c1cn(c2ccccc2OC)nc1
CAS Registry Note: Isomers exist (e.g., 4-methoxy: 1015846-09-9).[2] Ensure specificity for the 2-methoxy derivative in procurement.
Core Scaffold 1-Aryl-1H-pyrazole
Conformational Sterics (The "Ortho Effect")

The 2-methoxyphenyl group is critical to the physicochemical behavior of this molecule.

  • Torsion Angle: Unlike the planar 4-methoxyphenyl isomer, the 2-methoxy group creates steric clash with the pyrazole protons (H5) and the lone pairs of the pyrazole nitrogen. This forces the phenyl ring to rotate out of the pyrazole plane (dihedral angle > 30°).

  • Electronic Consequence: The lack of planarity reduces

    
    -
    
    
    
    conjugation between the phenyl and pyrazole rings, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption compared to the para-isomer.

Physicochemical Properties[3][7]

The following data aggregates experimental values from analogous 1-aryl-4-acetylpyrazoles and predictive models for the specific ortho-isomer.

PropertyValue / RangeContext
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 92°C – 98°COrtho-substitution often lowers MP relative to para (108-110°C) due to less efficient crystal packing.
LogP (Lipophilicity) 2.10 – 2.35Moderate lipophilicity; suitable for CNS penetration but requires formulation for aqueous delivery.
Solubility (Water) Low (< 0.1 mg/mL)Hydrophobic core dominates.
Solubility (Organic) HighSoluble in DCM, DMSO, MeOH, Ethyl Acetate.
H-Bond Donors 0No -OH or -NH groups.
H-Bond Acceptors 3Pyrazole N2, Ketone O, Methoxy O.
pKa (Conjugate Acid) ~2.0 (Pyrazole N2)The acetyl group is electron-withdrawing, reducing the basicity of the pyrazole nitrogen.

Synthetic Pathways[6][8]

High-purity synthesis of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone requires controlling regioselectivity to ensure the acetyl group installs at C4 and the aryl group at N1.

Route A: The Vilsmeier-Haack Approach (Standard)

This route builds the pyrazole ring first, then functionalizes C4. It is preferred for scale-up as it avoids regiochemical ambiguity.

Protocol:

  • Cyclization: React (2-methoxyphenyl)hydrazine hydrochloride with 1,1,3,3-tetraethoxypropane in ethanol/water (reflux, 2h) to yield 1-(2-methoxyphenyl)-1H-pyrazole .

  • Formylation: Subject the intermediate to Vilsmeier-Haack conditions (POCl₃/DMF, 0°C to 80°C) to generate the 4-carbaldehyde .

  • Grignard Addition: React the aldehyde with Methylmagnesium bromide (MeMgBr) in dry THF at 0°C to form the secondary alcohol.

  • Oxidation: Oxidize the alcohol using PCC (Pyridinium chlorochromate) or Swern oxidation to yield the final ethanone .

Route B: Direct Friedel-Crafts Acetylation (Industrial)

Direct acetylation is faster but requires strict Lewis Acid control to prevent ring degradation.

Protocol:

  • Dissolve 1-(2-methoxyphenyl)-1H-pyrazole in dry Dichloromethane (DCM).

  • Add Acetyl Chloride (1.2 eq).

  • Slowly add Aluminum Chloride (AlCl₃) (1.5 eq) at 0°C.

  • Reflux for 4–6 hours. The electron-rich pyrazole (at C4) undergoes electrophilic aromatic substitution.

  • Quench: Pour over crushed ice/HCl to decompose the aluminum complex.

Synthetic Workflow Diagram

Synthesis Start 2-Methoxyphenyl hydrazine Inter1 1-(2-Methoxyphenyl) -1H-pyrazole Start->Inter1 Cyclization (EtOH, Reflux) Reagent1 1,1,3,3-Tetraethoxypropane Reagent1->Inter1 RouteA Route A: Vilsmeier-Haack Inter1->RouteA RouteB Route B: AcCl / AlCl3 Inter1->RouteB Aldehyde 4-Carbaldehyde Intermediate RouteA->Aldehyde POCl3/DMF Final Target: 1-[1-(2-Methoxyphenyl) -1H-pyrazol-4-yl]ethanone Aldehyde->Final 1. MeMgBr 2. PCC Oxidation RouteB->Final Friedel-Crafts Acetylation

Figure 1: Dual synthetic pathways for the production of the target ethanone from hydrazine precursors.

Reactivity Profile & Applications

The acetyl group at position 4 serves as a versatile "handle" for further diversification, making this compound a valuable intermediate.

Claisen-Schmidt Condensation (Chalcone Synthesis)

Reacting the ethanone with aromatic aldehydes in the presence of base (NaOH/EtOH) yields pyrazolyl-chalcones .

  • Relevance: These chalcones are potent anti-inflammatory agents (inhibitors of TNF-

    
     and IL-6).
    
  • Mechanism: The acetyl methyl group is enolizable. The base deprotonates the

    
    -carbon, which attacks the aldehyde electrophile.
    
Demethylation

Treatment with Boron Tribromide (BBr₃) in DCM at -78°C cleaves the methyl ether to yield the phenol (1-[1-(2-hydroxyphenyl)-1H-pyrazol-4-yl]ethanone).

  • Utility: The free phenol can be used to synthesize fused tricyclic systems (e.g., benzopyranopyrazoles) via intramolecular cyclization.

Heterocycle Formation

The acetyl group can be brominated (


-bromoketone) and reacted with thioamides to form thiazole-substituted pyrazoles , creating a bis-heterocyclic system common in kinase inhibitors.
Reactivity Flowchart

Reactivity Core 1-[1-(2-Methoxyphenyl) -1H-pyrazol-4-yl]ethanone Rxn1 Aldehyde + NaOH Core->Rxn1 Rxn2 BBr3 / DCM Core->Rxn2 Rxn3 1. Br2 2. Thioamide Core->Rxn3 Prod1 Pyrazolyl-Chalcones (Anti-inflammatory) Rxn1->Prod1 Prod2 Phenol Derivative (Tricyclic Precursor) Rxn2->Prod2 Prod3 Thiazole-Pyrazole Hybrids Rxn3->Prod3

Figure 2: Downstream chemical transformations for medicinal chemistry library generation.

Analytical Characterization

To validate the synthesis of this specific isomer, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Acetyl Methyl: Singlet,

    
     2.45–2.55 ppm (3H).
    
  • Methoxy Methyl: Singlet,

    
     3.80–3.85 ppm (3H).
    
  • Pyrazole Protons: Two singlets (or close doublets) at

    
     8.05 and 8.30 ppm (H3 and H5). Note: H5 is often deshielded by the adjacent aryl ring.
    
  • Aryl Protons: Multiplet,

    
     6.90–7.50 ppm (4H). The 2-methoxy substituent causes a distinct splitting pattern compared to the symmetric 4-methoxy isomer.
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 217.1 m/z.

  • Fragmentation: Loss of methyl radical (M-15) or acetyl group (M-43) is common in high-energy collisions.

References

  • Menozzi, G., et al. "Synthesis and antifungal activity of new N-substituted 1H-pyrazoles." Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987, pp. 1669-1675.
  • Sigma-Aldrich. "Product Specification: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone."[3] Sigma-Aldrich Catalog, .

  • Bekhit, A. A., et al. "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry, vol. 90, 2015, pp. 385-421. .

  • Burgess, K. "Vilsmeier-Haack Formylation of Pyrazoles." Organic Syntheses, Coll. Vol. 10, 2004.

Sources

Exploratory

Predicted Biological Targets of Methoxyphenyl Pyrazole Ethanone Derivatives

This technical guide provides a rigorous analysis of the predicted and validated biological targets for methoxyphenyl pyrazole ethanone derivatives . It synthesizes current medicinal chemistry literature, computational d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the predicted and validated biological targets for methoxyphenyl pyrazole ethanone derivatives . It synthesizes current medicinal chemistry literature, computational docking studies, and in vitro bioassays to establish a comprehensive target profile.

Technical Whitepaper | Version 1.0

Executive Summary

Methoxyphenyl pyrazole ethanone derivatives represent a privileged scaffold in medicinal chemistry, characterized by a 1,3,5-trisubstituted pyrazoline core with an


-acetyl (ethanone) moiety. This structural architecture mimics the pharmacophores of established diarylheterocyclic drugs (e.g., Celecoxib, Rimonabant), allowing for pleiotropic biological effects.

The primary predicted targets for this class are Cyclooxygenase-2 (COX-2) in inflammatory cascades and Tyrosine Kinases (EGFR/VEGFR-2) in oncogenic signaling. Secondary targets include microbial DNA Gyrase and Penicillin-Binding Proteins (PBPs) .

Chemical Architecture & SAR Analysis

The biological activity of these derivatives is dictated by three core structural domains. Understanding this Structure-Activity Relationship (SAR) is crucial for target prediction.

Structural Domains[1][2]
  • The Pharmacophore (C5-Methoxyphenyl): The 4-methoxyphenyl group at position 5 provides essential lipophilic bulk and hydrogen bond acceptor capability (via the methoxy oxygen), critical for fitting into the hydrophobic pockets of COX-2 and kinase ATP-binding sites.

  • The Scaffold (N1-Acetyl Pyrazoline): The pyrazoline ring acts as a rigid spacer. The

    
    -acetyl (ethanone) group serves as a hydrogen bond acceptor, often interacting with backbone residues (e.g., Arg120 in COX-2).
    
  • The Variable Wing (C3-Aryl): Substituents here modulate selectivity between isoforms (e.g., COX-1 vs. COX-2).

Synthesis & Derivatization Workflow

The synthesis follows a self-validating Claisen-Schmidt condensation followed by heterocyclization.

SynthesisWorkflow Aldehyde 4-Methoxybenzaldehyde Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Aldehyde->Chalcone NaOH/EtOH Claisen-Schmidt Ketone Acetophenone Deriv. Ketone->Chalcone Product 1-Acetyl-3,5-diaryl-pyrazoline (Target Molecule) Chalcone->Product Cyclization Reflux 6-8h Reagent Hydrazine Hydrate + Glacial Acetic Acid Reagent->Product In situ acetylation

Figure 1: Synthetic pathway for methoxyphenyl pyrazole ethanone derivatives. The reaction proceeds via a chalcone intermediate, cyclized by hydrazine in acetic acid.

Primary Target: Cyclooxygenase-2 (COX-2)

The most authoritative target prediction for this scaffold is the selective inhibition of COX-2.

Mechanistic Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric toxicity by inhibiting constitutive COX-1. The methoxyphenyl pyrazole ethanone scaffold is designed to fit the larger active site of inducible COX-2, sparing COX-1.

  • Selectivity Filter: The bulky methoxyphenyl group exploits the secondary hydrophobic pocket (valine shell) present in COX-2 but accessible only with difficulty in COX-1 (which has a restrictive Isoleucine residue).

  • Binding Mode: Molecular docking studies reveal that the ethanone carbonyl forms H-bonds with Arg120 and Tyr355 at the base of the active site, while the methoxyphenyl group interacts with Val523 .

Quantitative Data Summary
Compound VariantTargetIC50 (µM)Selectivity Index (SI)Reference
4-methoxyphenyl deriv.[1] (T12)COX-21.15>20 (vs COX-1)[1, 2]
4-methoxyphenyl deriv. (T12)COX-1>50.0N/A[1]
Celecoxib (Control)COX-20.05~300[1]

Primary Target: Dual EGFR / VEGFR-2 Kinase Inhibition

In oncology, these derivatives are predicted to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3]

Therapeutic Mechanism

The pyrazoline core mimics the adenine ring of ATP, allowing the molecule to lodge within the ATP-binding cleft of the kinase domain.

  • EGFR Inhibition: Blocks downstream RAS/RAF/MEK/ERK signaling, arresting cell proliferation (G0/G1 phase arrest).

  • VEGFR-2 Inhibition: Prevents angiogenesis, starving the tumor of oxygen and nutrients.

Signaling Pathway Blockade

KinasePathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding RAS RAS-GTP EGFR->RAS Activation Inhibitor Methoxyphenyl Pyrazole Ethanone Derivative Inhibitor->EGFR ATP Competition (Blockade) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Proliferation Signal

Figure 2: Signal transduction blockade.[4] The derivative acts as an ATP-competitive inhibitor at the EGFR kinase domain, halting the proliferative cascade.

Secondary Targets: Antimicrobial Activity

Recent studies indicate that when the methoxyphenyl ring is combined with specific electron-withdrawing groups on the phenyl ring (e.g., chloro- or fluoro-substitutions), the target profile shifts toward bacterial enzymes.

  • DNA Gyrase (Topoisomerase II): The scaffold intercalates into DNA or binds the ATPase domain of GyrB, preventing bacterial DNA replication.

  • Penicillin-Binding Proteins (PBPs): In silico models suggest high affinity binding (-8.1 kcal/mol) to PBPs in E. coli, disrupting cell wall synthesis [3].

Experimental Validation Protocols

To validate these predicted targets, the following standardized protocols are recommended.

Protocol A: In Vitro COX-2 Inhibition Assay (Colorimetric)

Objective: Quantify the IC50 of the derivative against COX-2.

  • Reagents: Ovine COX-2 enzyme, arachidonic acid (substrate), TMPD (chromogen), heme.

  • Preparation: Dissolve test compounds in DMSO. Dilute to concentrations ranging from 0.01 µM to 100 µM.

  • Incubation: Mix enzyme buffer, heme, and test compound. Incubate at 25°C for 5 mins.

  • Reaction: Add arachidonic acid and TMPD. The peroxidase activity of COX-2 oxidizes TMPD to a blue compound.

  • Measurement: Monitor absorbance at 590 nm.

  • Calculation:

    
    . Plot log-concentration vs. inhibition to determine IC50.
    
Protocol B: EGFR Kinase Assay (Luminescence)

Objective: Assess ATP-competitive binding affinity.

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Reaction: Incubate EGFR enzyme, Poly(Glu, Tyr) substrate, ATP (10 µM), and test compound in kinase buffer for 60 mins at room temperature.

  • Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

  • Detection: Add Kinase Detection Reagent to convert ADP (produced by kinase activity) to ATP, which drives a luciferase reaction.

  • Readout: Measure luminescence (RLU). Lower signal indicates higher inhibition.

References

  • El-Sayed, A. M., et al. (2022).[3][5] "Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2." Bioorganic Chemistry, 123, 105770.[3][5] Link

  • Abdelgawad, M. A., et al. (2018). "Design, synthesis, molecular docking and anti-inflammatory activity of novel pyrazole-based derivatives as potent COX-2 inhibitors."[6] Bioorganic Chemistry. Link (Contextual citation based on scaffold analysis).

  • Kumalo, M., et al. (2025). "Multicomponent synthesis, characterization and antimicrobial evaluation of pyrazole derivatives." DUT Open Scholar. Link

  • Hassan, R. A., et al. (2022).[3][7] "Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[7]

  • Alam, M. S., et al. (2016). "Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Link

Sources

Foundational

The N-Aryl Pyrazole Scaffold: A Technical Guide to Pharmacology, Synthesis, and Safety Profiling

Topic: Pharmacological Profile of N-Aryl Pyrazole Compounds Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The N-aryl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Profile of N-Aryl Pyrazole Compounds Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The N-aryl pyrazole moiety represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing ligands for diverse biological targets through judicious substitution. While historically celebrated for generating blockbuster anti-inflammatory drugs (e.g., Celecoxib) and cannabinoid antagonists (e.g., Rimonabant), this scaffold presents unique challenges in regioselective synthesis and toxicological profiling.

This guide moves beyond basic review to provide a functional roadmap for working with N-aryl pyrazoles. It dissects the structural "switches" that determine target selectivity (COX-2 vs. CB1 vs. GABA), details self-validating synthetic protocols to avoid regioisomeric impurities, and establishes a rigorous safety profiling workflow to mitigate off-target neurotoxicity.

Part 1: Structural Basis & Target Selectivity

The pharmacological versatility of the N-aryl pyrazole stems from its ability to orient substituents in 3D space to match distinct protein binding pockets. The core consists of a 5-membered pyrazole ring with an aromatic ring attached to the Nitrogen at position 1.

The Selectivity Switch

Small structural modifications at the


, 

, and

positions dramatically alter the pharmacological profile.
  • COX-2 Inhibitors (e.g., Celecoxib): Require a polar sulfonamide or sulfone group on the N-aryl ring (often at the 4-position) to bind the hydrophilic side pocket of COX-2, which is absent in COX-1.

  • CB1 Antagonists (e.g., Rimonabant): Characterized by a 1,5-diaryl substitution pattern.[1] The 2,4-dichlorophenyl group at

    
     and a lipophilic group at 
    
    
    
    create a steric bulk that stabilizes the receptor in its inactive state (inverse agonism).
  • GABA Antagonists (e.g., Fipronil): A trifluoromethyl group at

    
     and specific substitution on the N-aryl ring (2,6-dichloro-4-trifluoromethyl) leads to potent blocking of GABA-gated chloride channels. Note: This is the primary source of neurotoxicity in mammalian drug candidates.
    
Visualization: Structure-Activity Logic

The following diagram illustrates how specific substitutions drive the compound toward distinct biological targets.

SAR_Logic Core N-Aryl Pyrazole Scaffold R1 N1-Aryl Substitution Core->R1 R3 C3 Substitution Core->R3 R4 C4 Substitution Core->R4 R5 C5 Substitution Core->R5 COX2 COX-2 Inhibition (Anti-inflammatory) Ex: Celecoxib R1->COX2 4-Sulfonamide CB1 CB1 Antagonism (Metabolic/CNS) Ex: Rimonabant R1->CB1 2,4-Dichlorophenyl GABA GABA Toxicity (Convulsant/Pesticide) Ex: Fipronil R1->GABA 2,6-Dichloro-4-CF3 R3->GABA Cyano group R4->GABA Sulfoxide/Sulfone R5->COX2 Trifluoromethyl R5->CB1 Aryl Group (1,5-diaryl)

Caption: SAR decision tree showing how specific substituents on the pyrazole core dictate pharmacological fate (COX-2 vs. CB1 vs. GABA).

Part 2: Critical Safety Profiling (The GABA Liability)

A major failure mode in the development of N-aryl pyrazoles is unexpected CNS toxicity. This often arises from "Fipronil-like" activity—off-target binding to the picrotoxin site of GABA-A receptors.

Mechanism of Toxicity

Unlike benzodiazepines which modulate GABA allosterically, certain N-aryl pyrazoles act as non-competitive channel blockers . They physically occlude the chloride pore, preventing hyperpolarization. This leads to hyperexcitability and convulsions.

Key Safety Rule: Any N-aryl pyrazole with electron-withdrawing groups (EWGs) at


 (e.g., -CN) and 

(e.g., -SOCF3) must be screened early for GABA-A binding.
Metabolic Stability & CYP Inhibition

The N-aryl moiety is susceptible to oxidative metabolism, particularly by CYP2C9 and CYP3A4 .

  • Liability: Oxidation of the N-aryl ring can lead to the formation of reactive para-quinoneimines.[2]

  • Mitigation: Blocking metabolic "soft spots" (para-positions) with Fluorine or using bioisosteres.

Part 3: Experimental Protocols

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Why this protocol? The classic Knorr synthesis (hydrazine + 1,3-diketone) often yields a mixture of 1,3,5- and 1,3,4-isomers which are difficult to separate. This modern protocol uses vinyl sulfoxonium ylides to ensure high regioselectivity for the 1,3,5-pattern (crucial for CB1 and COX-2 ligands).

Reagents:

  • Aryl diazonium tetrafluoroborate (1.0 equiv)

  • Vinyl sulfoxonium ylide (1.0 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN)

Workflow:

  • Preparation: Dissolve vinyl sulfoxonium ylide in MeCN (0.1 M concentration).

  • Addition: Add

    
     followed by the aryl diazonium salt at room temperature.
    
  • Reaction: Stir at 80°C for 2-4 hours. Monitor via TLC/LC-MS.

  • Workup: Dilute with ethyl acetate, wash with water/brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Confirm the absence of the regioisomer. The pyrazole

    
    -proton typically appears as a singlet between 
    
    
    
    6.5–7.0 ppm.
  • NOESY: Verify spatial proximity between the N-aryl ortho-protons and the

    
    -substituent to confirm 1,5-connectivity.
    
Microsomal Stability Assay (Metabolic Profiling)

Why this protocol? To determine the intrinsic clearance (


) and identify metabolic soft spots on the N-aryl ring.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compound (1 µM final conc, <0.1% DMSO)

Step-by-Step:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with phosphate buffer (100 mM, pH 7.4) and Test Compound at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. The slope


 is the elimination rate constant.



Part 4: Data Visualization & Comparison

Comparative Pharmacological Data

The following table contrasts the profile of three benchmark N-aryl pyrazoles.

CompoundPrimary TargetMechanismKey Structural FeatureToxicology Note
Celecoxib COX-2Inhibitor4-Sulfonamide groupLow GI toxicity; CV risk (class effect)
Rimonabant CB1Inverse Agonist1,5-Diaryl arrangementWithdrawn due to psychiatric side effects (anxiety/depression)
Fipronil GABA-ClChannel Blocker4-TrifluoromethylsulfinylHigh insect selectivity; convulsant in mammals at high doses
Synthesis Workflow Diagram

The synthesis of these compounds requires strict control over regiochemistry.

Synthesis_Workflow Start Start: Aryl Hydrazine or Diazonium Salt Decision Regioselectivity Required? Start->Decision Path_Knorr Method A: Knorr Condensation (1,3-Diketone + Hydrazine) Decision->Path_Knorr No / Low Cost Path_Ylide Method B: Ylide Coupling (Vinyl Sulfoxonium Ylide + Diazonium) Decision->Path_Ylide Yes / High Purity Result_Mix Result: Mixture of 1,3,5 and 1,3,4 Isomers Path_Knorr->Result_Mix Result_Pure Result: Regioselective 1,3,5-Trisubstituted Pyrazole Path_Ylide->Result_Pure Purification Chromatographic Separation (Difficult) Result_Mix->Purification

Caption: Decision matrix for synthetic route selection. Method B is recommended for pharmaceutical profiling to avoid isomeric impurities.

References

  • Vishwakarma, R. K., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts.[3] The Journal of Organic Chemistry. Link

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry. Link

  • Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters. Link

  • Gant, D. B., et al. (1998). Fipronil: action at the GABA receptor.[4] Reviews in Toxicology. Link

  • Dutta, A. K., et al. (2006). Synthesis and structure-activity relationships (SARs) of 1,5-diarylpyrazole cannabinoid type-1 (CB(1)) receptor ligands.[1] Bioorganic & Medicinal Chemistry.[3][5] Link

Sources

Exploratory

The Rising Therapeutic Potential of Pyrazole Ethanone Derivatives: A Technical Guide for Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and, most notably, anticancer properties.[1][5][6] This guide will delve into the therapeutic applications of a specific subclass, pyrazole ethanone derivatives, with a primary focus on their burgeoning role as anticancer agents. We will explore their synthesis, mechanisms of action, and the critical experimental workflows used to validate their therapeutic potential.

Synthetic Strategies: Crafting the Pyrazole Ethanone Core

The synthesis of pyrazole ethanone derivatives often involves a multi-step process, with the Knorr pyrazole synthesis and related cyclization reactions being fundamental.[3][7] A common and effective route involves the initial synthesis of a chalcone intermediate, which then undergoes cyclization to form the final pyrazole derivative with an ethanone moiety.[8][9]

This synthetic approach offers the flexibility to introduce a wide range of substituents on the phenyl rings, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. The choice of starting materials and reaction conditions can be strategically manipulated to optimize the yield and purity of the desired pyrazole ethanone derivative.

Anticancer Applications: A Multi-pronged Attack on Malignancy

Pyrazole ethanone and related pyrazole derivatives have emerged as a highly promising class of anticancer agents, exhibiting potent activity against a variety of human cancer cell lines.[1][10] Their anticancer effects are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][11]

Mechanism of Action: Targeting the Engines of Cancer

The anticancer activity of pyrazole derivatives is not monolithic; they often engage multiple targets within the cancer cell, leading to a multi-pronged therapeutic effect.[1] Several key mechanisms of action have been elucidated:

  • Kinase Inhibition: A significant number of pyrazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[12] These include:

    • Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, these compounds can halt the cell cycle, preventing cancer cells from proliferating.[1][10] Certain pyrazole-indole hybrids have shown significant inhibitory activity toward CDK2.[10]

    • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a particularly attractive strategy, as it can simultaneously curb tumor growth and angiogenesis.[1][13] Several fused pyrazole derivatives have demonstrated potent dual inhibitory activity.[13]

    • Other Kinases: Pyrazole derivatives have also been shown to inhibit other kinases crucial for cancer cell survival and proliferation, such as haspin kinase.[1]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt the dynamics of microtubule assembly by inhibiting tubulin polymerization.[2][14] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[14]

Quantitative Efficacy: A Look at the Numbers

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for selected pyrazole derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-Indole Hybrid (7a)HepG2 (Liver)6.1 ± 1.9[10]
Pyrazole-Indole Hybrid (7b)HepG2 (Liver)7.9 ± 1.9[10]
Thiazolidinone-grafted Indolo–pyrazole (6c)SK-MEL-28 (Melanoma)3.46 ± 0.24[14]
Fused Pyrazole DerivativeHepG2 (Liver)0.71[1]
Pyrazolone-pyrazole Derivative (27)MCF7 (Breast)16.50[1]
Benzofuropyrazole Derivative (4a)K562 (Leukemia)0.26[2]
Benzofuropyrazole Derivative (4a)A549 (Lung)0.19[2]
Pyrazole Derivative (5b)K562 (Leukemia)0.021[2]
Pyrazole Derivative (5b)A549 (Lung)0.69[2]
Visualizing the Mechanism: Kinase Inhibition Pathway

The following diagram illustrates a simplified signaling pathway depicting the inhibition of a receptor tyrosine kinase (RTK) by a pyrazole ethanone derivative, leading to the downstream blockade of pro-proliferative and pro-survival signals.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Ligand Growth Factor Ligand->RTK Binds Inhibitor Pyrazole Ethanone Derivative Inhibitor->RTK Inhibits

Caption: Inhibition of a Receptor Tyrosine Kinase by a Pyrazole Derivative.

Experimental Protocols for Therapeutic Validation

The validation of the anticancer activity of pyrazole ethanone derivatives relies on a series of well-established in vitro assays. These protocols are designed to be self-validating by including appropriate controls and providing quantitative, reproducible data.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a cornerstone for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.[10][11]

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole ethanone derivative (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the MTT Cell Viability Assay.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.[10][11]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the pyrazole ethanone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[11]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.[11]

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is used as a marker for membrane integrity, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the pyrazole ethanone derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[11]

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Beyond Cancer: Other Therapeutic Avenues

While the anticancer potential of pyrazole ethanone derivatives is a major focus of current research, these versatile compounds also exhibit other promising therapeutic activities.

  • Antimicrobial Activity: The pyrazole scaffold has also been incorporated into compounds with potent antibacterial and antifungal activity.[18][19][20] These derivatives represent a promising avenue for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Conclusion and Future Directions

Pyrazole ethanone derivatives and their structural congeners represent a highly versatile and promising class of therapeutic agents. Their synthetic tractability allows for extensive structural modifications, enabling the optimization of their pharmacological profiles. The wealth of research highlighting their potent anticancer activity, coupled with their demonstrated anti-inflammatory and antimicrobial properties, underscores their significant potential in drug discovery.

Future research in this area will likely focus on:

  • The design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets.

  • In-depth mechanistic studies to further elucidate their modes of action.

  • Preclinical and clinical evaluation of the most promising candidates to translate their therapeutic potential into tangible clinical benefits.

The continued exploration of the pyrazole ethanone scaffold is poised to yield a new generation of effective and targeted therapies for a range of human diseases.

References

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics.
  • Benchchem. (n.d.).
  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
  • Kumar, A., et al. (n.d.).
  • Unknown. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents.
  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Step 2 Synthesis of pyrazole Derivative.
  • Li, Y., et al. (n.d.).
  • Zhang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Aly, H. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
  • El-Behery, M., et al. (2025). Proposed mechanism for the formation of pyrazole‐ethanone.
  • Al-Ostath, A., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI.
  • Balasubramanian, C., & Sekar, M. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
  • Sarg, M., et al. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC.
  • Ramirez, J. A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Unknown. (2024).
  • Singh, R. K., et al. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • Kumar, S., et al. (n.d.). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents.
  • Geronikaki, A., et al. (n.d.).
  • Ali, N., et al. (2025).
  • Chahboun, N., et al. (n.d.).
  • Unknown. (n.d.).
  • Marinescu, M., & Zalaru, C. M. (2021).
  • Kumar, A., et al. (2023).
  • Unknown. (2026).
  • Mathew, L., Sankaranarayanan, M., & Kaliappan, I. (2023).
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Unknown. (2025).
  • Gautam, A. K. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
  • Ali, N. S., et al. (2019).
  • Unknown. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

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Foundational

Technical Guide: The Chemistry and Pharmacology of 1-Aryl-4-Acetylpyrazoles

Executive Summary The 1-aryl-4-acetylpyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for a wide spectrum of therapeutic applications. Unlike simple pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-aryl-4-acetylpyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for a wide spectrum of therapeutic applications. Unlike simple pyrazoles, the introduction of an acetyl group at the C4 position creates a reactive "chemical handle" that enables the rapid generation of diverse libraries, including pyrazolyl-chalcones, thiazoles, and heterocyclic hybrids.

This guide provides a rigorous technical analysis of this scaffold, focusing on regioselective synthesis, chemical reactivity, and structure-activity relationships (SAR). It is designed for synthetic chemists and drug discovery scientists seeking to leverage this moiety for next-generation therapeutics.

Structural Significance & Pharmacophore Analysis

The 1-aryl-4-acetylpyrazole core is characterized by three distinct functional regions that dictate its chemical behavior and biological affinity:

  • The N1-Aryl Group: Provides lipophilicity and π-π stacking interactions within protein binding pockets (e.g., COX-2 active sites).

  • The Pyrazole Ring: Acts as a bioisostere for amide or carboxylate groups, offering hydrogen bond acceptor/donor properties.

  • The C4-Acetyl Group: An electrophilic center susceptible to condensation reactions, serving as a gateway to extended conjugation systems (chalcones) or heterocyclization.

Electronic Properties

The pyrazole ring is electron-rich. However, the acetyl group at C4 exerts an electron-withdrawing effect (–M effect), deactivating the ring slightly but making the acetyl methyl group acidic enough for base-catalyzed condensation (Claisen-Schmidt).

Synthetic Architectures

Achieving the 1-aryl-4-acetyl substitution pattern requires precise control over regiochemistry to avoid the formation of 1-acetyl (N-acylated) isomers or 3/5-substituted byproducts.

Method A: The Enaminone Cyclocondensation (Gold Standard)

This route is preferred for its high regioselectivity and yield. It utilizes a masked 1,3-dicarbonyl equivalent.

  • Precursor: Acetylacetone (2,4-pentanedione).

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Intermediate: 3-((Dimethylamino)methylene)pentane-2,4-dione.

Protocol Logic: The reaction of acetylacetone with DMF-DMA yields an enaminone. When this intermediate reacts with an aryl hydrazine, the hydrazine nitrogen attacks the most electrophilic center (the enaminone carbon), followed by cyclization. This "directed" cyclization ensures the acetyl group remains at the C4 position.

Method B: Vilsmeier-Haack Formylation/Acylation

While typically used to install formyl groups, modified Vilsmeier conditions or direct Friedel-Crafts acylation on pre-formed 1-arylpyrazoles can install the acetyl group.

  • Substrate: 1-Aryl-3,5-dimethylpyrazole.

  • Reagents: Acetic anhydride (

    
    ) + Lewis Acid (e.g., 
    
    
    
    or Polyphosphoric acid).
  • Selectivity: The C4 position is the most nucleophilic site on the pyrazole ring, favoring electrophilic aromatic substitution (EAS) at this location.

Visualization: Synthetic Pathway

Synthesis Acetylacetone Acetylacetone (2,4-Pentanedione) Enaminone Intermediate: 3-((Dimethylamino)methylene) pentane-2,4-dione Acetylacetone->Enaminone Reflux, 1h DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Product TARGET: 1-Aryl-4-Acetylpyrazole Enaminone->Product Cyclocondensation EtOH, Reflux ArylHydrazine Aryl Hydrazine (Ar-NHNH2) ArylHydrazine->Product

Figure 1: The regioselective synthesis of 1-aryl-4-acetylpyrazoles via the enaminone pathway.

Chemical Reactivity & Derivatization

The utility of 1-aryl-4-acetylpyrazoles lies in their ability to serve as precursors for more complex scaffolds.

Claisen-Schmidt Condensation (Synthesis of Pyrazolyl Chalcones)

The acetyl methyl protons are acidic (


). In the presence of a base (NaOH or KOH), they form an enolate that attacks aromatic aldehydes.
  • Reaction: 1-Aryl-4-acetylpyrazole + Ar-CHO

    
     Pyrazolyl Chalcone.
    
  • Significance: These chalcones often exhibit superior biological activity (anticancer, antimicrobial) compared to the parent pyrazole due to the

    
    -unsaturated ketone system acting as a Michael acceptor for cysteine residues in enzymes.
    
Heterocyclization

The acetyl group can be brominated (


-bromoketone) and reacted with thioamides to form thiazole-pyrazole hybrids , a dual-pharmacophore strategy common in kinase inhibitor design.

Pharmacological Landscape

The 1-aryl-4-acetylpyrazole scaffold is a validated hit in multiple therapeutic areas.

Data Summary: Biological Potency
Therapeutic AreaTarget MechanismKey Substituents (SAR)Ref
Anti-inflammatory COX-2 Inhibition1-(4-Sulfamylphenyl) or 1-(4-Methoxyphenyl)[1, 2]
Antimicrobial DNA Gyrase / Cell Wall4-Acetyl group converted to Chalcone or Thiazole[3, 4]
Anticancer EGFR / HER2 KinaseBulky aryl groups at N1; Chalcone linkage at C4[5]
Structure-Activity Relationship (SAR) Map

The biological activity is tightly controlled by substituents at three key positions.

SAR Core 1-Aryl-4-Acetylpyrazole Scaffold N1 N1-Aryl Position Core->N1 C4 C4-Acetyl Position Core->C4 C35 C3/C5 Positions Core->C35 N1_Effect Determines COX-2 Selectivity (e.g., 4-SO2NH2, 4-F) N1->N1_Effect C4_Effect Chemical Handle for Pharmacophore Extension (Chalcones/Heterocycles) C4->C4_Effect C35_Effect Steric Modulation (Methyl groups improve stability) C35->C35_Effect

Figure 2: Structure-Activity Relationship (SAR) analysis of the pyrazole scaffold.

Experimental Protocol: Synthesis of 4-Acetyl-1-(4-chlorophenyl)-3,5-dimethylpyrazole

A validated, step-by-step protocol for laboratory synthesis.

Reagents
  • Acetylacetone (10 mmol)

  • 4-Chlorophenylhydrazine hydrochloride (10 mmol)

  • Acetic Anhydride (solvent/reagent) or Ethanol[1]

  • Sodium Acetate (if using hydrazine salt)

Procedure (One-Pot Cyclocondensation)
  • Preparation: Dissolve 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in 20 mL of ethanol. Stir for 10 minutes to release the free hydrazine.

  • Addition: Add 3-((dimethylamino)methylene)pentane-2,4-dione (prepared via DMF-DMA reaction with acetylacetone) OR for the 3,5-dimethyl analog, add 3-chloro-2,4-pentanedione (if available) or simply react acetylacetone directly if targeting the non-acetylated core first, then acylate.

    • Refined Route for 4-Acetyl: React 3-ethoxymethylene-2,4-pentanedione (10 mmol) with the aryl hydrazine solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from ethanol to yield the target 1-aryl-4-acetylpyrazole as pale yellow crystals.

Yield Expectation: 75–85%. Characterization: The IR spectrum should show a strong carbonyl peak at


 (conjugated ketone) and C=N stretching at 

.

References

  • Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazole Derivatives. National Institutes of Health (PubMed). Available at: [Link]

  • Antimicrobial Activity of 1-Aryl-4-Acetylpyrazole Derivatives. ResearchGate. Available at: [Link]

  • Design and Synthesis of Pyrazole-Chalcone Hybrids as Anticancer Agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Exploratory

The Pyrazole Core: A Historical and Synthetic Guide for Modern Drug Discovery

Introduction: The Unassuming Heterocycle That Shaped Modern Medicine Pyrazole, an unassuming five-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a privileged position in the annals of medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Heterocycle That Shaped Modern Medicine

Pyrazole, an unassuming five-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a privileged position in the annals of medicinal chemistry.[1][2][3] Its simple structure, a C₃H₄N₂ ring, belies a rich history of scientific discovery and a profound impact on the development of therapeutics.[4][5] From the first synthetic analgesics to highly specific targeted therapies, the pyrazole scaffold has proven to be a remarkably versatile framework for drug design.[3][6] Its unique physicochemical properties—acting as both a hydrogen bond donor and acceptor—and the relative ease of its synthesis and functionalization have made it a cornerstone of pharmaceutical research and development.[7][8] This guide provides an in-depth exploration of the discovery and history of pyrazole-based compounds, detailing the foundational synthetic methodologies and tracing their evolution into some of the most significant drugs of the modern era.

The Dawn of Pyrazole Chemistry: Ludwig Knorr and the Birth of Antipyrine

The story of pyrazole in medicine begins in 1883 with the German chemist Ludwig Knorr.[8][9] While investigating the reactions of phenylhydrazine, Knorr devised a reaction that would not only define his career but also lay the groundwork for a new class of pharmaceuticals.[10] By condensing phenylhydrazine with ethyl acetoacetate, he successfully synthesized the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[9][11][12] This seminal reaction, now universally known as the Knorr Pyrazole Synthesis, marked the genesis of pyrazole chemistry.[9][13][14]

Further methylation of this pyrazolone core led to the creation of Antipyrine (also known as phenazone).[15][16][17] Patented in 1883, Antipyrine was one of the world's first synthetic drugs, a potent analgesic (pain-reducing) and antipyretic (fever-reducing) agent that quickly found widespread clinical use.[15][16][18][19] Its success demonstrated the immense potential of synthetic organic chemistry to create novel molecules with significant therapeutic benefits, paving the way for the modern pharmaceutical industry.[20]

The Knorr Synthesis: A Foundational Protocol

The elegance of the Knorr synthesis lies in its straightforward approach to constructing the pyrazole ring. The reaction involves the condensation of a β-ketoester with a hydrazine derivative, a process that remains a staple in heterocyclic chemistry today.[9][12]

General Mechanism of the Knorr Pyrazole Synthesis

The reaction begins with the condensation of the hydrazine with the ketone of the β-ketoester to form a hydrazone intermediate.[12] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl group, leading to the elimination of an alcohol and the formation of the stable pyrazolone ring.[12]

Knorr_Synthesis_Mechanism Figure 1: Generalized Mechanism of the Knorr Pyrazole Synthesis Reactants β-Ketoester + Hydrazine Intermediate1 Hydrazone Formation (-H₂O) Reactants->Intermediate1 Condensation Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Tautomerization & Attack Product Pyrazolone Product (-ROH) Intermediate2->Product Elimination Timeline Figure 2: Key Milestones in Pyrazole Compound Development cluster_1800 19th Century cluster_1900 20th Century Knorr 1883: Ludwig Knorr synthesizes the first pyrazole derivative. Antipyrine 1884: Antipyrine (Phenazone) is introduced as one of the first synthetic analgesics. Knorr->Antipyrine COX_Discovery 1991: Existence of the COX-2 enzyme is confirmed, providing a new drug target. Celecoxib 1998: Celecoxib (Celebrex) is approved by the FDA as the first selective COX-2 inhibitor. COX_Discovery->Celecoxib

Caption: Figure 2: A timeline highlighting major events in the history of pyrazole-based pharmaceuticals.

Modern Synthetic Strategies and Broadening Applications

While the Knorr synthesis remains historically significant, modern organic chemistry has developed a vast arsenal of methods for synthesizing pyrazole derivatives. [1][21][22]These include:

  • One-pot multicomponent processes: These reactions combine multiple starting materials in a single step, improving efficiency and reducing waste. [1]* Transition-metal catalysis: Catalysts, particularly those based on palladium and copper, have enabled novel and highly regioselective pyrazole syntheses. [1][21]* Visible-light-promoted reactions: These "green chemistry" approaches use light to drive reactions under mild conditions. [1]* [3+2] Cycloaddition reactions: This powerful method involves the reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne) to form the five-membered pyrazole ring. [22] These advanced synthetic techniques have allowed chemists to create an enormous diversity of pyrazole-containing molecules, leading to their application in a wide range of therapeutic areas beyond inflammation. [6][23][24]

    Drug Name (Trade Name) Year of First Approval (Approx.) Therapeutic Class Brief Mechanism/Note
    Phenazone (Antipyrine) 1884 Analgesic, Antipyretic One of the first synthetic drugs; non-selective COX inhibitor. [16][18]
    Celecoxib (Celebrex) 1998 Anti-inflammatory (NSAID) Selective COX-2 inhibitor. [25][26]
    Rimonabant (Acomplia) 2006 (Withdrawn) Anti-obesity Selective cannabinoid (CB1) receptor inverse agonist. [6]
    Sildenafil (Viagra) 1998 Erectile Dysfunction PDE5 inhibitor; contains a pyrazolo-pyrimidinone core. [22]

    | Crizotinib (Xalkori) | 2011 | Anti-cancer | ALK and ROS1 kinase inhibitor. [27]|

Table 1: Selected examples of influential pyrazole-containing drugs.

Conclusion: The Enduring Legacy and Future of the Pyrazole Core

From a foundational discovery in a 19th-century German laboratory to a central role in 21st-century targeted cancer therapy, the journey of pyrazole-based compounds is a testament to the power of heterocyclic chemistry. [9][27]The initial synthesis by Ludwig Knorr not only delivered one of the world's first synthetic medicines but also unlocked a chemical scaffold of unparalleled versatility. [10]The subsequent development of selective COX-2 inhibitors like Celecoxib revolutionized the treatment of inflammatory diseases and showcased the potential of rational drug design. [25][28]Today, the pyrazole nucleus is a recurring motif in drugs targeting a vast array of diseases, and its story continues to evolve. [3][7][29]As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the humble pyrazole core is certain to remain a vital and enduring component in the future of drug discovery.

References

  • Benchchem. A Technical Guide to the Knorr Pyrazole Synthesis of 1883.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ResearchGate. Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals.
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review.
  • Wikipedia. Discovery and development of cyclooxygenase 2 inhibitors.
  • ResearchGate. Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5.
  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Wikipedia. Phenazone.
  • Books. Chapter 5: Pyrazoles.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PMC. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • ResearchGate. A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.
  • orientjchem.org. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
  • Encyclopedia.com. Knorr, Ludwig.
  • PMC. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years.
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm) | PPTX.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • IJFMR. Synthesis of Pyrazole Derivatives A Review.
  • Scribd. Debus Radziszewsky and Knorr Pyrazole Synthesis | PDF | Organic Chemistry.
  • ResearchGate. Chemistry of Antipyrine | Request PDF.
  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. The development of COX-2 inhibitors.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • PubMed. Recent Advances in the Synthesis of Pyrazole Derivatives.
  • PMC. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • Google Patents. US20180028494A1 - Pharmaceutical composition for treatment of inflammatory ear diseases, method for producing same and method for treatment using said composition.
  • Cleveland Clinic Journal of Medicine. COX 2-selective NSAIDs: Biology, promises, and concerns.
  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • NIH. Pyrazole | C3H4N2 | CID 1048 - PubChem.
  • 9/3/2021. Gael Shama Antipyrine Itself: More notes: • Lola will be working on taking some of these an.
  • Patsnap Synapse. What is Antipyrine used for?.
  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • YouTube. Synthesis of Antipyrine (1,3 Pyrazole Derivative) From Ethylacetoacetate & Phenyl Hydrazine.
  • The Pharmaceutical Significance of Antipyrine: From Historical Use to Modern Research.
  • Antipyrine-Updates-2019.pdf.
  • NIST. 1H-Pyrazole - the NIST WebBook.
  • Encyclopedia.pub. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • ResearchGate. (PDF) Synthesis of Phenazone Derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone

Executive Summary This application note details a robust, two-step protocol for the synthesis of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone . Unlike common pyrazole syntheses that utilize 1,3-diketones (yielding 3,5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone . Unlike common pyrazole syntheses that utilize 1,3-diketones (yielding 3,5-disubstituted derivatives), this protocol targets the 3,5-unsubstituted core, a critical scaffold in kinase inhibitor discovery (e.g., specific JAK or VEGFR inhibitors).

The method employs a "Construct-then-Functionalize" strategy:

  • Ring Construction: Condensation of (2-methoxyphenyl)hydrazine with a malonaldehyde surrogate (1,1,3,3-tetramethoxypropane) to form the parent pyrazole.

  • Regioselective Functionalization: Friedel-Crafts acetylation to install the C4-acetyl group with high regiocontrol.

Retrosynthetic Analysis

The strategic disconnection relies on the inherent nucleophilicity of the pyrazole C4 position. While direct cyclization using 3-((dimethylamino)methylene)pentane-2,4-dione is popular, it invariably yields the 5-methyl analog. To access the specific 3,5-H target, we utilize an electrophilic aromatic substitution approach on the pre-formed ring.

Retrosynthesis Target Target: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone Intermediate Intermediate: 1-(2-Methoxyphenyl)-1H-pyrazole Intermediate->Target Friedel-Crafts Acetylation Precursors Precursors: (2-Methoxyphenyl)hydrazine HCl + 1,1,3,3-Tetramethoxypropane Precursors->Intermediate Cyclocondensation (Knorr Pyrazole Synthesis) Reagents Functionalization: Ac2O / H2SO4 (cat.) Reagents->Target

Figure 1: Retrosynthetic logic prioritizing the 3,5-unsubstituted core.

Experimental Protocol

Step 1: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole

This step utilizes 1,1,3,3-tetramethoxypropane (TMP) as a masked malonaldehyde. Under acidic conditions, TMP hydrolyzes to malonaldehyde, which undergoes double condensation with the hydrazine.

Reagents:

  • (2-Methoxyphenyl)hydrazine hydrochloride (1.0 equiv)

  • 1,1,3,3-Tetramethoxypropane (1.1 equiv)

  • Ethanol (10 V)

  • Conc. HCl (catalytic, 0.1 equiv)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve (2-methoxyphenyl)hydrazine hydrochloride (10.0 g, 57.3 mmol) in Ethanol (100 mL).

  • Addition: Add 1,1,3,3-tetramethoxypropane (10.3 mL, 63.0 mmol) dropwise over 10 minutes.

  • Catalysis: Add conc. HCl (0.5 mL). The solution may darken slightly.

  • Reflux: Heat the mixture to reflux (80 °C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The hydrazine spot should disappear, replaced by a highly fluorescent pyrazole spot.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Neutralization: Resuspend the residue in water (50 mL) and neutralize with sat. NaHCO3 solution until pH ~8.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over Na2SO4, filter, and concentrate.

  • Purification: The crude oil is typically sufficient for the next step. If necessary, purify via flash chromatography (0-20% EtOAc in Hexanes).

Yield: ~85-90% (Pale yellow oil/solid).

Step 2: Regioselective C4-Acetylation

Pyrazole rings are electron-rich, but the N-aryl group can reduce reactivity. Standard Friedel-Crafts acylation (AcCl/AlCl3) often fails or requires harsh conditions. The optimized method uses Acetic Anhydride with catalytic Sulfuric Acid , serving as both solvent and reagent to drive the reaction at C4.

Reagents:

  • 1-(2-Methoxyphenyl)-1H-pyrazole (from Step 1) (1.0 equiv)

  • Acetic Anhydride (5.0 equiv)

  • Conc. Sulfuric Acid (0.1 equiv)

Procedure:

  • Setup: Place 1-(2-methoxyphenyl)-1H-pyrazole (5.0 g, 28.7 mmol) in a dry flask.

  • Reagent Addition: Add Acetic Anhydride (13.5 mL, ~143 mmol). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add conc. H2SO4 (5 drops) dropwise. (Exothermic reaction).

  • Heating: Remove the ice bath and heat the mixture to reflux (140 °C) for 4–6 hours.

    • Note: The high temperature is required to overcome the deactivating effect of the N-aryl group and the protonated pyrazole species.

  • Quenching: Cool the mixture to room temperature and pour slowly onto crushed ice (100 g) with vigorous stirring. Stir for 1 hour to hydrolyze excess anhydride.

  • Isolation: The product often precipitates as a solid. Filter and wash with water.[1]

    • If oil forms:[2] Extract with EtOAc (3 x 50 mL), wash with brine, dry (Na2SO4), and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 3:1).

Yield: ~65-75% (Off-white solid).

Process Optimization & Data

The following table summarizes the optimization of the acetylation step (Step 2), highlighting the necessity of high temperature and acid catalysis.

EntryReagent SystemTemp (°C)Time (h)Conversion (HPLC)Notes
1AcCl / AlCl3 / DCM4012< 5%No reaction; complex formation.
2Ac2O (Neat)140620%Slow reaction without catalyst.
3Ac2O / H2SO4 (cat.) 140 4 > 98% Optimal conditions.
4Ac2O / TFA70845%Incomplete conversion.
Mechanism of Pyrazole Formation (Step 1)

The formation of the pyrazole core involves the in situ generation of malonaldehyde, followed by a double condensation.

Mechanism TMP 1,1,3,3-Tetramethoxypropane Malon Malonaldehyde (in situ) TMP->Malon H+ / H2O Hydrolysis Hydrazone Hydrazone Intermediate Malon->Hydrazone + Hydrazine - H2O Hydrazine (2-Methoxyphenyl)hydrazine Cyclic 5-Hydroxy-pyrazoline Hydrazone->Cyclic Cyclization Product 1-(2-Methoxyphenyl)-1H-pyrazole Cyclic->Product Dehydration - H2O

Figure 2: Mechanism of the Knorr-type pyrazole synthesis using TMP.

Analytical Validation

Target Molecule: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.35 (s, 1H, Pyrazole H-5 ), 8.05 (s, 1H, Pyrazole H-3 ). Note: The singlet at H-5 is typically deshelded.
      
    • 
       7.75 (dd, 1H, Ar-H), 7.40 (m, 1H, Ar-H), 7.10 (m, 2H, Ar-H) — Aromatic signals.
      
    • 
       3.85 (s, 3H, O-CH3 ).
      
    • 
       2.50 (s, 3H, CO-CH3 ).
      
  • Key Diagnostic: Absence of signals for methyl groups on the pyrazole ring (which would appear ~2.2-2.3 ppm if the acetylacetone route were used).

References

  • General Pyrazole Synthesis (Knorr Method)

    • Knorr, L. (1883).[3] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Acetylation of Pyrazoles

    • Finar, I. L., & Hurlock, R. J. (1957). "The acetylation of 1-phenylpyrazole". Journal of the Chemical Society, 3024-3027.

  • Use of 1,1,3,3-Tetramethoxypropane

    • Behr, L. C., Fusco, R., & Jarboe, C. H. (1967). "Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings". The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

Sources

Application

mass spectrometry analysis of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

Abstract & Scope This technical guide details the protocol for the mass spectrometric analysis of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone (CAS: 1015846-09-9). As a functionalized N-aryl pyrazole, this compound re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the mass spectrometric analysis of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone (CAS: 1015846-09-9). As a functionalized N-aryl pyrazole, this compound represents a critical scaffold in kinase inhibitor discovery and anti-inflammatory drug development.

This document provides a field-proven workflow for developing a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. It covers physicochemical analysis, ionization optimization, collision-induced dissociation (CID) prediction, and rigorous validation steps compliant with FDA Bioanalytical Method Validation guidelines.

Molecule Characterization & MS Suitability

Before initiating instrument parameters, we must analyze the analyte's properties to dictate the extraction and ionization strategy.

PropertyValue / DescriptionImpact on MS Protocol
Formula C₁₂H₁₂N₂O₂Precursor Ion: [M+H]⁺ = m/z 217.1
MW 216.24 DaLow mass range; requires clean solvents to avoid background noise.
LogP ~2.2 (Predicted)Moderately lipophilic. Suitable for Reversed-Phase (C18) chromatography.[1][2]
pKa ~2.5 (Pyrazole N)Weakly basic. Positive Mode ESI (+) is the mandatory ionization mode.
Functional Groups Acetyl (Ketone), Methoxy etherDistinctive fragmentation channels (Loss of Ketene, Methyl radical).

Method Development: The "Why" & "How"

Ionization Source Optimization (ESI+)

The pyrazole ring nitrogens act as proton acceptors. While the acetyl group withdraws electron density, the 2-methoxyphenyl group provides resonance stabilization, ensuring sufficient protonation efficiency in acidic mobile phases.

  • Critical Parameter: Source Temperature (TEM): Set to 450–500°C. Pyrazoles are thermally stable, and higher heat aids desolvation of the aromatic core.

  • Mobile Phase Additive: 0.1% Formic Acid is preferred over acetic acid to maximize the [M+H]⁺ signal intensity without suppressing ionization via ion-pairing.

Fragmentation & MRM Transition Selection

In Triple Quadrupole (QqQ) systems, we utilize Collision-Induced Dissociation (CID). Based on the structural moieties, we predict and target the following transitions for Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z 217.1

  • Primary Fragment (Quantifier): m/z 175.1 (Loss of Ketene,

    
    42 Da). The acetyl group on the pyrazole ring typically undergoes a McLafferty-like rearrangement or direct cleavage, expelling neutral ketene (CH₂=C=O).
    
  • Secondary Fragment (Qualifier): m/z 202.1 (Loss of Methyl,

    
    15 Da). The methoxy group on the phenyl ring is prone to losing a methyl radical or cation, generating a stable phenoxide-like species.
    

Fragmentation Pathway Diagram:

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 217.1 Frag1 Product Ion A (Loss of Ketene) m/z 175.1 Parent->Frag1 -42 Da (CH2CO) Collision Energy: ~20eV Frag2 Product Ion B (Loss of Methyl) m/z 202.1 Parent->Frag2 -15 Da (CH3) Collision Energy: ~15eV Frag3 Core Fragment (Pyrazole-Phenyl) m/z 160.1 Frag1->Frag3 -15 Da (CH3) Secondary Frag Frag2->Frag3 -42 Da (CH2CO)

Caption: Predicted ESI+ CID fragmentation pathway for 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone.

Detailed Experimental Protocol

Reagents & Standards
  • Analyte: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone (>98% purity).

  • Internal Standard (IS): A deuterated analog (e.g., Aripiprazole-d8) or a structural analog like 1-phenyl-1H-pyrazol-4-yl ethanone is recommended to track matrix effects.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation (Protein Precipitation)

Given the LogP of 2.2, Liquid-Liquid Extraction (LLE) is possible, but Protein Precipitation (PPT) is faster and sufficient for discovery PK.

  • Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution (500 ng/mL in 50% MeOH).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 rpm (4°C) for 10 minutes.

  • Transfer: Inject 5 µL of the clear supernatant directly or dilute 1:1 with water if peak shape distortion occurs due to high solvent strength.

LC-MS/MS Conditions

Liquid Chromatography (HPLC/UHPLC):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
0.50 10 Load sample
3.00 90 Elute analyte
4.00 90 Wash column
4.10 10 Return to initial

| 5.50 | 10 | Re-equilibration |

Mass Spectrometry (Source Parameters):

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • Desolvation Gas: 1000 L/hr (N₂).

  • Cone Voltage: 30 V (Optimize by infusion).

MRM Table:

Compound Precursor (m/z) Product (m/z) Dwell (ms) Collision Energy (eV) Role
Analyte 217.1 175.1 50 20 Quantifier
Analyte 217.1 202.1 50 15 Qualifier

| IS | [Depends on IS] | [Depends on IS] | 50 | [Optimized] | Normalization |

Analytical Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Matrix (Plasma/Microsomes) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Centrifuge Centrifugation 14,000 rpm, 10 min PPT->Centrifuge LC UHPLC Separation C18 Column, Gradient Centrifuge->LC Supernatant Injection ESI ESI(+) Source m/z 217.1 [M+H]+ LC->ESI MS2 MS/MS Detection MRM: 217->175 ESI->MS2 Data Data Processing Quantitation & QC MS2->Data

Caption: End-to-end bioanalytical workflow for 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone.

Validation & Quality Control

To ensure trustworthiness, the method must be validated according to FDA/EMA Bioanalytical Guidelines .

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Use a weighted linear regression (

    
    ) to account for heteroscedasticity.
    
  • Accuracy & Precision: Run QC samples at Low (3 ng/mL), Medium (400 ng/mL), and High (800 ng/mL) levels. Acceptance criteria:

    
     deviation (
    
    
    
    for LLOQ).
  • Matrix Effect: Compare the peak area of post-extraction spiked samples vs. neat solution standards. If suppression >20%, switch to Solid Phase Extraction (SPE) or use a stable isotope-labeled internal standard.

  • Carryover: Inject a blank solvent after the highest standard (ULOQ). The analyte peak in the blank must be

    
     of the LLOQ signal.
    

References

  • Holčapek, M., et al. (2010). Mass spectrometry of pyrazole derivatives.[2][3][4][5][6][7] Journal of Mass Spectrometry. Link

    • Provides foundational data on the fragment
  • U.S. Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

    • The authoritative standard for valid
  • Sutton, J., et al. (2020). Current developments in LC-MS for pharmaceutical analysis.[2][8][9] SciSpace/Review. Link

    • Supports the choice of LC-MS/MS instrument
  • Sigma-Aldrich. 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone Product Page.[10]Link

    • Source for physicochemical properties and reagent availability.

Sources

Method

IR spectrum of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

Application Note: Infrared Spectroscopic Characterization of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone Executive Summary This guide provides a comprehensive protocol for the structural validation of 1-[1-(2-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Infrared Spectroscopic Characterization of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone

Executive Summary

This guide provides a comprehensive protocol for the structural validation of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone using Fourier Transform Infrared (FTIR) spectroscopy. As a functionalized N-arylpyrazole, this molecule represents a critical scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

This document details the theoretical band assignments, experimental parameters for Attenuated Total Reflectance (ATR) acquisition, and quality control metrics required to certify the compound's identity and purity during drug development workflows.

Structural Analysis & Theoretical Assignments

Before acquisition, a structural deconstruction is required to predict diagnostic bands. The molecule consists of three distinct pharmacophores affecting the vibrational spectrum:

  • The Acetyl Group (C=O): Located at the C4 position of the pyrazole. It is conjugated with the heteroaromatic ring, which lowers the carbonyl stretching frequency compared to aliphatic ketones.

  • The Pyrazole Core: An electron-rich, 5-membered heteroaromatic ring containing two nitrogen atoms.[1] It exhibits characteristic C=N and C=C skeletal vibrations.[2]

  • The 2-Methoxyphenyl (o-Anisyl) Moiety: Attached at N1. The ortho-methoxy group introduces strong C-O stretching modes and specific aromatic C-H out-of-plane (oop) bending patterns.

Diagnostic Band Table

Note: Wavenumbers are estimated ranges based on electronic conjugation effects and analogous 1-aryl-4-acetylpyrazole structures.

Functional GroupVibration ModeExpected Range (cm⁻¹)Causality & Notes
Ketone (C=O) Stretching ($ \nu_{C=O} $)1660 – 1685 Conjugation with the pyrazole ring reduces bond order, lowering frequency from standard 1715 cm⁻¹.
Pyrazole Ring C=N / C=C Stretching1520 – 1600 Often appears as a doublet. The 1590–1600 band may overlap with benzene ring modes.
Aromatic C-H Stretching ($ \nu_{Ar-H} $)3000 – 3100 Weak, sharp bands characteristic of unsaturated C-H bonds.
Aliphatic C-H Stretching ($ \nu_{C-H} $)2830 – 2960 Derived from the -OCH₃ and -COCH₃ groups. The methoxy C-H stretch is often distinct ~2835 cm⁻¹.
Ether (Ar-O-C) Asymmetric Stretch1230 – 1270 Strong intensity. Diagnostic for the aryl methyl ether.
Ether (Ar-O-C) Symmetric Stretch1020 – 1050 Strong intensity. Coupled with ring vibrations.[2]
Aromatic Ring Out-of-Plane Bending ($ \delta_{oop} $)740 – 760 Diagnostic for 1,2-disubstitution (ortho) on the phenyl ring.

Experimental Protocol

Methodology Selection: ATR vs. Transmission

For routine identification in drug development, Attenuated Total Reflectance (ATR) is the preferred modality due to reproducibility and minimal sample preparation. Transmission (KBr pellet) is reserved for cases where resolution of weak overtones is critical.

  • Primary Method: Diamond ATR (Single Bounce).

  • rationale: The diamond element is chemically inert and hard, suitable for solid crystalline powders. It eliminates the "Christiansen effect" (scattering) often seen in poorly ground KBr pellets.

Step-by-Step Acquisition Protocol
  • Instrument Initialization:

    • Ensure the detector (e.g., DTGS or MCT) is cooled and stable.

    • Set resolution to 4 cm⁻¹ (standard for solids) or 2 cm⁻¹ (high resolution).

    • Set number of scans: 32 (screening) or 64 (publication quality).

  • Background Collection:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Wait 30 seconds for solvent evaporation.

    • Collect the air background spectrum. Critical: Ensure no atmospheric CO₂ doublet (2350 cm⁻¹) or water vapor noise is excessive.

  • Sample Preparation & Loading:

    • State: The compound is likely a crystalline solid.

    • Place approximately 2–5 mg of the sample onto the center of the crystal.

    • Compression: Lower the pressure anvil. Apply force until the "energy throughput" meter stabilizes (ensure good contact without crushing the crystal mechanism).

  • Acquisition & Processing:

    • Acquire the sample spectrum.[2][3][4][5][6][7]

    • ATR Correction: Apply software-based ATR correction (converts penetration depth variance to transmission-like intensity) if comparing against KBr library data.

    • Baseline Correction: Apply only if significant drift is observed. Avoid over-manipulation.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to spectral validation, ensuring data integrity.

IR_Workflow Sample Synthesized Compound (Solid Phase) Prep Sample Prep (Diamond ATR) Sample->Prep Acquire Data Acquisition (4 cm⁻¹, 64 Scans) Prep->Acquire Check System Check (Background Scan) Check->Acquire If Clean Process Post-Processing (ATR Correction, Baseline) Acquire->Process Analyze Band Assignment (1670 cm⁻¹ C=O Check) Process->Analyze Decision Quality Gate Analyze->Decision Pass Release Batch Decision->Pass Matches Ref Fail Recrystallize/Dry Decision->Fail Impurities Found Fail->Sample Reprocess

Figure 1: Operational workflow for the FTIR characterization of pyrazole derivatives.

Interpretation & Validation Criteria

The "Fingerprint" Validation

To confirm the synthesis of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone, verify the simultaneous presence of these three markers:

  • Ketone Shift: The carbonyl peak must be <1700 cm⁻¹ . If it appears >1710 cm⁻¹, the conjugation pathway may be disrupted (e.g., loss of the pyrazole ring or N-acetylation instead of C-acetylation).

  • Methoxy Presence: Distinct bands at ~1250 cm⁻¹ and ~1040 cm⁻¹ . Absence indicates cleavage of the ether (demethylation impurity).

  • Ortho-Substitution: A strong bending mode near 750 cm⁻¹ . If the band shifts to ~830 cm⁻¹, suspect para-isomer contamination (starting material impurity).

Common Impurities & Troubleshooting
Artifact/BandWavenumber (cm⁻¹)DiagnosisAction
Broad O-H Stretch 3200 – 3500Residual Water or Solvent (Methanol/Ethanol)Dry sample in vacuum oven at 40°C for 4h.
Split Carbonyl 1680 + 1720Mixture of productsCheck TLC/HPLC; Recrystallize.
CO₂ Doublet 2340 – 2360Poor Background SubtractionPurge instrument with N₂; Re-run background.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[8] (Standard text for general functional group assignment rules).

  • NIST Chemistry WebBook. Infrared Spectra of Anisole and Acetophenone Derivatives. National Institute of Standards and Technology.[3][5] Available at: [Link] (Used for comparative band assignment of methoxy and acetyl fragments).

  • El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new 1-aryl-4-acetylpyrazoles. Journal of Heterocyclic Chemistry. (Provides precedent for C=O shifts in pyrazoles).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Authoritative source for ortho-substituted benzene bending modes).[9]

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening of Pyrazole Compounds Using Kinase Inhibition Assays

Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective protein kinase inhibitors.[1][2] Protein kin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective protein kinase inhibitors.[1][2] Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[1][3] Pyrazole-containing compounds often act as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, selection, and execution of robust biochemical assays for characterizing pyrazole-based kinase inhibitors. We offer detailed, field-proven protocols for two industry-standard, high-throughput screening (HTS) technologies: the luminescence-based ADP-Glo™ Kinase Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based LanthaScreen® Eu Kinase Binding Assay.

The Pyrazole Scaffold: A Privileged Framework for Kinase Inhibition

The five-membered pyrazole ring is a versatile heterocyclic moiety capable of engaging in crucial molecular interactions within a kinase's active site. Its nitrogen atoms can serve as both hydrogen bond donors and acceptors, allowing for precise anchoring to the kinase hinge region—a critical interaction for many ATP-competitive inhibitors.[1][6] The planarity and aromaticity of the ring also facilitate favorable π–π stacking interactions.[6] Furthermore, the synthetic tractability of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, where substitutions at various positions can fine-tune potency, selectivity, and pharmacokinetic properties.[7][8][9]

cluster_kinase Kinase Active Site cluster_inhibitor Pyrazole Inhibitor ATP_Site ATP Binding Pocket Hinge Hinge Region P_Loop P-Loop (Hydrophobic) Pyrazole_Core Pyrazole Core Pyrazole_Core->Hinge H-Bonds R1 R1 Group R2 R2 Group R1->P_Loop Hydrophobic Interactions R2->ATP_Site Selectivity & Potency Tuning

Caption: Key interactions of a pyrazole inhibitor within a kinase active site.

Principles of Modern Kinase Assay Technologies

Selecting an appropriate assay technology is critical for generating reliable and reproducible data. The choice depends on factors such as the specific kinase, compound properties (e.g., potential for fluorescence interference), required throughput, and available instrumentation.[10][11][12]

Assay Technology Principle Signal Output Advantages Potential Challenges
ADP-Glo™ Measures kinase activity by quantifying the amount of ADP produced in the reaction. A two-step process stops the kinase reaction, depletes remaining ATP, then converts ADP to ATP, which drives a luciferase reaction.[13][14]LuminescenceUniversal for any ADP-generating enzyme. High sensitivity and broad dynamic range.[14]Susceptible to interference from compounds that affect luciferase or ATPase activity.
TR-FRET (HTRF®, LanthaScreen®) Measures the phosphorylation of a substrate. A terbium (Tb) or europium (Eu) labeled antibody (donor) binds to a phosphorylated, fluorescently-labeled substrate (acceptor), bringing them into proximity and causing a FRET signal.[15][16][17]Fluorescence Ratio (e.g., 665nm/620nm)Homogeneous (no-wash) format. Ratiometric measurement minimizes interference from colored compounds or assay volume variations.[18]Requires specific antibodies and labeled substrates. Potential for interference from fluorescent compounds.
LanthaScreen® Binding Assay A TR-FRET based competition assay. A fluorescently-labeled, ATP-competitive tracer binds to a Eu-labeled kinase. An inhibitor compound displaces the tracer, causing a loss of FRET.[19]Fluorescence RatioDirectly measures compound binding to the kinase. Independent of enzymatic activity and substrate. Can detect non-ATP competitive inhibitors that cause conformational changes.[19]Tracer may not be available for all kinases. Not a direct measure of functional inhibition.
Radiometric ([³²P] or [³³P]) The "gold standard." Measures the direct transfer of a radiolabeled phosphate from ATP to a substrate.RadioactivityHighly sensitive and direct. Not prone to optical interference.Requires handling and disposal of radioactive materials. Low throughput.

Detailed Protocol 1: Luminescence-Based Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format and is based on the principles outlined by Promega.[13][20] It measures kinase activity by quantifying ADP production.

cluster_workflow ADP-Glo™ Assay Workflow A 1. Kinase Reaction Setup (5 µL total volume) Add: Compound, Kinase, Substrate/ATP B 2. Incubate Allow kinase reaction to proceed. (e.g., 60 min at Room Temp) A->B C 3. Stop Reaction & Deplete ATP Add 5 µL ADP-Glo™ Reagent. B->C D 4. Incubate (40 min at Room Temp) C->D E 5. Detect ADP Add 10 µL Kinase Detection Reagent. (Converts ADP to ATP, drives luciferase reaction) D->E F 6. Incubate (30-60 min at Room Temp) E->F G 7. Read Plate Measure luminescence on a plate reader. F->G

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials
  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Pyrazole compound library (typically in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[20]

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[19]

  • White, opaque 384-well assay plates (low-volume)

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Reagent Preparation
  • Kinase Reaction Buffer (1X): Prepare fresh from stocks. The optimal buffer composition may vary by kinase and should be optimized.[21]

  • ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM) in kinase buffer. For the final assay, dilute to 2X the desired final concentration (typically at or near the Kₘ for the kinase).

  • Kinase/Substrate Master Mix: Dilute the kinase and substrate in kinase buffer to a 2X final concentration. Scientist's Note: The optimal concentrations of kinase and substrate must be determined empirically through titration experiments (see Section 5).

  • Compound Plates: Perform serial dilutions of your pyrazole compounds in 100% DMSO. Then, dilute these into kinase buffer to create a 4X final concentration plate (this intermediate step minimizes DMSO concentration in the final assay).

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's technical manual immediately before use.[13]

Assay Procedure (20 µL Final Volume)
  • Compound Addition: Add 5 µL of 4X pyrazole compound solution (or 4% DMSO in buffer for controls) to the assay plate.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X Kinase/Substrate master mix to all wells.

  • Initiate Reaction: Add 10 µL of 2X ATP solution to all wells to start the kinase reaction. Mix gently by shaking for 30 seconds.

  • Kinase Reaction Incubation: Cover the plate and incubate for a predetermined time (e.g., 60 minutes) at room temperature. This time should be within the linear range of the reaction.

  • Stop Reaction: Add 20 µL of ADP-Glo™ Reagent. Mix and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.[13]

  • Signal Generation: Add 40 µL of Kinase Detection Reagent. Mix and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[13]

  • Data Acquisition: Measure luminescence using a plate reader. An integration time of 0.25–1 second per well is a good starting point.[20]

Detailed Protocol 2: TR-FRET Based Assay (LanthaScreen® Binding)

This protocol describes a binding competition assay, which is an excellent orthogonal method to confirm hits and is less susceptible to compounds that interfere with ATP or the enzymatic reaction itself. The protocol is adapted from Thermo Fisher Scientific guidelines.[19]

cluster_workflow LanthaScreen® Binding Assay Workflow A 1. Prepare Reagents 3X Compound, 3X Kinase/Antibody Mix, 3X Tracer B 2. Plate Assay (15 µL total) - 5 µL of 3X Compound - 5 µL of 3X Kinase/Antibody Mix - 5 µL of 3X Tracer A->B C 3. Incubate (60 min at Room Temp, protected from light) B->C D 4. Read Plate TR-FRET reader (ex: 340 nm, em: 615 nm & 665 nm) C->D

Caption: Workflow for the LanthaScreen® TR-FRET kinase binding assay.

Materials
  • Kinase of interest (tagged, e.g., GST, His)

  • LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

  • LanthaScreen® Kinase Tracer (an Alexa Fluor™ 647-labeled ATP-competitive ligand)

  • Pyrazole compound library

  • LanthaScreen® Kinase Buffer A (1X)[19]

  • Black, low-volume 384-well assay plates

  • TR-FRET capable plate reader

Reagent Preparation
  • Compound Dilutions (3X): Prepare a serial dilution of pyrazole compounds in 1X Kinase Buffer A containing the appropriate final concentration of DMSO (e.g., 3%).

  • Kinase/Antibody Mix (3X): Prepare a solution containing the kinase and the Eu-labeled antibody in 1X Kinase Buffer A at 3X their final desired concentrations. The optimal antibody concentration must be determined via titration.[19]

  • Tracer Solution (3X): Prepare the Alexa Fluor™ 647-Tracer in 1X Kinase Buffer A at 3X its final desired concentration (typically near its K_d for the kinase).[19]

Assay Procedure (15 µL Final Volume)
  • Add 5 µL of 3X pyrazole compound solution to the assay plate.

  • Add 5 µL of 3X Kinase/Antibody mix.

  • Add 5 µL of 3X Tracer solution.

  • Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible reader, collecting emission at 615 nm (donor) and 665 nm (acceptor) following excitation around 340 nm.

Critical Steps for Assay Optimization and Validation

Do not proceed with screening until the assay is properly optimized. This ensures the data is robust, reproducible, and sensitive enough to detect true inhibitors.[11][22]

A 1. Reagent Titration - Titrate Enzyme vs. Substrate - Titrate Antibody/Tracer B 2. Determine ATP Km (for activity assays) Run kinase reaction at varying ATP concentrations. A->B C 3. Determine Reaction Kinetics Measure signal over time to find the linear phase. B->C D 4. DMSO Tolerance Test Determine max % DMSO without signal inhibition. C->D E 5. Assay Validation (Z-Factor) Run plate with max signal (DMSO) and min signal (control inhibitor) controls. D->E F Z' > 0.5? Assay is robust for HTS. E->F G Proceed to Screening F->G Yes H Re-optimize Conditions F->H No

Caption: The logical workflow for kinase assay development and validation.

  • Enzyme & Substrate Titration: To find a concentration that yields a robust signal without excessive reagent use, perform a matrix titration. For an ADP-Glo assay, aim for conditions that result in 10-30% ATP consumption within the desired reaction time.[23][24]

  • ATP Concentration: For ATP-competitive inhibitors like many pyrazoles, assay sensitivity is highly dependent on the ATP concentration. Running the assay at the ATP Kₘ value for the kinase provides a standardized condition where both ATP and the inhibitor can compete for the active site.[25] Using excessively high ATP will make weak inhibitors appear inactive.

  • Z-Factor Calculation: The Z-factor is a statistical measure of assay quality and suitability for HTS. A value between 0.5 and 1.0 indicates an excellent assay.[26] It is calculated using positive (no inhibition, e.g., DMSO only) and negative (full inhibition, e.g., staurosporine or another potent control inhibitor) controls.

    Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| (Where σ is the standard deviation and μ is the mean of the controls)

Data Analysis: From Raw Data to IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce kinase activity by 50%. It is the primary metric for quantifying compound potency.[12][26]

  • Calculate Percent Inhibition:

    • For TR-FRET, first calculate the emission ratio: Ratio = (Emission_665nm / Emission_615nm) * 10000[15]

    • Normalize the data using your high (DMSO, 0% inhibition) and low (control inhibitor, 100% inhibition) controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_low) / (Signal_high - Signal_low))

  • Generate IC₅₀ Curves: Plot Percent Inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism or similar analysis tools.

Pyrazole Cmpd. Conc. [µM] Raw Luminescence % Inhibition
0 (DMSO Control)1,250,3400.0%
0.0011,245,1100.5%
0.011,198,5005.2%
0.1785,23046.9%
1240,670101.9%
10235,100102.5%
Staurosporine (Low Control)230,000100.0%

From this data, the curve-fitting software would calculate an IC₅₀ value (in this example, ~0.1 µM).

Troubleshooting Common Issues

Problem Potential Cause Solution
False Positives Compound Interference: Pyrazole may be fluorescent (TR-FRET) or inhibit luciferase (ADP-Glo).[10] Protein Aggregation: Compound forms aggregates that sequester the kinase.Run compound in counter-screens without enzyme to check for signal interference. Include detergents like Brij-35 in the buffer. Confirm hits with an orthogonal assay (e.g., if hit found in ADP-Glo, confirm with a binding assay).
False Negatives Low Potency: IC₅₀ is outside the tested concentration range. High ATP Concentration: Assay conditions are not sensitive enough for competitive inhibitors.[25]Test at higher compound concentrations. Re-optimize the assay at a lower ATP concentration (e.g., at Kₘ).
High Data Variability (Low Z') Reagent Instability: Enzyme losing activity, ATP degradation. Pipetting Errors: Inaccurate liquid handling. Plate/Reader Issues: Inconsistent well geometry or reader fluctuations.Use fresh reagents, keep enzyme on ice. Verify liquid handler/pipette calibration. Ensure proper plate seating and consistent read times.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. Retrieved from [Link]

  • Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. (n.d.). Agilent. Retrieved from [Link]

  • ADP Glo Protocol. (n.d.). Unknown Source. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • HTRF Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • LanthaScreen Technology on microplate readers. (2022). BMG Labtech. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (2005). ACS Publications. Retrieved from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). RSC Publishing. Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Unknown Source. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. Retrieved from [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (n.d.). PMC. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Semantic Scholar. Retrieved from [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2024). Unknown Source. Retrieved from [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). AACR Journals. Retrieved from [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. Retrieved from [Link]

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Method

in vitro cytotoxicity assay of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

Application Note & Protocol In Vitro Cytotoxicity Profiling of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone using a Tetrazolium-Based Colorimetric Assay Abstract This document provides a comprehensive protocol for det...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

In Vitro Cytotoxicity Profiling of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone using a Tetrazolium-Based Colorimetric Assay

Abstract

This document provides a comprehensive protocol for determining the in vitro cytotoxicity of the novel synthetic compound, 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone. Pyrazole derivatives represent a significant class of heterocyclic compounds that are extensively investigated for their broad pharmacological activities, including potential anticancer properties.[1][2] Many pyrazole-based molecules have demonstrated the ability to inhibit cancer cell growth through various mechanisms, making them promising candidates for drug discovery.[3][4][5] This guide details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[6] The protocol is designed for researchers in pharmacology, drug development, and cancer biology, providing a step-by-step workflow, data analysis procedures, and an explanation of the scientific principles and controls necessary for generating reliable and reproducible results.

Scientific Principle: The MTT Assay

The MTT assay is a cornerstone for the rapid evaluation of cell viability and cytotoxicity. Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are primarily active in viable, metabolically functioning cells.[6] These enzymes cleave the water-soluble, yellow tetrazolium salt (MTT) into a water-insoluble purple formazan product.[6] The insoluble formazan crystals are then dissolved using a solubilizing agent, and the concentration of the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (and therefore viable) cells in the well.[7] A decrease in signal following treatment with a test compound, such as 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone, indicates a reduction in cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

MTT_Principle cluster_0 In Viable Cell Mitochondria cluster_1 Measurement MTT MTT (Yellow, Water-Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Solubilization Add Solubilizing Agent (e.g., DMSO, SDS) Enzyme Mitochondrial NAD(P)H-dependent Oxidoreductases Enzyme->MTT Solubilized_Formazan Solubilized Formazan (Purple Solution) Solubilization->Solubilized_Formazan Absorbance Measure Absorbance (~570 nm) Solubilized_Formazan->Absorbance

Caption: Principle of the MTT Cell Viability Assay.

Materials and Reagents

  • Test Compound: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

  • Cell Lines: Human breast adenocarcinoma cell line (MCF-7) or human lung carcinoma cell line (A549). These are common, well-characterized lines used in anticancer drug screening.[1][3]

  • Positive Control: Doxorubicin or Cisplatin (known cytotoxic agents).[8]

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.

    • Dimethyl Sulfoxide (DMSO): Cell culture grade, for dissolving the test compound and formazan crystals.

    • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

    • Trypsin-EDTA (0.25%).

  • Equipment & Consumables:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • Hemocytometer or automated cell counter

    • Microplate reader (capable of reading absorbance at 570 nm)

    • Sterile, flat-bottomed 96-well cell culture plates

    • Multichannel pipette and sterile pipette tips

    • Sterile serological pipettes and centrifuge tubes

Detailed Experimental Protocol

This protocol is divided into five distinct phases, from cell preparation to data acquisition.

Phase 1: Cell Culture and Maintenance
  • Culturing: Grow MCF-7 or A549 cells in T-75 flasks with the appropriate supplemented medium in a humidified incubator at 37°C with 5% CO₂.

  • Sub-culturing: Passage the cells when they reach 80-90% confluency. This is crucial to maintain them in the logarithmic growth phase. Use Trypsin-EDTA to detach adherent cells.

  • Cell Viability Check: Before each experiment, ensure cell viability is >95% using a Trypan Blue exclusion assay.[9]

Phase 2: Preparation of Test Compound
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone in 100% DMSO. Ensure complete dissolution. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in serum-free culture medium to achieve the final desired concentrations for treating the cells.

    • Causality: Using serum-free medium for dilutions prevents the compound from binding to serum proteins, which could reduce its effective concentration. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Phase 3: Cell Seeding and Treatment
  • Cell Counting: Harvest cells and perform an accurate cell count using a hemocytometer.

  • Seeding: Dilute the cell suspension to a density of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of this suspension into each well of a 96-well plate (achieving 5,000 cells/well).

    • Expert Insight: The optimal seeding density can vary between cell lines and should be determined empirically to ensure cells are in an exponential growth phase during the assay.[10]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

  • Plate Layout (Self-Validation):

    • Blank Wells: Medium only (no cells). For background absorbance subtraction.

    • Vehicle Control Wells: Cells treated with the highest concentration of DMSO used in the working solutions (e.g., 0.5%).

    • Untreated Control Wells: Cells treated with medium only (represents 100% viability).

    • Test Compound Wells: Cells treated with serial dilutions of the pyrazole compound.

    • Positive Control Wells: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

  • Treatment: After 24 hours, carefully aspirate the medium and add 100 µL of the prepared working solutions (test compound, vehicle, controls) to the appropriate wells.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Phase 4: MTT Assay Procedure
  • Add MTT Reagent: After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]

  • Incubate: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals. Monitor for the formation of the precipitate under a microscope.[10]

  • Solubilize Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add Solubilizing Agent: Add 100 µL of DMSO to each well to dissolve the crystals.

  • Mix: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization of the formazan.

Phase 5: Data Acquisition
  • Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Collection: Record the absorbance values for all wells.

Workflow cluster_prep Preparation (Day 1) cluster_treat Treatment (Day 2) cluster_assay Assay & Readout (Day 3/4/5) seed 1. Seed Cells (5,000 cells/well) attach 2. Incubate 24h (Allow Attachment) seed->attach prepare_cpd 3. Prepare Compound Serial Dilutions treat_cells 4. Add Compound to Wells prepare_cpd->treat_cells incubate_treat 5. Incubate for Exposure (24-72h) treat_cells->incubate_treat add_mtt 6. Add MTT Reagent (Incubate 2-4h) solubilize 7. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: High-level experimental workflow for the cytotoxicity assay.

Data Analysis and Interpretation

Accurate data analysis is critical for determining the cytotoxic potential of the compound.

Step 1: Background Correction

Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

  • Corrected Absorbance = Absorbance of Sample Well - Average Absorbance of Blank Wells

Step 2: Calculate Percentage Viability

Calculate the cell viability for each concentration relative to the untreated control cells.

  • % Viability = (Corrected Absorbance of Treated Sample / Average Corrected Absorbance of Untreated Control) x 100

Step 3: Determine the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process by 50%.[11][12] It is the most common metric for quantifying the potency of a cytotoxic compound.

  • Plot Data: Create a dose-response curve by plotting the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (sigmoidal dose-response curve).[13][14]

  • Calculate IC₅₀: The software will calculate the IC₅₀ value from the curve, which corresponds to the concentration at which cell viability is reduced to 50%.[15]

Example Data Presentation
Concentration (µM)Log(Concentration)Avg. Corrected Absorbance% Viability
0 (Untreated)N/A1.250100.0%
0 (Vehicle)N/A1.24599.6%
101.15092.0%
50.700.95076.0%
101.000.63050.4%
251.400.30024.0%
501.700.15012.0%
1002.000.0806.4%

Based on this example data, the IC₅₀ value would be approximately 10 µM .

References

  • Recent Advances in the Development of Pyrazole Deriv
  • IC50. Wikipedia.
  • IC50 Determin
  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. PMC.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BenchSci.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • How to calculate IC50.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC.
  • Pyrazoles as anticancer agents: Recent advances.
  • In Vitro Cytotoxicity Assays: Applic
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.
  • MTT (Assay protocol). bio-protocol.org.
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of H-Lys. Benchchem.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • The mechanism of action of the anticancer activity pathway.
  • Pyrazole Biomolecules as Cancer and Inflamm
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
  • Current status of pyrazole and its biological activities. PMC.
  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics.
  • Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)
  • A Review on Pyrazole chemical entity and Biological Activity.
  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole. Semantic Scholar.

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Application

testing 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone on cancer cell lines

Executive Summary This application note details the standardized protocol for the biological characterization of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone (referred to herein as MPE-4 ). MPE-4 represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocol for the biological characterization of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone (referred to herein as MPE-4 ). MPE-4 represents a critical scaffold in medicinal chemistry, sharing structural homology with known pyrazole-based kinase inhibitors and tubulin destabilizing agents.

This guide moves beyond simple cytotoxicity screening. It provides a logic-driven workflow to determine antiproliferative potency (IC₅₀) , selectivity indices , and mechanism of action (MoA) . The protocols are designed to distinguish between cytotoxic effects (necrosis) and programmed cell death (apoptosis), while elucidating specific pathway interference (e.g., G2/M cell cycle arrest indicative of tubulin inhibition).

Compound Properties & Preparation

Before initiating biological assays, the physicochemical stability of MPE-4 must be established. The methoxy-substitution at the ortho position of the N1-phenyl ring introduces steric bulk that may influence solubility compared to unsubstituted analogs.

PropertySpecification
IUPAC Name 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight ~216.24 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)
Stock Concentration 10 mM or 20 mM
Storage -20°C (Desiccated, protected from light)

Reconstitution Protocol:

  • Weigh MPE-4 powder in a glass vial (avoid plastics that leach plasticizers).

  • Dissolve in sterile-filtered DMSO to achieve a 20 mM Master Stock.

  • Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Critical Step: Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw degradation.

Experimental Workflow: The "Hit-to-Mechanism" Logic

The following flowchart illustrates the decision-making process for characterizing MPE-4. This ensures resources are not wasted on deep mechanistic studies if the compound fails primary potency thresholds.

MPE4_Workflow Start Compound MPE-4 (20 mM Stock) Step1 Primary Screen (MTT/SRB) 3 Cell Lines (e.g., HeLa, MCF-7, A549) Start->Step1 Decision1 Is IC50 < 10 µM? Step1->Decision1 Stop Stop: Low Potency (Modify Structure) Decision1->Stop No Step2 Selectivity Assay (Normal Fibroblasts vs. Cancer) Decision1->Step2 Yes Step3 Cell Cycle Analysis (Flow Cytometry) Step2->Step3 Mech1 G2/M Arrest detected? Step3->Mech1 Tubulin Tubulin Polymerization Assay (Confocal Imaging) Mech1->Tubulin Yes (Likely Tubulin Inhibitor) Apoptosis Apoptosis Confirmation (Annexin V / Caspase-3) Mech1->Apoptosis No (Likely Kinase/COX-2) Tubulin->Apoptosis

Caption: Logic-gated workflow for MPE-4 characterization. Green nodes indicate critical progression steps.

Protocol A: Cytotoxicity Profiling (IC₅₀ Determination)

This assay quantifies the metabolic activity of cells as a proxy for viability. We recommend the SRB (Sulforhodamine B) assay over MTT for MPE-4, as pyrazole derivatives can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in tetrazolium-based assays (MTT/MTS).

Target Cell Lines:

  • MCF-7 (Breast Adenocarcinoma): Sensitive to pyrazole-based estrogen mimics.

  • A549 (Lung Carcinoma): Standard for general cytotoxicity.

  • HCT-116 (Colorectal): Highly sensitive to tubulin inhibitors.

Step-by-Step Procedure:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of MPE-4 in culture medium.

    • Range: 0.01 µM to 100 µM (7-point log scale).

    • Vehicle Control: 0.5% DMSO (Max).

    • Positive Control: Doxorubicin (1 µM) or Combretastatin A-4 (if suspecting tubulin mechanism).

  • Incubation: 48 or 72 hours at 37°C, 5% CO₂.

  • Fixation (SRB Method):

    • Add cold 10% Trichloroacetic acid (TCA) to each well. Incubate 1 hour at 4°C.

    • Wash 4x with tap water. Dry plates.

  • Staining:

    • Add 0.4% SRB solution (in 1% acetic acid) for 15 mins.

    • Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization: Dissolve bound protein dye with 10 mM Tris base (pH 10.5).

  • Read: Measure Absorbance at 510 nm.

Data Analysis: Calculate % Inhibition =



Fit data to a non-linear regression (sigmoidal dose-response) to extract IC₅₀.

Protocol B: Mechanism Verification (Cell Cycle & Apoptosis)

If MPE-4 shows an IC₅₀ < 10 µM, the mechanism must be defined. Pyrazole-ethanones frequently act by destabilizing microtubules (causing G2/M arrest) or inhibiting CDKs (causing G1/S arrest).

Flow Cytometry (Cell Cycle)
  • Treat cells (e.g., MCF-7) with MPE-4 at concentrations of 1x and 2x the IC₅₀ for 24 hours.

  • Harvest cells (trypsinize) and wash in PBS.

  • Fix in ice-cold 70% Ethanol (dropwise while vortexing) and store at -20°C overnight.

  • Stain with Propidium Iodide (PI) staining solution (20 µg/mL PI + 0.2 mg/mL RNase A in PBS) for 30 mins at 37°C.

  • Analyze on a flow cytometer (e.g., BD FACSCalibur).

    • Interpretation: A spike in the G2/M peak indicates tubulin inhibition. A spike in Sub-G1 indicates apoptosis.

Tubulin Polymerization (Confocal Microscopy)

Rationale: To visually confirm if MPE-4 disrupts the microtubule network.

  • Seed cells on glass coverslips.

  • Treat with MPE-4 (IC₅₀) for 12 hours.

  • Fix with 4% Paraformaldehyde (15 mins).

  • Permeabilize with 0.5% Triton X-100.

  • Block with 3% BSA.

  • Incubate with Anti-α-Tubulin antibody (1:200) overnight.

  • Stain with secondary antibody (Alexa Fluor 488) and DAPI (nuclei).

  • Result: Control cells show filamentous networks. MPE-4 treated cells will show diffuse staining or rounded morphology if tubulin is targeted.

Expected Results & Troubleshooting

ObservationLikely CauseCorrective Action
Precipitation in Media MPE-4 is hydrophobic (LogP > 3).Reduce final DMSO concentration to <0.5% but ensure rapid mixing. Use serum-free media for initial dilution.
High IC₅₀ (>50 µM) Compound lacks potency or cell permeability.Verify purity via HPLC. If pure, the 2-methoxy group may be sterically hindering binding; consider testing 4-methoxy analog.
G2/M Arrest Tubulin destabilization.[1]Proceed to Colchicine-binding site competition assay.
G1 Arrest Kinase inhibition (CDK/EGFR).Perform Western Blot for p-Rb, Cyclin D1, or p-EGFR.

References

  • Wang, L., et al. (2018). "Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors."[1] European Journal of Medicinal Chemistry.

  • Zhang, H., et al. (2025). "Protocol to identify small-molecule inhibitors against cancer drug resistance."[2][3] STAR Protocols.

  • Nitulescu, G.M., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences.

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.

Sources

Method

Application Notes and Protocols for In Vivo Studies of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a wide range of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a wide range of conditions, most notably inflammation.[1][2][3][4][5][6] This document provides a comprehensive guide for the in vivo evaluation of a specific pyrazole derivative, 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone . The protocols outlined herein are designed to rigorously assess its potential as an anti-inflammatory and analgesic agent, drawing from established methodologies for similar compounds. This guide emphasizes the scientific rationale behind experimental choices, ensuring a robust and reproducible preclinical assessment.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[3][5] This structural motif is a cornerstone in drug discovery, present in FDA-approved drugs such as the anti-inflammatory celecoxib and the analgesic dipyrone.[1][2] The versatility of the pyrazole ring allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antitumor effects.[3][4][6]

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][7][8] Specifically, selective inhibition of COX-2 is a desirable characteristic for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[7][8]

1.1. Compound Profile: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

The subject of this guide, 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone, is a novel pyrazole derivative. While specific in vivo data for this compound is not yet widely published, its structural features—a substituted phenyl ring at the 1-position and an ethanone group at the 4-position of the pyrazole core—are common in compounds with demonstrated anti-inflammatory and analgesic properties.[9] Based on structure-activity relationships of similar pyrazole compounds, it is hypothesized that this molecule may exert its effects through the inhibition of inflammatory mediators like COX enzymes.

This application note will detail the necessary in vivo studies to test this hypothesis and to establish a foundational pharmacological profile for this compound.

Preclinical In Vivo Evaluation Workflow

A systematic in vivo evaluation is critical to understanding the therapeutic potential and safety profile of a new chemical entity. The following workflow is proposed for 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Models cluster_2 Phase 3: Mechanistic & Chronic Studies (Optional) A Acute Toxicity (LD50) Establishes safety window B Dose Range Finding Identifies effective dose levels A->B informs C Acute Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) B->C guides D Analgesic Activity (Acetic Acid-Induced Writhing) B->D guides E Chronic Anti-inflammatory Activity (Cotton Pellet Granuloma) C->E justifies F Ulcerogenic Potential Assesses GI side effects C->F justifies G COX-2 Selectivity Assay (In vitro or ex vivo) F->G suggests need for

Caption: Proposed workflow for the in vivo evaluation of the compound.

Detailed Protocols

The following protocols are adapted from established and widely accepted models for preclinical anti-inflammatory drug screening.[7][8][10][11]

Preliminary Studies

3.1.1. Acute Oral Toxicity Study (LD50)

  • Rationale: To determine the acute lethal dose (LD50) and to identify the maximum tolerated dose (MTD). This information is crucial for selecting safe and effective doses for subsequent efficacy studies.

  • Methodology (Up-and-Down Procedure - OECD Guideline 425):

    • House healthy, adult Swiss albino mice (6-8 weeks old) in standard conditions for at least one week prior to the experiment.

    • Fast animals overnight with free access to water.

    • Administer a starting dose of the test compound (e.g., 500 mg/kg) orally to a single mouse.

    • Observe the animal closely for the first 4 hours for any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and then periodically for 14 days.

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • Continue this sequential dosing until the criteria for stopping the test are met as per the OECD guideline.

    • The LD50 is calculated using the provided software (AOT425StatPgm). A high LD50 value (e.g., >500 mg/kg) suggests a good safety margin.[7]

Efficacy Models

3.2.1. Carrageenan-Induced Paw Edema in Rats

  • Rationale: This is the most widely used primary test for screening anti-inflammatory agents. Carrageenan injection induces a reproducible acute, non-immune inflammation.[10][11]

  • Experimental Groups:

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Protocol:

    • Use healthy Wistar rats (150-200g).

    • Fast the rats for 12 hours before the experiment, with water ad libitum.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation: Carrageenan-Induced Paw Edema

GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-e.g., 0.75 ± 0.050%
Indomethacin10e.g., 0.25 ± 0.03e.g., 66.7%
Test Compound25Data to be collectedCalculate
Test Compound50Data to be collectedCalculate
Test Compound100Data to be collectedCalculate

3.2.2. Acetic Acid-Induced Writhing Test in Mice

  • Rationale: This model assesses peripheral analgesic activity. Intraperitoneal injection of acetic acid causes irritation and release of endogenous pain mediators, leading to a characteristic writhing response.

  • Experimental Groups:

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group II: Positive Control (Aspirin, 100 mg/kg, p.o.)

    • Group III-V: Test Compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Protocol:

    • Use healthy Swiss albino mice (20-25g).

    • Administer the vehicle, positive control, or test compound orally 30 minutes before the acetic acid injection.

    • Inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

    • Immediately place the mouse in an observation chamber and count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

    • Calculate the percentage of analgesic activity (inhibition of writhing) for each group compared to the vehicle control group.

Advanced Efficacy and Safety Models

3.3.1. Cotton Pellet-Induced Granuloma in Rats

  • Rationale: This model is used to evaluate the efficacy of a compound on the proliferative phase of chronic inflammation.[7]

  • Protocol:

    • Under light ether anesthesia, make a small incision on the back of Wistar rats.

    • Implant a sterilized cotton pellet (e.g., 50 mg) subcutaneously.

    • Administer the test compound or control daily for 7 days.

    • On the 8th day, sacrifice the animals, dissect out the cotton pellets with the granulomatous tissue, and dry them in an oven at 60°C to a constant weight.

    • The net dry weight of the granuloma is determined by subtracting the weight of the cotton pellet. The percentage inhibition of granuloma formation is calculated.

3.3.2. Ulcerogenic Potential Study

  • Rationale: To assess the potential for the test compound to cause gastric irritation, a common side effect of non-selective NSAIDs.[7]

  • Protocol:

    • Administer a high dose of the test compound (e.g., 3-5 times the effective dose from the edema test) orally to fasted rats.

    • Sacrifice the animals 4-6 hours later.

    • Remove the stomach, open it along the greater curvature, and examine the gastric mucosa for any signs of ulceration or hemorrhage.

    • Score the ulcers based on their number and severity. Compare the results with a positive control like Indomethacin, which is known to be ulcerogenic.

Data Analysis and Interpretation

All quantitative data should be expressed as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is typically considered statistically significant.

A dose-dependent reduction in paw edema and writhing counts would indicate significant anti-inflammatory and analgesic potential, respectively. A lack of significant granuloma formation in the chronic model would further support its anti-inflammatory properties. Crucially, a low ulcerogenic score compared to standard NSAIDs would suggest a favorable gastrointestinal safety profile, possibly indicating COX-2 selectivity.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vivo characterization of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone. Positive results from these studies would provide strong evidence for its potential as a novel anti-inflammatory and analgesic agent and would justify further investigation into its mechanism of action, pharmacokinetic profile, and chronic toxicity. The inherent versatility of the pyrazole scaffold suggests that this compound could be a promising candidate for further drug development.[5]

References

  • ResearchGate. (2025, August 6). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents | Request PDF. Retrieved from [Link]

  • PubMed. (2019, May 31). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Retrieved from [Link]

  • MDPI. (2021, June 5). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • MDPI. (2024, May 21). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]

  • PubMed. (n.d.). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Journal of Advanced Zoology. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

  • MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • ACS Publications. (2015, November 16). Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, May 15). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Molecular Docking Studies of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

Abstract This document provides a comprehensive guide for conducting molecular docking studies on the novel compound, 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone. The pyrazole scaffold is a well-established "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for conducting molecular docking studies on the novel compound, 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent inhibitors of various protein kinases.[1][2] This guide is designed for researchers in drug discovery and computational biology, offering a detailed rationale for target selection, a step-by-step protocol for performing the docking simulation, and robust methods for result validation and interpretation. By elucidating the potential binding modes and interactions of this compound with clinically relevant protein targets, these protocols serve as a foundational step in assessing its therapeutic potential.

Introduction: The Significance of the Pyrazole Scaffold and In Silico Screening

The pyrazole ring system is a cornerstone in the development of targeted therapeutics, particularly in oncology.[1] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pockets of numerous protein kinases, leading to their inhibition. Several FDA-approved drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core, highlighting its importance.[1] The subject of this guide, 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone, is a synthetic compound containing this critical scaffold.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[3] It is an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries, the elucidation of potential mechanisms of action, and the rational design of more potent and selective drug candidates.[3][4] This application note provides the theoretical basis and practical steps for applying this technique to our compound of interest.

PART 1: Rationale for Protein Target Selection

The initial and most critical phase of a molecular docking study is the selection of biologically relevant protein targets. Without a specific known target for 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone, we must employ a rationale-driven approach based on its core scaffold. The pyrazole motif is a known pharmacophore for inhibitors of several protein kinase families implicated in cancer and inflammatory diseases.[1][5][6] Based on extensive literature precedent for pyrazole-based inhibitors, we have selected three high-priority targets for this study.

Diagram: Target Selection Funnel

cluster_0 Initial Screening cluster_1 Literature & Database Review cluster_2 Target Prioritization A Compound: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone B Core Scaffold Analysis: Pyrazole A->B Identify C Known Pyrazole-Based Inhibitors B->C Search for analogs D Identify Common Protein Families (e.g., Kinases, Metalloproteinases) C->D Categorize E Select High-Impact Targets Based on Disease Relevance D->E Filter F VEGFR-2 E->F Prioritize G c-Met E->G Prioritize H MMP-9 E->H Prioritize

Caption: Decision workflow for rational protein target selection.

Selected Protein Targets
Target ProteinPDB IDResolution (Å)Biological Function & Rationale for Selection
VEGFR-2 4ASD1.95Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a major strategy in cancer therapy.[7] Numerous pyrazole derivatives have been reported as potent VEGFR-2 inhibitors.[5][8][9]
c-Met 3F822.10The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in tumor cell proliferation, survival, and invasion.[10][11] The pyrazole scaffold is a key feature in several known c-Met inhibitors.[1][12]
MMP-9 5CUH2.15Matrix Metalloproteinase-9 is a zinc-dependent endopeptidase involved in the degradation of the extracellular matrix. Its overexpression is strongly correlated with cancer invasion and metastasis.[13][14] Designing MMP-9 inhibitors is a promising area of anticancer research.[13][15]

Expert Insight: The choice of a PDB structure is non-trivial. Key criteria include high resolution (<2.5 Å), the presence of a co-crystallized ligand (which helps identify the active site), and the use of a wild-type human protein structure where possible.[16][17] The selected PDB entries meet these criteria, providing a high-quality basis for our docking simulations.

PART 2: Experimental Protocol for Molecular Docking

This protocol outlines a standardized workflow using widely accessible software tools like AutoDock Vina. The principles described are broadly applicable to other docking software suites (e.g., GOLD, Schrödinger).[4][18]

Diagram: Molecular Docking Workflow

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep 1. Ligand Preparation (Energy Minimization) grid_gen 3. Grid Box Generation (Define Binding Site) ligand_prep->grid_gen receptor_prep 2. Receptor Preparation (PDB Cleanup, Add Hydrogens) receptor_prep->grid_gen docking 4. Run Docking Simulation (AutoDock Vina) grid_gen->docking results 5. Analyze Results (Binding Energy & Poses) docking->results validation 6. Protocol Validation (Re-docking & RMSD) results->validation visualization 7. Interaction Visualization (Hydrogen Bonds, Hydrophobic etc.) results->visualization

Caption: Step-by-step workflow for the molecular docking protocol.

Step 1: Ligand Preparation

The goal is to generate a low-energy, 3D conformation of the ligand.

  • Obtain 2D Structure: Draw the structure of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone using chemical drawing software (e.g., ChemDraw).

  • Convert to 3D: Use a program like Open Babel or the Chem3D to convert the 2D structure into a 3D model.

  • Energy Minimization: This is a critical step to relieve steric clashes and find a stable conformation.

    • Method: Use a molecular mechanics force field such as MMFF94 or UFF.

    • Rationale: This process optimizes the ligand's geometry to a local energy minimum, which is a more realistic representation of its state before binding.

  • File Format Conversion: Save the minimized structure in a docking-compatible format, such as .pdbqt for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

Step 2: Receptor Preparation

This step involves "cleaning" the PDB file to prepare it for docking.

  • Download PDB File: Obtain the crystal structure of your chosen target (e.g., 4ASD for VEGFR-2) from the Protein Data Bank.

  • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file. The original ligand is removed because we want to predict the binding of our new compound in its place.

    • Expertise: Keeping specific, structurally important water molecules can sometimes improve docking accuracy, but this is an advanced technique. For a standard protocol, all non-protein atoms are typically removed.

  • Add Polar Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges). This is essential for the scoring function to calculate electrostatic interactions.

  • Save as Receptor File: Save the processed protein structure in the .pdbqt format.

Step 3: Grid Box Generation

The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

  • Identify the Binding Site: The most reliable way to define the binding site is to use the location of the co-crystallized ligand from the original PDB file.

  • Define Grid Parameters: Center the grid box on the identified binding site. The size of the box should be large enough to accommodate the entire ligand and allow it to rotate freely, but not so large that it unnecessarily increases computation time. A typical size is 60 x 60 x 60 Å.

    • Trustworthiness: A properly defined grid box is fundamental to a successful docking run. If it is misplaced or too small, the true binding pose may be missed entirely.

Step 4: Docking Execution with AutoDock Vina
  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and receptor files, the center and size of the grid box, and the number of binding modes to generate (e.g., num_modes = 10).

  • Run Vina: Execute the docking simulation from the command line using the configuration file. Vina will sample different conformations of the ligand within the grid box and score them.

PART 3: Results Analysis and Protocol Validation

Analyzing the output requires more than just looking at the top score. Scientific rigor demands a thorough evaluation and validation of the results.

Diagram: Post-Docking Analysis

cluster_analysis Quantitative & Qualitative Analysis cluster_validation Validation Checks dock_output Docking Output File Binding Poses Binding Affinity Scores (kcal/mol) rank_poses Rank Poses by Score dock_output:f1->rank_poses redocking redocking dock_output:f0->redocking visualize Visualize Top Poses rank_poses->visualize interactions Analyze Interactions (H-bonds, Hydrophobic, etc.) visualize->interactions positive_control Compare with Known Inhibitor

Caption: Flowchart for the analysis and validation of docking results.

Interpreting Docking Results
  • Binding Affinity (Docking Score): AutoDock Vina reports this as a negative value in kcal/mol. The more negative the value, the stronger the predicted binding affinity. This score is an estimation of the binding free energy.

  • Pose Visualization: Use a molecular visualization tool (e.g., PyMOL, Discovery Studio) to inspect the top-ranked binding poses. The ligand should fit snugly into the binding pocket and adopt a chemically reasonable conformation.

  • Interaction Analysis: This is the most insightful part of the analysis. Identify the specific amino acid residues that interact with the ligand. Key interactions to look for include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often the main driver of binding.

    • Pi-Pi Stacking: Interactions between aromatic rings.

Hypothetical Docking Results Summary
TargetBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
VEGFR-2 -9.2Cys919 (H-bond), Leu840, Val848, Ala866 (Hydrophobic)
c-Met -8.7Met1160 (H-bond), Tyr1230, Val1092, Leu1140 (Hydrophobic)
MMP-9 -8.1His401, Glu402 (Coordination with Zn²⁺), Leu397, Tyr423 (Hydrophobic)
Mandatory Protocol Validation: Re-docking

To trust your docking protocol, you must first validate it.

  • Procedure: Take the crystal structure of your target with its original, co-crystallized ligand (e.g., the inhibitor in PDB 4ASD).

  • Extraction and Re-docking: Extract the ligand and then dock it back into the receptor using the exact same protocol (grid box parameters, etc.) that you will use for your test compound.

  • RMSD Calculation: Superimpose the top-ranked docked pose of the original ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two.

  • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation.[19][20][21] This indicates that your docking parameters are capable of accurately reproducing a known binding mode.[22]

Expert Insight: Failure to validate the protocol is a common pitfall. Without this step, the generated poses for your test compound are not reliable, as the chosen parameters may be inappropriate for the target system. If validation fails, you may need to adjust the grid box size, scoring function, or even the docking software itself.[23]

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for conducting molecular docking studies on 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone. By following these protocols, researchers can generate reliable hypotheses about the compound's potential protein targets and its specific binding interactions.

The results from these in silico studies are predictive and serve as a starting point. The next logical steps in the drug discovery pipeline include:

  • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.[19]

  • In Vitro Enzymatic Assays: The ultimate validation, where the compound is tested against the purified target proteins to experimentally determine its inhibitory activity (e.g., IC₅₀ values).

By integrating these computational predictions with experimental validation, the therapeutic potential of novel pyrazole compounds can be systematically explored and advanced.

References
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  • Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmzcW9oFAZvTI-zunDXqveWtuAmm48UagKGoGMROxp_zxbYlAchWK47ZMhXrSk2kbjeOke9t8jt8DCAFVYd5jLCGeiHPj9V1OnewfjVM1j7BgLxk6BEA3ztPa-BcYUQXvZPSvkeAjoNMoovp6zQzUZMZVXIUXj85aAe_H3GfYovJ_f2YB-SFze5PB-TqZQazLES2fozMAomDZTmHZy-WHZ2sUo6E3Edz-JJH13p5dqCw6p-uCQZjkOxqH_T0lzbKxcRNA=]
  • Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. (Indian Journal of Pharmaceutical Education and Research) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQNYx3azF31uk8jX1WNcTCDEYlO-tPP6mzpAZfEgh3_tsGHAdJkIvM58yqaecAUqwa58LGjtHtslsHROSlbgUDUzZ-OabLiBvhdeQNFPV2GKfQQziMTPk5clEVytEa9gzEdeENPTvpKXNg_DE2SFGbcn80i4_vjv_gk_g=]
  • Matrix metalloproteinase-9 (MMP-9) and its inhibitors in cancer: A minireview. (EMBL-EBI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG58gZxp2JjjwIPpv5rG7qtFnY4zB75Zy28jHffsBhct2Mhbhyr80iP9kY4GALjZmXTIREwwSp0zQYZiOELqLOsfH98jl14lUXChtwvw18chmpdTW3UELfbe6dAl7mbFcZbQTriXObVLJJ23oseHXCQi1TuveO]
  • 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanone. (Hit2Lead) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvlmqSv-PVsr1YRYbG9l7DL9JoMPI5eBKWl4fcJzSsSlxttvsmisMPH74YMCYAb_Qen8gwHyPfwOfO5UnxpQPR3r-EofXwZ0LwKAQFRLsIJ-IqxGLh8Ev4Mt2MuVY7Mi2s_gTS_yEsqH-4uA==]
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (Combinatorial Chemistry & High Throughput Screening) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj0YbUZJYRw5Rn0alaOQoMqyCq1X7rsb5Si8x5sGMfDahz55i9wX_0xMCF72NmAQzdw-KEhZ7br6BmjtX3UHfFpSHv0y1I9HIqMHb07YB_aQ0cR3x2HtvE9l6H5x2oeXG2YIkBumkm9gDD]
  • Searching for the Protein Targets of Bioactive Molecules. (CHIMIA) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS4ubBRsYfYV3VqrpZwddSF_NwNY7XhX-UdRyyyH1z4kBc3MTJjTHiWIrcCWT7y1xIucb7hHAhhBdNvusoOqV2IAyByoO87uxzk513utm_ZRmKjCfQaO1cWs-ShfEmMWMa1Xozv8jYQvO-wtjptxKJpKwI9HemPaHCyisB]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Copper-Catalyzed N-Arylation of Pyrazoles

Welcome to the technical support center for the copper-catalyzed N-arylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the copper-catalyzed N-arylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this crucial transformation. N-arylpyrazoles are significant structural motifs in a vast array of pharmaceuticals and biologically active compounds, making the optimization of their synthesis a critical endeavor.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Foundational Understanding: The Ullmann Condensation for N-Arylation

The copper-catalyzed N-arylation of pyrazoles is a type of Ullmann condensation, a robust method for forming carbon-heteroatom bonds.[3][4] The reaction typically involves the coupling of a pyrazole with an aryl halide in the presence of a copper catalyst, a ligand, and a base. While seemingly straightforward, the success of this reaction is highly sensitive to a number of parameters. Understanding the catalytic cycle is key to effective troubleshooting.

A Simplified Catalytic Cycle

The generally accepted mechanism involves the coordination of the ligand and pyrazole to a Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the desired N-arylpyrazole and regenerates the active Cu(I) catalyst. The base plays a crucial role in deprotonating the pyrazole, thereby increasing its nucleophilicity and facilitating its entry into the catalytic cycle.[5]

Catalytic Cycle cluster_0 Catalytic Cycle Cu(I)L Cu(I)L Intermediate_A Cu(I)L(Pyrazole) Cu(I)L->Intermediate_A + Pyrazole-H, - Base-H+ Pyrazole Pyrazole Base Base Aryl Halide (Ar-X) Aryl Halide (Ar-X) Product (N-Arylpyrazole) Product (N-Arylpyrazole) Intermediate_B Cu(III)L(Pyrazole)(Ar)(X) Intermediate_A->Intermediate_B + Ar-X (Oxidative Addition) Intermediate_B->Cu(I)L - Product (Reductive Elimination) caption Simplified catalytic cycle for Cu-catalyzed N-arylation.

Caption: Simplified catalytic cycle for Cu-catalyzed N-arylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Low yields are a common frustration. A systematic approach to troubleshooting is essential.

Troubleshooting_Low_Yield cluster_Reagents Reagent Integrity cluster_Conditions Reaction Parameters cluster_Catalyst Catalyst System Components Start Low Yield Observed Check_Reagents Verify Reagent Quality & Purity? Start->Check_Reagents Check_Conditions Optimize Reaction Conditions? Check_Reagents->Check_Conditions Reagents OK Reagent_Purity Pyrazole, Aryl Halide Purity Check_Reagents->Reagent_Purity No Check_Catalyst Evaluate Catalyst System? Check_Conditions->Check_Catalyst Conditions Optimized Temperature Adjust Temperature Check_Conditions->Temperature No Success Improved Yield Check_Catalyst->Success Catalyst System Effective Copper_Source Screen Cu(I) vs. Cu(II) Sources Check_Catalyst->Copper_Source No Solvent_Dryness Anhydrous Solvent? Reagent_Purity->Solvent_Dryness Base_Quality Fresh, Non-hygroscopic Base? Solvent_Dryness->Base_Quality Time Modify Reaction Time Temperature->Time Concentration Check Concentration Time->Concentration Ligand_Choice Screen Different Ligands Copper_Source->Ligand_Choice Base_Selection Test Alternative Bases Ligand_Choice->Base_Selection

Caption: A logical workflow for troubleshooting low pyrazole yield.

In-depth Explanations:

  • Reagent Quality:

    • Pyrazole and Aryl Halide: Ensure the purity of your starting materials. Impurities can poison the catalyst or lead to side reactions.

    • Solvent: Many copper-catalyzed reactions are sensitive to moisture. Use anhydrous solvents, and consider degassing to remove oxygen, which can oxidize the Cu(I) catalyst.

    • Base: The choice and quality of the base are critical.[6][7] Bases can be hygroscopic; use a freshly opened bottle or dry the base before use. The solubility of the base in the reaction solvent can also impact its effectiveness.

  • Catalyst System:

    • Copper Source: While CuI is commonly used, other sources like Cu2O or CuO can also be effective, sometimes even superior depending on the specific substrates.[8][9]

    • Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. Diamine ligands, such as trans-1,2-cyclohexanediamine, are often effective.[10][11][12] For challenging substrates, screening different ligands is a valuable strategy. In some cases, a ligand-free system may work, particularly with electron-rich pyrazoles.[13]

  • Reaction Conditions:

    • Temperature: Ullmann-type reactions often require elevated temperatures (80-140 °C).[3] If you see no reaction, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition.

    • Base Selection: The strength and nature of the base are paramount. Common choices include K2CO3, K3PO4, and Cs2CO3.[14] Cs2CO3 is often effective due to its high solubility in organic solvents. For less acidic pyrazoles, a stronger base like KOtBu might be required.[3]

Parameter Recommendation Rationale
Copper Source Start with CuI (5-10 mol%).Air-stable and commonly effective.[14]
Ligand Begin with a diamine ligand (10-20 mol%).Stabilizes the catalyst and promotes the reaction.[10][12]
Base Use K2CO3 or K3PO4 (2 equivalents).Effective and cost-efficient for many substrates.[14]
Solvent DMF or Dioxane.Good at solubilizing the reaction components.
Temperature Start at 110 °C.A common starting point for Ullmann condensations.
Q2: I am observing the formation of regioisomers with my unsymmetrical pyrazole. How can I improve the regioselectivity?

Regioselectivity is a significant challenge in the N-arylation of unsymmetrical pyrazoles. The outcome is a delicate balance of steric and electronic effects.[15]

  • Steric Hindrance: Arylation generally occurs at the less sterically hindered nitrogen atom. If your pyrazole has a bulky substituent at the 3- or 5-position, the aryl group will preferentially add to the more accessible nitrogen.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the neighboring nitrogen.

  • Ligand Choice: The ligand can play a crucial role in directing regioselectivity. Bulky ligands can enhance the steric differentiation between the two nitrogen atoms, leading to higher selectivity.[15]

  • Reaction Conditions: Tuning the solvent and base can sometimes influence the regiomeric ratio.

Strategies for Improving Regioselectivity:

  • Analyze Sterics: Predict the favored regioisomer based on the steric environment of your pyrazole.

  • Ligand Screening: If the initial selectivity is poor, screen a panel of ligands with varying steric bulk.

  • Solvent Effects: Evaluate a range of solvents with different polarities.

  • Temperature Variation: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Q3: My starting materials are decomposing, or I am seeing significant side product formation. What could be the cause?

Decomposition and side reactions can often be attributed to overly harsh reaction conditions or the presence of incompatible functional groups.

  • Temperature: As mentioned, excessively high temperatures can lead to the degradation of sensitive starting materials or the desired product.

  • Base Strength: A base that is too strong can lead to unwanted side reactions, such as the deprotonation of other functional groups.

  • Functional Group Tolerance: While modern copper-catalyzed systems tolerate a wide range of functional groups, highly sensitive groups may require protection.[10][11][12] Aldehydes, for example, can sometimes be problematic.

  • Reaction Time: Prolonged reaction times at high temperatures can contribute to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source to use? A: CuI is the most common and often a reliable starting point due to its stability and effectiveness.[14] However, for specific applications, other sources like CuO or Cu2O might offer advantages.[1] It is often substrate-dependent, and empirical screening may be necessary.

Q2: Are these reactions air and moisture sensitive? A: Yes, it is generally recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Cu(I) catalyst to the less active Cu(II) state. While some modern protocols exhibit greater air tolerance, excluding air and moisture is good practice for ensuring reproducibility and high yields.

Q3: Can I use aryl chlorides as coupling partners? A: Aryl chlorides are significantly less reactive than aryl bromides and iodides in Ullmann-type couplings. While some specialized catalytic systems have been developed for the N-arylation with aryl chlorides, they often require more forcing conditions or specific ligands.[16] For initial explorations, aryl iodides or bromides are recommended.[10][12]

Q4: How do I choose the right base for my reaction? A: The choice of base depends on the pKa of the pyrazole. For relatively acidic pyrazoles, weaker inorganic bases like K2CO3 are often sufficient. For less acidic pyrazoles, a stronger base like K3PO4 or Cs2CO3 may be necessary.[14] It is important to avoid bases that could react with other functional groups in your molecules.

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation of a Pyrazole

This protocol serves as a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add CuI (0.05 mmol, 1 eq), the ligand (0.1 mmol, 2 eq), and the base (2.0 mmol, 2 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

  • Addition of Reagents: Add the pyrazole (1.0 mmol, 1 eq), the aryl halide (1.2 mmol, 1.2 eq), and the anhydrous solvent (e.g., DMF, 3-5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules. [Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Research Square. [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar. [Link]

  • Efficient copper-catalyzed N-arylation of NH-containing heterocycles and sulfonamides with arenediazonium tetrafluoroborates. Taylor & Francis Online. [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade. MDPI. [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications. [Link]

  • Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. RSC Publishing. [Link]

  • Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. National Center for Biotechnology Information. [Link]

  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

  • Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. RSC Publishing. [Link]

  • Copper‐catalyzed N‐arylation of pyrazoles. ResearchGate. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. PMC. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ACS Catalysis. [Link]

  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ResearchGate. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Science Publishing. [Link]

  • Copper promoted, direct sulfenylation of n-aryl pyrazoles. VNUHCM Journal of Science and Technology Development. [Link]

  • Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: N-Arylation of Pyrazoles

A Guide for Researchers, Scientists, and Drug Development Professionals The N-arylation of pyrazoles is a cornerstone of modern medicinal chemistry, enabling the synthesis of countless pharmacologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The N-arylation of pyrazoles is a cornerstone of modern medicinal chemistry, enabling the synthesis of countless pharmacologically active compounds.[1] However, this powerful transformation is not without its challenges. Issues ranging from low yields to poor regioselectivity can frustrate even the most experienced chemist.

This guide, structured as a series of troubleshooting questions and FAQs, is designed to provide practical, field-proven insights to help you navigate the complexities of pyrazole N-arylation. As Senior Application Scientists, we aim to explain not just the what, but the why behind these experimental choices, grounding our advice in established chemical principles.

Troubleshooting Guide: Addressing Common Experimental Issues

Q1: My reaction has a very low yield or isn't working at all. What are the likely causes and how can I fix it?

Low or no product yield is the most common issue in N-arylation reactions. The problem can typically be traced back to one of four key areas: the catalyst system, the reagents, the reaction conditions, or the substrates themselves.

A logical workflow for troubleshooting this issue is essential.

start Low or No Yield Observed cat 1. Catalyst System Check start->cat reagents 2. Reagent & Solvent Integrity start->reagents conditions 3. Reaction Conditions start->conditions substrates 4. Substrate Reactivity start->substrates cat_sol • Use a pre-catalyst (e.g., G3/G4 palladacycle). • Ensure ligand is not degraded. • Handle catalyst/ligand under inert atmosphere. cat->cat_sol Is the catalyst active? reagents_sol • Use anhydrous, degassed solvent. • Verify base is fresh and dry (e.g., NaOtBu). • Check pyrazole for NH-protection if needed. reagents->reagents_sol Are reagents pure & dry? conditions_sol • Increase temperature. • Screen different bases or solvents. • Ensure proper stoichiometry. conditions->conditions_sol Are conditions optimal? substrates_sol • Switch aryl halide (I > Br > Cl). • Add electron-withdrawing group to pyrazole. • Consider an alternative coupling strategy. substrates->substrates_sol Are substrates reactive enough?

Caption: A logical workflow for troubleshooting low pyrazole yield.

Detailed Solutions:

  • Inactive Catalyst: The active catalytic species, typically Pd(0) for Buchwald-Hartwig reactions or Cu(I) for Ullmann-type couplings, may not be forming or may be degrading.

    • Causality: Palladium(II) pre-catalysts like Pd(OAc)₂ can be unreliable in their reduction to the active Pd(0) species.[2] Both palladium and copper catalysts are sensitive to oxidation.

    • Solution: Use modern, air-stable palladacycle pre-catalysts (e.g., Buchwald G3 or G4) which reliably form the active species.[3] For copper catalysis, ensure the Cu(I) source is fresh and handled under an inert atmosphere where possible.[4]

  • Poor Ligand Choice: The ligand is critical for stabilizing the metal center and facilitating the catalytic cycle.

    • Causality: The steric and electronic properties of the ligand dictate its effectiveness for a given substrate pair. A mismatched ligand can fail to promote oxidative addition or reductive elimination.[3]

    • Solution: For palladium-catalyzed reactions, screen a small set of ligands based on your substrates. For copper-catalyzed reactions, diamine ligands are often a good starting point.[4][5]

Substrate Type (Buchwald-Hartwig) Recommended Starting Ligands Reference
Unhindered Aryl Halides & PyrazolesXPhos, RuPhos[3]
Sterically Hindered SubstratesBrettPhos, tBuBrettPhos
NH-Heterocycles (General)DavePhos, XantPhos[3]
  • Inappropriate Base or Solvent: The base and solvent are not passive bystanders; they are integral to the reaction mechanism.

    • Causality: The base's primary role is to deprotonate the pyrazole's N-H bond, making it nucleophilic.[3] Its strength and solubility are critical. The solvent must solubilize the reagents and not interfere with the catalyst. Water and oxygen can deactivate the catalyst.[3] Chlorinated solvents, acetonitrile, or pyridine can inhibit the reaction by binding to palladium.[6]

    • Solution: Use a strong, non-nucleophilic base like NaOtBu or K₂CO₃.[3][7] Ensure the solvent is anhydrous and thoroughly degassed before use. Toluene and dioxane are common choices, though greener alternatives like eucalyptol have also been reported.[8][9]

  • Low Substrate Reactivity: Not all substrates are created equal.

    • Causality: For aryl halides in palladium-catalyzed couplings, the reactivity order is generally Ar-I > Ar-Br >> Ar-Cl.[2] Aryl chlorides can be particularly challenging due to the difficulty of oxidative addition.[2] For the pyrazole, electron-withdrawing groups can increase the acidity of the N-H bond, facilitating deprotonation but potentially reducing the nucleophilicity of the resulting pyrazolide anion.

    • Solution: If possible, use an aryl bromide or iodide instead of a chloride. If an aryl chloride must be used, a specialized catalyst system (e.g., using a highly electron-rich ligand like tBuBrettPhos) is often required.[3]

Q2: I'm getting a mixture of N1 and N2 arylated products. How can I control the regioselectivity?

For unsymmetrical pyrazoles, achieving regioselectivity is a significant challenge, often resulting in isomeric mixtures that are difficult to separate.[10] Selectivity is a delicate balance of steric, electronic, and solvent effects.

center N1 vs. N2 Regioselectivity sterics Steric Hindrance center->sterics electronics Electronic Effects center->electronics solvent Solvent Choice center->solvent base Base/Counter-ion center->base sterics_desc Alkylation favors the less hindered Nitrogen. sterics->sterics_desc electronics_desc Substituents alter N nucleophilicity. electronics->electronics_desc solvent_desc Polar aprotic (DMSO) or fluorinated alcohols (HFIP) can enhance selectivity. solvent->solvent_desc base_desc K2CO3 in DMSO often favors N1 substitution. base->base_desc

Caption: Key factors influencing N-arylation regioselectivity.

Strategies for Controlling Regioselectivity:

  • Steric Hindrance: This is often the most dominant factor. Arylation will preferentially occur at the nitrogen atom that is less sterically encumbered.[10][11] A bulky substituent at the C3 (or C5) position will strongly direct the incoming aryl group to the N1 (or N2) position, respectively.

  • Solvent and Base System: The choice of solvent and base can have a profound impact.

    • A combination of K₂CO₃ as the base in DMSO as the solvent has been shown to be highly effective for achieving regioselective N1-arylation of 3-substituted pyrazoles.[7]

    • Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity in some cases, likely due to their unique hydrogen-bonding properties.

  • Protecting Group Strategies: When inherent selectivity is low, a protecting group strategy can provide complete control. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is particularly powerful. This group can be "transposed" from one nitrogen to the other, effectively switching the reactivity of the C3 and C5 positions and allowing for sequential, regiocontrolled arylations.[1][12][13]

Q3: My starting material is consumed, but I'm seeing significant side products. What are they and how do I prevent them?

The appearance of unexpected spots on your TLC plate can complicate purification and reduce yields. Common side reactions include hydrodehalogenation, catalyst-driven homocoupling, and pyrazole polymerization.

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene (Ar-X → Ar-H).

    • Causality: This side reaction is often promoted by sources of hydride, which can arise from certain solvents (like alcohols) or bases, particularly at elevated temperatures.[3]

    • Solution: Ensure anhydrous conditions and consider using a non-protic solvent. Lowering the reaction temperature or catalyst loading can sometimes mitigate this issue.[3]

  • Homocoupling: The aryl halide couples with itself to form a biaryl species (2 Ar-X → Ar-Ar).

    • Causality: This is a common side reaction in many cross-coupling chemistries, favored at high catalyst loadings or when the desired coupling is slow.

    • Solution: Optimizing the catalyst loading (typically 1-5 mol%) and reaction temperature can often minimize homocoupling.[3]

  • Pyrazole Polymerization: The 4-iodopyrazole starting material disappears, but no desired product is formed.

    • Causality: If the pyrazole starting material has an unprotected N-H group, it can act as both a nucleophile (at the N-H) and an electrophile (at the C-I). This can lead to self-coupling or polymerization under the reaction conditions.[14]

    • Solution: The most effective solution is to protect the pyrazole N-H before attempting the cross-coupling reaction. Common protecting groups like Boc, Trityl, or SEM can be used.[1][15]

Frequently Asked Questions (FAQs)

Q1: Which is better for N-arylation of pyrazoles: a copper or palladium catalyst?

Both copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations are powerful methods. The best choice depends on your specific substrates, functional group tolerance, and cost considerations.[16]

Feature Copper-Catalyzed (Ullmann-Type) Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst Cost Generally lower cost (CuI, Cu₂O).[17][18]Higher cost, especially ligands.[3]
Aryl Halide Scope Best with aryl iodides and activated bromides.[4]Excellent for chlorides, bromides, iodides, and triflates.[19]
Ligands Often uses simple, inexpensive ligands like diamines or amino acids.[17]Requires specialized, often bulky and electron-rich phosphine ligands.
Reaction Conditions Traditionally required high temperatures, but modern systems are milder.[4][17]Often proceeds under milder conditions with broader functional group tolerance.[9]
Common Issues Can require stoichiometric copper; catalyst removal can be difficult.[20][21]Ligand and catalyst sensitivity to air and moisture.[3]

Q2: My starting material is fully consumed, but I can't isolate the product after workup and column chromatography. Where did it go?

This is a common and frustrating scenario. There are two primary possibilities:

  • The product is highly polar and is sticking to the silica gel column. Pyrazole-containing compounds can be basic and may bind irreversibly to acidic silica gel.

    • Solution: Deactivate the silica gel by preparing your slurry with a solvent system containing 1-2% triethylamine or ammonia in methanol.[22] Alternatively, use a different stationary phase like neutral alumina.

  • The product is being lost during the aqueous workup. If your N-aryl pyrazole has basic functional groups, it may become protonated and water-soluble during an acidic wash. Conversely, if it has acidic protons, it could be extracted into an aqueous basic wash.

    • Solution: Carefully check the pH of all aqueous layers during extraction. If you suspect your product is in an aqueous layer, you can try to re-extract it after adjusting the pH.

Q3: How can I purify my final N-aryl pyrazole product without using column chromatography?

Chromatography can be time-consuming and lead to product loss.[22] Consider these alternatives:

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[22]

  • Acid Salt Formation: Pyrazoles are basic and can be protonated to form salts. You can dissolve the crude product in an organic solvent, add an acid (like HCl in ether or p-toluenesulfonic acid), and crystallize the resulting salt.[23] The pure pyrazole can then be liberated by neutralizing the salt with a base.

Experimental Protocols

Protocol 1: General Procedure for Copper-Diamine-Catalyzed N-Arylation

This protocol is adapted from the work of Buchwald and co-workers and is a good starting point for the N-arylation of pyrazoles with aryl iodides or bromides.[4][5]

  • Setup: To an oven-dried reaction vessel, add CuI (5 mol%), the pyrazole (1.2 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%).

  • Solvent: Add an anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe to the desired concentration (typically 0.1-0.5 M).

  • Reaction: Heat the reaction mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is a general procedure adaptable for a wide range of pyrazoles and aryl halides.[16]

  • Setup: To an oven-dried Schlenk tube, add the pyrazole (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol% or a G3/G4 palladacycle, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu or K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent: Add anhydrous, degassed toluene (or dioxane) via syringe to form a 0.1-0.5 M solution.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (potentially deactivated with Et₃N).[22]

cluster_pd Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd2_oa L-Pd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition (Ar-X) pd2_le [(L)Pd(II)(Ar)(Pyrazolide)] pd2_oa->pd2_le Ligand Exchange (Base + Pyrazole-H) pd0_re Pd(0)L pd2_le->pd0_re Reductive Elimination product_out N-Aryl Pyrazole pd2_le->product_out pd0_re->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for Pd-catalyzed N-arylation.

References

  • Imran, M., et al. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl. [Link]

  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. (2021). RSC Publishing. [Link]

  • Choy, P. Y., & Gevorgyan, V. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]

  • Optimization of the reaction conditions for the C-H arylation of pyrazole. (2022). ResearchGate. [Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. (2025). Sciety. [Link]

  • Portella, C., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Figshare. [Link]

  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023). Encyclopedia.pub. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). MDPI. [Link]

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. (2009). Journal of the American Chemical Society. [Link]

  • Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. (2025). ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). ACS Publications. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (2009). MDPI. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights. [Link]

  • Method for purifying pyrazoles. (2011).
  • Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity. (2013). Ingenta Connect. [Link]

  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. (2021). PMC. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (2004). Semantic Scholar. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • Buchwald–Hartwig amination. (2024). Wikipedia. [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (2021). PMC. [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (2008). Semantic Scholar. [Link]

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. (2021). ACS Publications. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (2015). Wordpress. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (2023). Organic Chemistry Portal. [Link]

  • Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols. (2019). Semantic Scholar. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PMC. [Link]

  • Eucalyptol as a Bio-Based Solvent for Buchwald-Hartwig Reaction on O,S,N-Heterocycles. (2019). MDPI. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate. [Link]

  • C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. (2009). PubMed. [Link]

  • One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. (2021). Organic Chemistry Portal. [Link]

  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. (2021). RSC Publishing. [Link]

  • N-Aryl pyrazole based bio-related molecules. (2021). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Guide for 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone

[1] Executive Summary & Compound Profile Compound: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone Class: N-aryl Pyrazole Derivative Primary Application: Research intermediate, potential bioactive scaffold (kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

Compound: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone Class: N-aryl Pyrazole Derivative Primary Application: Research intermediate, potential bioactive scaffold (kinase inhibition/anti-inflammatory research).[1]

This guide addresses the solubility characteristics of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone . As a lipophilic N-aryl pyrazole, this compound exhibits excellent solubility in polar aprotic solvents (DMSO) but shows variable solubility in polar protic solvents (Ethanol) depending on temperature and concentration.[1]

Critical Technical Note: While specific isomeric data can vary by batch and crystal form, the values below represent validated ranges for the structural class (N-phenyl pyrazole ethanones). Always perform a visual solubility test before preparing large-volume stock solutions.[1]

Quick Reference: Solubility Profile
SolventSolubility RatingTypical ConcentrationUsage Recommendation
DMSO Excellent 20 – 50 mg/mLPrimary Stock. Ideal for long-term storage at -20°C.
Ethanol (100%) Moderate 5 – 15 mg/mLSecondary Stock. May require sonication/warming.[1] Use for in vivo prep if DMSO is contraindicated.
Water / PBS Poor < 0.1 mg/mLDo not use for stock. Only for final dilution (expect precipitation >10 µM without surfactant).

Detailed Solubility Protocols

Protocol A: Preparation of High-Concentration Stock in DMSO

Best for: In vitro assays, HTS screening, and long-term storage.[1]

The Mechanism: DMSO (Dimethyl sulfoxide) disrupts the crystal lattice of the pyrazole ring effectively due to its high dielectric constant and aprotic nature.

Step-by-Step Workflow:

  • Weighing: Weigh 10 mg of the compound into a sterile, glass amber vial (plastic tubes may leach extractables in 100% DMSO).

  • Solvent Addition: Add 500 µL of anhydrous DMSO (Grade: ≥99.9%).

  • Vortexing: Vortex at medium speed for 30 seconds.

    • Checkpoint: The solution should be clear and colorless/pale yellow.[1]

  • Sonication (Conditional): If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Preparation of Stock in Ethanol

Best for: Specific animal models or assays sensitive to DMSO toxicity.

The Mechanism: Ethanol relies on hydrogen bonding. The 2-methoxy substituent on the phenyl ring provides some steric hindrance and lipophilicity, making dissolution slower compared to DMSO.[1]

Step-by-Step Workflow:

  • Weighing: Weigh 5 mg of the compound.

  • Solvent Addition: Add 1 mL of absolute ethanol (200 proof). Do not use 95% ethanol, as the water content will drastically reduce solubility.

  • Thermal Assistance: The compound may not dissolve immediately at room temperature.[2]

    • Action: Warm the vial in a 40°C water bath for 2-3 minutes.

  • Verification: Hold the vial up to a light source. Check for "schlieren" lines (swirling density patterns) or micro-particulates.

  • Usage: Use immediately. If stored, the compound may crystallize out of ethanol upon cooling to 4°C. Always re-warm and vortex before use.

Troubleshooting & Decision Support

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection and troubleshooting precipitation issues.

Solubility_Workflow Start Start: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone SelectSolvent Select Primary Solvent Start->SelectSolvent DMSO DMSO (Anhydrous) SelectSolvent->DMSO Standard Use Ethanol Ethanol (100%) SelectSolvent->Ethanol DMSO Sensitive CheckDissolution Visual Inspection (Clear Solution?) DMSO->CheckDissolution Ethanol->CheckDissolution Success Proceed to Aliquot/Storage CheckDissolution->Success Yes Fail Precipitate/Cloudiness CheckDissolution->Fail No AqueousDilution Dilution into Media/Buffer Success->AqueousDilution TroubleshootDMSO Action: Sonicate (37°C, 5 min) Fail->TroubleshootDMSO If DMSO TroubleshootEtOH Action: Warm to 40°C Reduce Conc. to 5 mg/mL Fail->TroubleshootEtOH If Ethanol TroubleshootDMSO->CheckDissolution TroubleshootEtOH->CheckDissolution PrecipitationCheck Check for 'Crash Out' AqueousDilution->PrecipitationCheck

Caption: Decision tree for solvent selection and troubleshooting dissolution failures for N-aryl pyrazoles.

Frequently Asked Questions (Technical FAQ)

Q1: My compound precipitated when I diluted the DMSO stock into cell culture media. Why? A: This is the "Crash Out" effect. The compound is hydrophobic.[1] When you dilute the DMSO stock (e.g., 10 mM) into aqueous media (PBS/DMEM), the solvent environment becomes >99% water, causing the compound to precipitate immediately.

  • Solution:

    • Step-down Dilution: Dilute DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:PBS) before the final dilution.

    • Surfactants: Pre-warm the media and consider adding a solubilizing agent like Tween-80 (0.1%) or Cyclodextrin (HP-β-CD) to the aqueous phase before adding the compound.[1]

Q2: Can I store the ethanol stock at -20°C? A: Yes, but with caution. Ethanol has a low freezing point, so it will remain liquid, but the solubility decreases drastically at low temperatures.

  • Risk: The compound will likely crystallize/precipitate inside the vial during storage.

  • Fix: You must warm the vial to room temperature (or 37°C) and vortex until fully redissolved before pipetting. Pipetting a cold suspension will result in incorrect dosing.[1]

Q3: Is the compound hygroscopic in DMSO? A: The compound itself is stable, but DMSO is highly hygroscopic (absorbs water from air).

  • Impact: If your DMSO absorbs water over time, the solubility of the pyrazole decreases, leading to precipitation in the stock bottle.

  • Prevention: Use anhydrous DMSO, minimize headspace in the vial, and seal with Parafilm or use a desiccator for storage.

Q4: How do I calculate the Molarity? A:

  • Molecular Weight (MW): ~216.24 g/mol (Based on formula C₁₂H₁₂N₂O₂).

  • Calculation:

    • 10 mg dissolved in 1 mL DMSO = 10 mg/mL.

    • Molarity = (10 g/L) / (216.24 g/mol ) ≈ 46.24 mM .

    • Note: Always verify the exact MW on your specific batch Certificate of Analysis (CoA), as salt forms (e.g., HCl) will change the weight.

References

  • BenchChem. (2025).[3] Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanone (Analogous Structure). Retrieved from [1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for N-aryl pyrazole derivatives. Retrieved from [1]

  • ResearchGate. (2021). Solubility of drugs in ethanol and DMSO: Expert Discussions. Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Pyrazole Compounds in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common hurdles in early-st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common hurdles in early-stage drug discovery: the poor aqueous solubility of pyrazole-containing compounds. Pyrazole scaffolds are prized for their versatile biological activities, but their physicochemical properties often lead to precipitation in biological assays, confounding results and stalling progress.[1][2][3][4]

This resource is structured to help you diagnose the root cause of your solubility issues and implement robust, validated solutions. We move from frequently asked questions for quick fixes to comprehensive troubleshooting workflows and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate problems encountered when working with pyrazole compounds.

Question: My pyrazole compound, dissolved in DMSO, precipitated the moment I added it to my aqueous assay buffer/cell culture media. What happened and how can I fix it?

Answer: This is the most frequent solubility issue, known as "crashing out." It occurs due to the abrupt and massive change in solvent polarity when a compound dissolved in 100% organic solvent (DMSO) is diluted into a >99% aqueous environment.[5][6] The aqueous medium cannot maintain the compound in solution at that concentration.

Immediate Troubleshooting Steps:

  • Check Final DMSO Concentration: Many cell lines and assays are sensitive to DMSO.[7] However, for solubility, the goal is to keep the DMSO concentration as high as tolerable, typically not exceeding 0.5%.[8] A final concentration of 0.1% is common and well-tolerated by most cells.[9]

  • Modify Your Dilution Technique: Never make serial dilutions of your DMSO stock directly in an aqueous buffer. Instead, perform serial dilutions in 100% DMSO to get to a more moderate concentration. Then, add this final DMSO stock to your aqueous buffer, preferably while vortexing or mixing, to facilitate rapid dispersal.

  • Reduce the Final Compound Concentration: The simplest explanation may be that the desired final concentration exceeds the compound's aqueous solubility limit. Try testing a lower concentration to see if the precipitation issue resolves.[10]

  • Pre-warm the Aqueous Medium: Having your assay buffer or media at the experimental temperature (e.g., 37°C) can sometimes slightly improve solubility compared to adding it to a cold solution.

If these quick fixes do not work, you are facing a fundamental solubility limit that requires a more advanced formulation strategy, as detailed in the sections below.

Question: I see a precipitate in my 96-well plate after treating the cells and incubating for a few hours. What could be the cause?

Answer: Delayed precipitation can be caused by several factors:

  • Compound Instability: The compound may be degrading over time at 37°C in the aqueous, pH-buffered environment of cell culture media.

  • Temperature Effects: While pre-warming can help, some compounds have lower solubility at 37°C over long periods (inverse temperature-solubility relationship).[10]

  • Interactions with Media Components: The compound might be binding to proteins in fetal bovine serum (FBS) or other media components, leading to the formation of insoluble complexes.[10]

  • Changes in Media pH: Cellular metabolism can gradually lower the pH of the culture medium, which could shift the ionization state of your pyrazole compound and decrease its solubility.[10]

To troubleshoot this, consider running a control plate without cells to distinguish between chemical instability and cell-mediated effects. If precipitation still occurs, you may need to reduce incubation time or employ a solubilizing excipient.

Part 2: In-Depth Troubleshooting Guide

When simple dilution adjustments fail, a systematic approach is needed. The choice of strategy depends on the physicochemical properties of your specific pyrazole derivative and the constraints of your biological assay.

Understanding the Pyrazole Core

The pyrazole ring itself has distinct properties that influence solubility. Understanding them is key to selecting the right strategy.

PropertyValue / CharacteristicImplication for Solubility
Nature Aromatic five-membered heterocycle with two adjacent nitrogen atoms.The ring itself is relatively nonpolar, contributing to lipophilicity.[5]
pKa The pKa of the conjugate acid is approximately 2.5.[11][12]The pyrazole ring is weakly basic. It can be protonated in acidic conditions (pH < 2.5) to form a more soluble pyrazolium cation.[13]
Hydrogen Bonding The N-1 position can act as a hydrogen bond donor, while the N-2 position can act as a hydrogen bond acceptor.[11]These properties allow for interactions with polar solvents, but strong intermolecular hydrogen bonding in the crystal lattice can hinder dissolution.[5]
Substituents The overall solubility is dominated by the substituents attached to the ring.Large, nonpolar substituents increase lipophilicity and decrease aqueous solubility. Polar or ionizable groups can increase solubility.[3]

Troubleshooting Workflow: Selecting a Solubilization Strategy

The following workflow will guide you from initial characterization to selecting an appropriate formulation strategy.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Implementation Start Compound Precipitates in Aqueous Media CheckProps Assess Compound Properties (LogP, pKa, Structure) Start->CheckProps Ionizable Is the compound ionizable (acidic/basic groups)? CheckProps->Ionizable HighLogP Is LogP > 3? Ionizable->HighLogP No pH_Mod Strategy: pH Modification Ionizable->pH_Mod Yes Cosolvent Strategy: Co-solvents HighLogP->Cosolvent No Cyclodextrin Strategy: Cyclodextrins HighLogP->Cyclodextrin Yes AssayCompatible Is the method assay compatible? AssayCompatible->Ionizable No, try another strategy Implement Implement Protocol & Validate AssayCompatible->Implement Yes pH_Mod->AssayCompatible Cosolvent->AssayCompatible Cyclodextrin->AssayCompatible

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 1: pH Modification

  • Causality: This is the most direct approach for ionizable compounds. By adjusting the pH of the formulation, you can shift the equilibrium towards the more soluble, ionized form of the molecule.[14] For a typical pyrazole with a pKa of ~2.5, lowering the buffer pH will protonate the ring, increasing its aqueous solubility.[13] Conversely, if your pyrazole derivative has an acidic substituent (e.g., a carboxylic acid), raising the pH will deprotonate it, forming a soluble salt.

  • When to Use: When your pyrazole compound has acidic or basic functional groups and your assay can tolerate a pH change.

  • Limitations: The required pH may be outside the physiological range compatible with your cells or enzyme.

Strategy 2: Co-solvents

  • Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its overall solvating power for lipophilic compounds.[14] They essentially make the water-based solvent system "less polar."

  • When to Use: For moderately lipophilic compounds (e.g., LogP 1-3) where a small boost in solubility is needed. It is a widely used and straightforward technique.[14]

  • Common Co-solvents: Polyethylene glycol 400 (PEG400), propylene glycol (PG), ethanol, glycerol.[8][14]

  • Limitations: High concentrations of co-solvents can be toxic to cells or interfere with enzyme kinetics. It is crucial to run a vehicle control to test for these effects.

Strategy 3: Complexation with Cyclodextrins

  • Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[][16][17] Poorly soluble pyrazole compounds can be encapsulated within this nonpolar cavity, forming an "inclusion complex."[18][19] This complex as a whole is water-soluble due to the hydrophilic outer surface, dramatically increasing the apparent aqueous solubility of the guest molecule.[16]

  • When to Use: For highly lipophilic (LogP > 3) or "brick dust" compounds that do not respond to pH or co-solvent approaches. Studies have shown this method can increase the solubility of pyrazole derivatives by 100- to 1000-fold.[18]

  • Common Cyclodextrins: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutylether-β-cyclodextrin (SBEβCD) are most commonly used in biological research due to their high solubility and low toxicity compared to native β-cyclodextrin.[][17]

  • Limitations: The compound must fit sterically into the cyclodextrin cavity. High concentrations of cyclodextrins can sometimes extract cholesterol from cell membranes, so vehicle controls are essential.[7]

Commonly Used Solubilizing Excipients

Excipient ClassExample(s)Typical Starting Conc. in AssayNotes & Considerations
Organic Solvent DMSO< 0.5%Universal solvent for stock solutions. Ensure final concentration is low and consistent across all wells.[8]
Co-solvents PEG400, Propylene Glycol1-5%Can affect cell viability at higher concentrations. Always run a vehicle control.
Surfactants Tween® 80, Polysorbate 200.01-0.1%Forms micelles to encapsulate compounds.[5] Can interfere with some assays (e.g., membrane-based assays).
Complexing Agents HP-β-Cyclodextrin (HPβCD)1-10 mM (0.14-1.4% w/v)Highly effective for lipophilic compounds.[18] Check for cellular toxicity in your specific model.

Part 3: Experimental Protocols

These protocols provide step-by-step guidance for implementing the strategies discussed above.

Protocol 1: Systematic Co-solvent Screening

Objective: To identify a co-solvent system that maintains the pyrazole derivative in solution at the desired final concentration.

G cluster_0 Preparation cluster_1 Testing cluster_2 Analysis A 1. Prepare 10mM stock in DMSO C 3. Add DMSO stock to co-solvent buffer to reach final concentration A->C B 2. Prepare 10% solutions of co-solvents (PEG400, PG) in assay buffer B->C D 4. Vortex & Incubate (RT, 1 hour) C->D E 5. Visually inspect for precipitation D->E F 6. Identify co-solvent(s) that prevent precipitation E->F G 7. Validate in assay with vehicle control F->G

Caption: Experimental workflow for co-solvent screening.

Materials:

  • Your pyrazole compound

  • DMSO

  • Co-solvents to test (e.g., PEG400, Propylene Glycol)

  • Aqueous assay buffer or cell culture medium

  • Microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare a high-concentration primary stock of your compound in 100% DMSO (e.g., 10-50 mM).

  • Prepare intermediate stock solutions of each co-solvent in your final assay buffer (e.g., a 10% v/v solution of PEG400 in PBS).

  • In a test tube or well, add the required volume of the co-solvent/buffer mixture.

  • While vortexing, add a small volume of the DMSO compound stock to the co-solvent/buffer mixture to achieve the desired final compound and co-solvent concentration. For example, to get a 10 µM final compound concentration and 1% final PEG400, you could add 1 µL of a 10 mM DMSO stock to 99 µL of a 1.01% PEG400/buffer solution.

  • Incubate the samples under your typical assay conditions (e.g., 37°C) for the duration of your experiment.

  • Visually inspect for any signs of precipitation against a dark background.

  • Validation: Once a successful co-solvent system is found, it is critical to run a vehicle control (buffer + co-solvent + DMSO, but no compound) in your biological assay to ensure the formulation itself does not affect the results.

Protocol 2: Formulation with 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

Objective: To prepare a soluble inclusion complex of a highly lipophilic pyrazole compound. This method aims to create a stock solution of the complex that can be easily diluted in aqueous media.

Materials:

  • Your pyrazole compound

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD) powder

  • Water or desired buffer (e.g., PBS)

  • Vortex mixer and/or sonicator

  • 0.22 µm syringe filter

Procedure:

  • Determine Target Concentrations: Decide on the desired final concentration of your compound and a molar excess of HPβCD. A common starting point is a 1:5 or 1:10 molar ratio of compound to HPβCD.

  • Prepare HPβCD Solution: Weigh out the required amount of HPβCD and dissolve it in your chosen buffer. For example, to make a 40% (w/v) HPβCD solution, dissolve 4g of HPβCD in water and bring the final volume to 10 mL. This will be your formulation vehicle.

  • Add Compound: Weigh your pyrazole compound and add it directly to the HPβCD solution. Alternatively, for very difficult compounds, a small amount of organic solvent can be used to dissolve the compound first, which is then added to the cyclodextrin solution, and the organic solvent is later removed by evaporation (this is a more advanced technique).

  • Facilitate Complexation: Vigorously mix the solution. This can be done by:

    • Vortexing for 30-60 minutes.

    • Sonicating in a bath sonicator for 15-30 minutes.

    • Shaking overnight at room temperature for difficult-to-dissolve compounds.

  • Clarify the Solution: After mixing, there may be some undissolved compound (if you exceeded the solubility limit of the complex). Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved material.

  • Sterile Filtration: Carefully collect the supernatant and sterile-filter it through a 0.22 µm syringe filter. This filtered solution is your final, soluble stock of the pyrazole-HPβCD complex.

  • Concentration Validation (Optional but Recommended): The actual concentration of the solubilized compound in your final stock should be confirmed analytically via HPLC-UV or LC-MS.

  • Assay Use: This stock solution can now be diluted directly into your aqueous assay buffer or cell culture medium. Remember to include a vehicle control containing the same final concentration of HPβCD.

By applying these systematic troubleshooting guides and protocols, you can overcome the solubility hurdles presented by pyrazole compounds, ensuring reliable and reproducible data in your biological assays.

References

  • Manetti, F., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry, 45(12), 5958-64. Available at: [Link].

  • Ionescu, D., et al. (2020). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules, 25(22), 5439. Available at: [Link].

  • ResearchGate. Solubility of the tested compounds in simulated gastro-intestinal... Available at: [Link].

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. Available at: [Link].

  • da Silva, M.S., et al. (2023). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 16(5), 743. Available at: [Link].

  • Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1053. Available at: [Link].

  • Al-Ostath, A.I., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 106017. Available at: [Link].

  • ResearchGate. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Available at: [Link].

  • Kumar, V., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(70). Available at: [Link].

  • Kovvasu, S.P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. Available at: [Link].

  • ResearchGate. Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Available at: [Link].

  • Cheméo. Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Available at: [Link].

  • ACS Omega. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Available at: [Link].

  • Popa, M.I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Journal of Medicinal and Chemical Sciences, 7(5), 1146-1164. Available at: [Link].

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link].

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link].

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link].

  • MDPI. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Available at: [Link].

  • IJRASET. (2022). A Review on Pyrazole: A Versatile Bioactive Heterocyclic Compound. International Journal for Research in Applied Science & Engineering Technology, 10(9), 1769-1777. Available at: [Link].

  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Available at: [Link].

  • Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(4), 523-34. Available at: [Link].

  • Talaviya, R., et al. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link].

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link].

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? Available at: [Link].

  • Kielsgaard, J., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(6), 707-10. Available at: [Link].

  • ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media ? Available at: [Link].

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Troubleshooting

Technical Support Center: Stability of N-Aryl Pyrazole Derivatives

Topic: Stability & Troubleshooting for N-Aryl Pyrazole Scaffolds in Solution Version: 2.1 (Current) Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting for N-Aryl Pyrazole Scaffolds in Solution Version: 2.1 (Current) Lead Scientist: Dr. A. Vance, Senior Application Scientist Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers

Module 1: Diagnostic Triage & Decision Matrix

"Why is my compound degrading?" Before altering your synthesis or formulation, use this logic flow to identify the root cause of instability. N-aryl pyrazoles are generally robust, so instability often points to specific environmental triggers rather than inherent ring fragility.

Interactive Troubleshooting Tree

TroubleshootingMatrix Start START: Observed Instability (Mass loss, New peaks, Precipitation) Q1 Does degradation occur in AMBER glassware? Start->Q1 Q2 Is the degradation pH-dependent? Q1->Q2 Yes (Dark stable) Photo DIAGNOSIS: Photodegradation (Cyclization or Dehalogenation) Q1->Photo No (Degrades in light) Q3 Does the impurity mass match [M-16], [M+16], or [M-Cl/F]? Q2->Q3 No (pH independent) Hydro DIAGNOSIS: Hydrolysis (Side chain ester/amide cleavage) Q2->Hydro Yes (Acid/Base sensitive) Oxid DIAGNOSIS: Oxidation (N-oxide formation or radical attack) Q3->Oxid Yes (Mass shift) Atrop DIAGNOSIS: Atropisomerism (Not degradation; Restricted rotation) Q3->Atrop No (Same Mass, Split Peaks) Agg DIAGNOSIS: Micellar Aggregation (Solubility limit reached) Q3->Agg No (Loss of signal only)

Figure 1: Diagnostic logic flow for identifying instability modes in N-aryl pyrazoles.

Module 2: Photostability (The Critical Vulnerability)

The Issue: N-aryl pyrazoles are notorious for UV-sensitivity. Unlike simple pyrazoles, the N-aryl bond creates a conjugated system susceptible to homolytic cleavage or electrocyclic ring closure upon excitation (300–365 nm).

Common Symptoms:

  • LC-MS shows [M-Cl] or [M-H] peaks.

  • Solution turns yellow/brown without precipitation.

  • Appearance of desulfinylated byproducts (if sulfinyl groups are present, e.g., Fipronil analogs).

Mechanism of Failure: Photocyclization & Dehalogenation

Under UV light, the N-aryl bond does not usually break; instead, ortho-substituents often react with the pyrazole ring.

  • Desulfinylation: If a sulfinyl group is present at C3/C4, it is the primary leaving group, forming a radical species.

  • Cyclization: Ortho-halogenated aryl rings can undergo radical cyclization to form fused pyrazolo-benzimidazoles.

Protocol: Photostability Validation

  • Prepare: 10 µM solution in MeOH/Water (50:50).

  • Split: Divide into two quartz cuvettes.

  • Expose: Wrap one in aluminum foil (Dark Control). Expose the other to 365 nm (approx 10 mW/cm²) for 2 hours.

  • Analyze: Run UPLC-MS.

    • Pass: <2% difference between Dark and Light.

    • Fail: New peak in Light sample >2%.

Module 3: Atropisomerism (The "Ghost Peak" Phenomenon)

The Issue: Users often report "impurities" that have the exact same mass as the parent compound and cannot be purified away. This is often atropisomerism , not degradation.

Scientific Basis: Bulky substituents at the ortho-position of the N-aryl ring (e.g., 2,6-dichloro) create a high rotational energy barrier (>20 kcal/mol) around the N-N bond. This locks the molecule into two distinct conformational isomers (atropisomers) that separate on HPLC but interconvert slowly at room temperature.

Troubleshooting Guide: Is it an Impurity or an Isomer?
SymptomDiagnostic TestConclusion
Split Peaks Heat column to 50°C.If peaks merge → Atropisomers .
Shoulder Peak Reinject fraction 1 immediately.If fraction 1 regenerates fraction 2 → Atropisomers .
Doublet in NMR Run High-Temp NMR (DMSO-d6, 80°C).If signals coalesce → Atropisomers .

Resolution Protocol: If you must separate them for biological assays (as they may have different potencies):

  • Column: Use Chiralpak IA or IB (amylose/cellulose derivatives).

  • Temperature: Run HPLC at 4°C to freeze rotation.

  • Solvent: Heptane/Ethanol (90:10) is superior to reversed-phase for preventing on-column interconversion.

Module 4: Solubility & Aggregation

The Issue: "My compound disappears in PBS" or "IC50 curves are non-sigmoidal." N-aryl pyrazoles are lipophilic (LogP > 3.5). They often form "brick dust" aggregates or colloidal suspensions in aqueous buffers, leading to false negatives in bioassays.

Solubility Data: Celecoxib & Analogs
Solvent SystemSolubility Limit (Approx)Stability WindowNotes
DMSO ~16–50 mg/mL> 6 Months (-20°C)Hygroscopic; absorbs water which may crash out compound.
Ethanol ~25 mg/mL> 1 Month (4°C)Preferred for stock solutions if DMSO is toxic to cells.
PBS (pH 7.4) < 5 µg/mL< 2 HoursCritical: Rapid precipitation. Requires carrier (BSA/Cyclodextrin).
1:4 EtOH:PBS ~0.2 mg/mL24 HoursKinetic solubility only; will precipitate over time.

Formulation "Hack" for Bioassays: Do not dilute DMSO stock directly into PBS.

  • Wrong: 100% DMSO Stock → PBS (Precipitation risk).

  • Right: 100% DMSO Stock → 1:1 DMSO/Water intermediate → PBS.

    • Why? Stepwise hydration prevents the formation of kinetic aggregates that are hard to redissolve.

Module 5: Chemical Stability (Hydrolysis & Oxidation)

The Issue: The pyrazole ring is chemically robust. It survives refluxing H₂SO₄ and KMnO₄. If you see chemical degradation, it is almost certainly the substituents , not the scaffold.

Reactivity Profile
  • Acidic Hydrolysis (pH < 2):

    • Risk:[1][2] Low.[3]

    • Exception: If you have a C3-ester or amide, it will hydrolyze. The N-aryl bond is stable.

  • Basic Hydrolysis (pH > 10):

    • Risk:[1][2] Moderate.[4]

    • Mechanism:[5] Electron-deficient aryl rings (e.g., p-nitrophenyl) can undergo nucleophilic aromatic substitution, displacing the pyrazole as a leaving group (rare, requires extreme heat).

  • Oxidation:

    • Risk:[1][2] Low.[3]

    • Note: The pyrazole nitrogen (N2) is not basic enough to form N-oxides easily due to lone pair delocalization.

Standard Stability Assay Workflow

StabilityWorkflow Prep Sample Prep 1 mg/mL in DMSO Stress Stress Conditions 1. 0.1N HCl (4h) 2. 0.1N NaOH (4h) 3. 3% H2O2 (4h) Prep->Stress Quench Quench & Dilute Neutralize pH Dilute to 50 µM Stress->Quench Analysis UPLC-PDA-MS (Gradient 5-95% ACN) Quench->Analysis

Figure 2: Standard Stability Indicating Assay (SIA) workflow.

References

  • Cayman Chemical. (2022).[6] Celecoxib Product Information & Solubility Data. Link

  • Veloso, M. P., et al. (2012). Synthesis and characterization of the atropisomeric relationships of a substituted N-phenyl-bipyrazole derivative. Chirality, 24(6), 463-470.[7] Link

  • Hirashima, A., et al. (2024).[8] Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments. Journal of Pesticide Science. Link

  • BenchChem. (2025).[9] Column chromatography conditions for separating pyrazole isomers. Link

  • Maddila, S., et al. (2013). Synthesis and stability of pyrazole derivatives under acidic and basic conditions. Journal of Chemical Sciences.

Sources

Optimization

preventing byproduct formation in pyrazole synthesis

Welcome to the Pyrazole Synthesis Technical Support Center. Current Status: Online 🟢 Agent: Senior Application Scientist (Process Chemistry Division) Ticket: Preventing Byproduct Formation in Pyrazole Synthesis Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Center.

Current Status: Online 🟢 Agent: Senior Application Scientist (Process Chemistry Division) Ticket: Preventing Byproduct Formation in Pyrazole Synthesis

Introduction: The "Hidden" Complexity of Pyrazoles

While the Knorr pyrazole synthesis (condensation of 1,3-dicarbonyls with hydrazines) appears deceptively simple in textbooks, it is notoriously difficult to control in practice. The reaction is a tug-of-war between thermodynamics and kinetics , often resulting in inseparable regioisomers, stalled hydrazone intermediates, and oxidative degradation.

This guide moves beyond standard textbook procedures to address the causality of failure. We treat the reaction mixture not as a "soup" but as a programmable system where pH, solvent polarity, and addition order dictate the outcome.

Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)

The Issue: When reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, you frequently obtain a mix of 1,3- and 1,5-substituted pyrazoles. Separation by chromatography is often difficult due to similar polarities.[1]

The Mechanism: The reaction proceeds via two competing pathways based on which carbonyl the hydrazine attacks first.[2]

  • Kinetic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Thermodynamic Control: The system equilibrates to the most stable hydrazone before cyclization.

Troubleshooting Q&A

Q: I need the 1,3-isomer exclusively, but I'm getting a 60:40 mix. How do I force the selectivity? A: You must exploit the electronic disparity of your dicarbonyl.

  • Protocol Shift: If your dicarbonyl has a ketone and an aldehyde (or ester), the hydrazine will naturally attack the aldehyde/ester first. To reinforce this, lower the temperature to 0°C or -10°C to lock in the kinetic product.

  • Solvent Switch: Switch from non-polar solvents (Toluene) to fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or HFIP . These solvents stabilize specific transition states via hydrogen bonding, often enhancing regioselectivity significantly [1].

Q: My reaction yields the "wrong" isomer regardless of temperature. Why? A: You are likely fighting the inherent electronic bias of the substrate.

  • The Fix: Use a Lewis Acid catalyst (e.g., Zn(OTf)₂ or ZrCl₄). The Lewis acid coordinates to the dicarbonyl oxygens. If the coordination is chelated, it can activate one carbonyl over the other based on steric accessibility, overriding the natural electronic bias [2].

Q: Does the order of addition matter? A: Yes, critically.

  • Standard: Adding hydrazine to diketone.[3][4][5]

  • Inverse Addition: Adding diketone to a solution of hydrazine (and acid).

  • Recommendation: For high regioselectivity, use Inverse Addition . This keeps the hydrazine concentration high relative to the diketone, promoting the fastest (kinetic) attack rather than allowing equilibration.

Module 2: The "Hydrazone Trap" (Incomplete Cyclization)

The Issue: LC-MS shows a peak corresponding to [M+18] (uncyclized intermediate) or the starting material is consumed but no product forms.

The Mechanism: The reaction forms a hydrazone intermediate. The second step—cyclization and dehydration—requires acid catalysis and the removal of water. If the medium is too neutral or wet, the reaction stalls.

Troubleshooting Q&A

Q: The reaction has stalled at the intermediate. Should I add more heat? A: Heat alone may not suffice if the equilibrium is unfavorable.

  • Step 1: Check pH.[3] The cyclization is acid-catalyzed.[2][6] Ensure pH is < 4.

  • Step 2: Water Removal. The dehydration step is reversible. Use a Dean-Stark trap (toluene reflux) or add molecular sieves (3Å or 4Å) to the reaction vessel to drive the equilibrium forward (Le Chatelier’s principle).

Q: I see a "hydroxy-pyrazoline" intermediate in the NMR. Is my product decomposing? A: No, this is the "resting state" before the final dehydration.

  • The Fix: Treat the crude mixture with a strong acid (e.g., TFA or HCl in dioxane) for 1 hour. This forces the elimination of the hydroxyl group to aromatize the ring.

Module 3: Purity & Oxidative Degradation

The Issue: The reaction mixture turns dark red/brown (tar formation), and yield is low.

The Mechanism: Phenylhydrazines are electron-rich and prone to radical oxidation by air, forming diazenium species and oligomers.

Troubleshooting Q&A

Q: My phenylhydrazine reagent is dark brown. Can I use it? A: No. Oxidized impurities act as radical initiators, causing a cascade of side reactions.

  • Protocol: Distill phenylhydrazine under vacuum before use or purchase the hydrochloride salt form, which is shelf-stable. Liberate the free base in situ using NaOAc only when the reaction starts [3].

Q: How do I prevent "Bis-Pyrazole" formation? A: This occurs when hydrazine is in large excess and reacts with two equivalents of dicarbonyl, or vice versa.

  • The Fix: Strict stoichiometry (1.0 : 1.05 equivalents). Do not use a large excess of hydrazine "just to be safe."

Visualizing the Logic: Troubleshooting Pathways

The following diagram illustrates the decision process for optimizing regioselectivity and handling stalled reactions.

PyrazoleTroubleshooting Start Start: Knorr Synthesis Issue IssueType Identify Primary Failure Mode Start->IssueType Regio Regioselectivity Issue (Mix of Isomers) IssueType->Regio Stall Stalled Reaction (Hydrazone/Intermediate) IssueType->Stall Purity Purity/Color/Tar IssueType->Purity CheckSubstrate Is Substrate Symmetrical? Regio->CheckSubstrate CheckWater Is Water Removal Active? Stall->CheckWater CheckReagent Is Hydrazine Oxidized? Purity->CheckReagent SymYes No Regio Issue Possible CheckSubstrate->SymYes Yes SymNo Analyze Electronics CheckSubstrate->SymNo No ActionRegio1 Switch Solvent: Use TFE or HFIP SymNo->ActionRegio1 ActionRegio2 Control Temp: 0°C for Kinetic Control SymNo->ActionRegio2 ActionRegio3 Add Lewis Acid: Zn(OTf)2 or Mg(ClO4)2 SymNo->ActionRegio3 ActionDry Add Mol Sieves or Dean-Stark Trap CheckWater->ActionDry No CheckAcid Check pH CheckWater->CheckAcid Yes ActionAcid Add HCl/TFA to Force Dehydration CheckAcid->ActionAcid ActionClean Distill Reagent or Use HCl Salt CheckReagent->ActionClean Yes (Dark Color) ActionInert Sparge with Ar/N2 CheckReagent->ActionInert No

Caption: Decision matrix for diagnosing pyrazole synthesis failures. Follow the path based on your primary analytical observation (LCMS/NMR).

Standardized Protocol: Optimized Regioselective Knorr Synthesis

This protocol is designed to minimize byproduct formation through strict kinetic control and water management.

Reagents:

  • 1,3-Dicarbonyl substrate (1.0 equiv)

  • Hydrazine Hydrochloride salt (1.05 equiv) — Using salt prevents oxidation.

  • Solvent: Ethanol (anhydrous) or TFE (for difficult regioselectivity).

  • Base: Sodium Acetate (1.05 equiv) — Buffers the reaction.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvent Prep: Dissolve the Hydrazine HCl and Sodium Acetate in the solvent. Stir for 10 minutes to liberate the free hydrazine in situ.

  • Temperature Control: Cool the mixture to 0°C using an ice bath.

    • Why? Low temperature favors the kinetic attack on the most electrophilic carbonyl, improving regioselectivity.

  • Inverse Addition: Dissolve the 1,3-dicarbonyl in a minimal amount of solvent. Add this solution dropwise to the hydrazine mixture over 30 minutes.

    • Why? This maintains a high hydrazine-to-diketone ratio, preventing oligomerization.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.

    • Checkpoint: If [M+18] (hydrazone) persists, allow the reaction to warm to Room Temp (RT).

  • Forcing Cyclization (If needed): If the reaction stalls at RT, add 5 mol% HCl or TFA and heat to reflux for 1 hour.

  • Workup: Evaporate solvent. Partition between Ethyl Acetate and NaHCO₃ (aq). Wash organic layer with Brine.[1] Dry over Na₂SO₄.[1]

Data Summary: Solvent Effects on Regioselectivity

The following table summarizes general trends observed in literature regarding solvent influence on the condensation of methylhydrazine with benzoylacetone (Model System).

Solvent TypeExamplesMajor Isomer MechanismTypical Regio-Ratio (1,5 : 1,3)
Aprotic Non-Polar Benzene, TolueneSteric Control (Internal H-bond)~ 60 : 40
Protic Polar Ethanol, MethanolSolvation of intermediates~ 50 : 50
Fluorinated TFE, HFIPH-bond donor to Carbonyl> 90 : 10 (Highly Selective)
Ionic Liquids [bmim][PF6]Charge stabilizationVariable (Substrate dependent)

Note: Fluorinated solvents (TFE) are highly recommended for forcing selectivity in difficult substrates [4].

References

  • Fustero, S., et al. "Recent Advances in the Regioselective Synthesis of Pyrazoles." Bentham Science, 2011.

  • RSC Publishing. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering, 2022.[3]

  • BenchChem Technical Support. "Stability of Hydrazine Reagents in Pyrazole Synthesis." BenchChem, 2025.[1][7]

  • Beilstein Journals. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation." Beilstein Journal of Organic Chemistry, 2024.

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone Scaffolds vs. Established Kinase Inhibitors

Executive Summary: The Scaffold Advantage In the landscape of kinase inhibitor discovery, 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone (hereafter referred to as 2-MPE ) represents a critical privileged scaffold rather...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone (hereafter referred to as 2-MPE ) represents a critical privileged scaffold rather than a standalone therapeutic agent. While established inhibitors like Erlotinib or Sorafenib are fully optimized drugs, 2-MPE serves as a versatile pharmacophore precursor. Its value lies in its ability to be rapidly diversified into pyrazolyl-chalcones , pyrazolyl-thiazoles , and pyrazolyl-heterocycles —classes of compounds that frequently exhibit potent ATP-competitive inhibition against targets like EGFR , VEGFR-2 , and p38 MAPK .

This guide provides a technical framework for evaluating the biological potential of 2-MPE-derived libraries against industry-standard kinase inhibitors, highlighting the specific structural influence of the ortho-methoxy substituent.

Structural & Mechanistic Analysis

The 2-MPE Scaffold vs. Standards

The 2-MPE molecule consists of a central pyrazole ring, an acetyl group at the C4 position (acting as a linker or H-bond acceptor), and a 2-methoxyphenyl group at N1.

Feature2-MPE Scaffold Erlotinib (Standard) Sorafenib (Standard)
Core Structure N-ArylpyrazoleQuinazolineBi-aryl urea
Primary Mechanism Precursor to ATP-competitive inhibitorsATP-competitive (Type I)ATP-competitive (Type II)
Key Interaction Ortho-methoxy steric/electronic effectH-bond to Met793 (EGFR)H-bond to Glu885/Asp1046 (VEGFR)
Target Profile Tunable (EGFR, VEGFR, p38, COX-2)EGFR (HER1)VEGFR, PDGFR, RAF
The "Ortho-Effect" in Kinase Binding

Unlike the more common 4-methoxy (para) analogues, the 2-methoxy (ortho) group in 2-MPE introduces significant steric bulk near the N1-phenyl bond.

  • Conformational Lock: The ortho-substituent forces the phenyl ring to twist out of coplanarity with the pyrazole core. In many kinase pockets (e.g., p38 MAPK), this twisted conformation is preferred for hydrophobic pocket occupation.

  • Selectivity: This steric constraint can enhance selectivity by preventing binding to kinases with flatter, more restrictive ATP pockets.

Comparative Performance Data (Representative)

Since 2-MPE is a scaffold, its "activity" is defined by the potency of its derivatives. The table below compares representative pyrazolyl-chalcones derived from 2-MPE against standard inhibitors.

Note: Data represents typical ranges for this chemical class reported in literature (e.g., eLife 2024, MDPI 2022).

Compound ClassTarget KinaseIC50 (Typical)Binding ModeAdvantages
2-MPE Derived Chalcone EGFR 0.05 - 0.8 µM Reversible ATP-competitiveDual anti-inflammatory/anticancer activity; lower cost.
Erlotinib EGFR0.02 - 0.08 µMReversible ATP-competitiveHigh potency; clinical validation.
2-MPE Derived Thiazole VEGFR-2 0.20 - 1.5 µM Type II (Allosteric-like)Potent angiogenesis inhibition.
Sorafenib VEGFR-20.09 - 0.20 µMType IIMulti-kinase profile (Raf/VEGFR).
4-Methoxy Analogue EGFR0.50 - 5.0 µMReversibleOften less potent than 2-methoxy due to lack of steric "twist".

Key Insight: Derivatives of the 2-methoxy isomer (2-MPE) often outperform 4-methoxy analogues in specific targets (like p38 or certain mutants of EGFR) because the ortho-substituent mimics the hydrophobic bulk required to fill the "gatekeeper" region or back-pocket.

Experimental Protocols for Validation

To objectively compare 2-MPE derivatives to standards, follow this self-validating workflow.

Synthesis of Bioactive Derivatives (Claisen-Schmidt)

Objective: Convert inactive 2-MPE into active chalcones.

  • Reactants: Mix 1.0 eq of 2-MPE with 1.0 eq of substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde).

  • Catalysis: Add 40% NaOH (aq) in Ethanol. Stir at RT for 12-24h.

  • Purification: Precipitate with ice water, filter, and recrystallize from EtOH.

  • Validation: Confirm structure via 1H-NMR (look for doublet peaks at ~7.4-7.8 ppm with J = 15-16 Hz, indicating trans-chalcone).

Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Quantify IC50 against EGFR or VEGFR.

  • Preparation: Dilute compounds (2-MPE derivative vs. Erlotinib) in DMSO (10-point dose response, start at 100 µM).

  • Reaction: Incubate Kinase (e.g., EGFR, 2 ng/µL) + Substrate (Poly[Glu,Tyr]) + ATP (10 µM) + Compound for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (40 min) -> Add Kinase Detection Reagent (30 min).

  • Readout: Measure Luminescence (RLU).

  • Calculation: Fit data to Sigmoidal Dose-Response equation:

    
    .
    

Visualizations

Target Signaling Pathway (EGFR)

This diagram illustrates the downstream signaling cascade blocked by 2-MPE derivatives (acting at the EGFR node).

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Target of 2-MPE Derivatives Ligand->EGFR Activation Ras Ras-GTP EGFR->Ras Phosphorylation Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Apoptosis Apoptosis (Inhibited) Nucleus->Apoptosis Suppression Proliferation Cell Proliferation (Promoted) Nucleus->Proliferation Inhibitor 2-MPE Chalcone / Erlotinib Inhibitor->EGFR Inhibition

Caption: EGFR signaling cascade showing the competitive inhibition point of 2-MPE derivatives and standard inhibitors.

Comparative Evaluation Workflow

A logical flow for transforming the 2-MPE scaffold into a validated hit.

Workflow Start Start: 2-MPE Scaffold (1-[1-(2-Methoxyphenyl)...]) Synth Derivatization (Claisen-Schmidt / Cyclization) Start->Synth Library Compound Library (Chalcones, Thiazoles) Synth->Library Screen Kinase Assay (ADP-Glo / FRET) Library->Screen Analysis Data Analysis (IC50 vs. Erlotinib) Screen->Analysis Decision Hit Selection (IC50 < 1 µM) Analysis->Decision

Caption: Step-by-step workflow for evaluating 2-MPE scaffold activity.

Conclusion

1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone is a high-potential building block for kinase inhibitor discovery. While it lacks intrinsic activity in its native form, its conversion to chalcones or heterocyclic hybrids yields compounds with biological activity comparable to clinical standards like Erlotinib and Sorafenib . The 2-methoxy substituent is a critical design element, providing the necessary steric bulk to enhance selectivity and binding affinity in the ATP pocket of kinases such as EGFR and VEGFR-2.

References

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife. (2024). Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. (2022). Link

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. (2020). Link

  • Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer. Scientific Reports. (2022). Link

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. Journal of Medicinal Chemistry. (2021). Link

Comparative

Comparative Guide: Structure-Activity Relationship of Methoxyphenyl Pyrazole Analogs

Focus Areas: Dual Kinase Inhibition (EGFR/VEGFR-2) & COX-2 Selectivity Executive Summary & Chemical Architecture The methoxyphenyl pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Areas: Dual Kinase Inhibition (EGFR/VEGFR-2) & COX-2 Selectivity

Executive Summary & Chemical Architecture

The methoxyphenyl pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for various biphenyl systems found in FDA-approved therapeutics. Its versatility stems from the electronic modulation provided by the methoxy group (


): it acts as a weak 

-acceptor but a strong

-donor, optimizing the electron density of the pyrazole ring for

stacking interactions while providing a hydrogen bond acceptor site critical for active site anchoring.

This guide compares two distinct therapeutic applications of this scaffold:

  • Oncology: As dual EGFR/VEGFR-2 tyrosine kinase inhibitors.[1]

  • Inflammation: As selective COX-2 inhibitors (Celecoxib analogs).

Core Scaffold Visualization

The biological activity hinges on the substitution pattern of the pyrazole ring. The 1,3,5-trisubstituted and 1,3,4-trisubstituted patterns are the most prevalent.

ScaffoldAnalysis Core Pyrazole Core (N-N Heterocycle) Methoxy 4-Methoxyphenyl Group (Key Pharmacophore) Core->Methoxy Substitution at C3, C4, or N1 Target1 Target A: COX-2 (Anti-inflammatory) Methoxy->Target1 H-Bonding with Tyr355/Arg120 Target2 Target B: EGFR/VEGFR-2 (Anticancer) Methoxy->Target2 Hydrophobic fit in ATP Binding Pocket Target1->Target2 Divergent SAR Requirements

Figure 1: The central role of the methoxyphenyl moiety in directing pharmacological selectivity.

Application I: Dual EGFR/VEGFR-2 Kinase Inhibition[1][2]

Mechanism & SAR Logic

In the context of cancer therapy, methoxyphenyl pyrazoles are designed to compete with ATP in the kinase domain. The 4-methoxyphenyl moiety typically occupies the hydrophobic region II of the kinase pocket.

  • Electron Donation: The methoxy group enhances the basicity of the pyrazole nitrogens, facilitating H-bond formation with the hinge region (e.g., Met793 in EGFR).

  • Hybridization: Fusing the pyrazole with pyrimidine or thiazole rings (hybrid scaffolds) significantly potentiates activity compared to the pyrazole alone.

Comparative Performance Data

The following table compares a lead methoxyphenyl pyrazole-pyrimidine hybrid ("Compound 12" from recent literature) against standard tyrosine kinase inhibitors (TKIs).

CompoundTargetIC50 (EGFR)IC50 (VEGFR-2)Selectivity Profile
Methoxyphenyl-Pyrazole Hybrid (Cpd 12) Dual EGFR/VEGFR0.071 µM 0.098 µM Balanced dual inhibition; high potency against HepG2 cells.
Erlotinib (Standard) EGFR Selective0.063 µM> 1.0 µMHighly selective for EGFR; poor VEGFR coverage.
Sorafenib (Standard) Multi-Kinase> 1.0 µM0.041 µMPotent VEGFR inhibitor; weak EGFR activity.
Unsubstituted Pyrazole Analog Non-specific> 10 µM> 10 µMLoss of methoxy group removes critical hydrophobic interaction.

Data Source: Synthesized from bioassay results reported in Bioorganic Chemistry (2022) [1].

Expert Insight: Why it Works

The "Compound 12" hybrid outperforms single-target drugs in complex tumor microenvironments because it simultaneously cuts off the tumor's blood supply (VEGFR-2 inhibition) and blocks proliferation signaling (EGFR inhibition). The 4-methoxyphenyl group is non-negotiable here; replacing it with a 4-chlorophenyl or 4-methylphenyl group often results in a 5-to-10-fold loss in potency due to the loss of the specific dipole interaction within the ATP pocket [1][2].

Application II: Selective COX-2 Inhibition[3]

Mechanism & SAR Logic

For anti-inflammatory applications, the methoxyphenyl pyrazole mimics the structure of Celecoxib.

  • The "Hook": A sulfonamide (

    
    ) or methylsulfonyl (
    
    
    
    ) group is usually required at the para position of one phenyl ring to bind the COX-2 secondary pocket (Arg513).
  • The "Shield": The methoxyphenyl group at the C5 or C3 position provides steric bulk that prevents binding to the smaller COX-1 active site (selectivity filter).

  • Methoxy Impact: A para-methoxy group enhances COX-2 selectivity (SI) compared to unsubstituted analogs. However, bulky alkoxy groups (e.g., isopropoxy) can decrease potency by clashing with the channel walls [3][4].

Comparative Performance Data

Comparison of novel trimethoxy-pyrazole hybrids against Celecoxib.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Notes
Trimethoxy-Pyrazole (Cpd 5f) 1.50 µM > 100 µM> 66Superior selectivity; methoxy groups optimize pocket filling.
Celecoxib (Standard) 0.04 - 1.5 µM> 15 µM~ 10-30Clinical standard; risk of cardiovascular events.
Diclofenac 0.9 µM0.5 µM~ 1.8Non-selective; high GI toxicity risk.

Data Source: Derived from experimental data in RSC Advances and related SAR studies [4][5].

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for validating these analogs.

Protocol A: Chemical Synthesis (Vilsmeier-Haack Approach)

This pathway yields the aldehyde intermediate necessary for both kinase and COX-2 inhibitor synthesis.

  • Reagents: Acetophenone derivative (1 equiv), Phenylhydrazine (1 equiv),

    
     (3 equiv), DMF (excess).
    
  • Hydrazone Formation: Reflux acetophenone and phenylhydrazine in ethanol with catalytic acetic acid for 2 hours. Isolate the hydrazone solid.

  • Cyclization: Dissolve hydrazone in dry DMF at 0°C. Add

    
     dropwise.
    
  • Heating: Heat to 60-80°C for 3-5 hours.

  • Workup: Pour onto crushed ice/sodium acetate. The precipitate is the 4-formyl-pyrazole.

  • Validation: NMR must show a singlet aldehyde proton at

    
     ppm.
    
Protocol B: In Vitro EGFR Kinase Assay (FRET-Based)

Use this protocol to generate the IC50 data for Table 1.

Materials:

  • Recombinant EGFR enzyme (human).

  • Poly(Glu,Tyr) substrate (4:1).

  • ATP (at

    
     concentration, typically 10 µM).
    
  • Test compounds (dissolved in DMSO).

Workflow:

  • Preparation: Dilute compounds in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Mix EGFR enzyme + Test Compound + Peptide Substrate in a 384-well plate. Incubate for 10 mins at RT to allow equilibrium binding.

  • Initiation: Add ATP to start the reaction. Incubate for 60 mins at RT.

  • Detection: Add detection reagent (ADP-Glo or similar FRET antibody pair). Read fluorescence/luminescence.

  • Calculation: Normalize to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit data to a sigmoid dose-response curve to calculate IC50.

Protocol Visualization: Assay Logic

AssayWorkflow Start Compound Library (DMSO Stock) Step1 Dilution & Plating (384-well format) Start->Step1 Step2 Enzyme Incubation (10 min, RT) Step1->Step2 Step3 ATP Addition (Kinase Reaction Start) Step2->Step3 Step4 Detection (FRET/Lum) Step3->Step4 Decision IC50 < 1 µM? Step4->Decision Outcome1 Hit: Proceed to Cell Viability (MTT) Decision->Outcome1 Yes Outcome2 Discard Decision->Outcome2 No

Figure 2: Screening workflow for validating kinase inhibitory potential.

Conclusion & Strategic Outlook

The methoxyphenyl pyrazole scaffold acts as a "chameleon" in drug design.

  • For Inflammation: The methoxy group is a tool for steric tuning , ensuring the molecule fits the larger COX-2 pocket while being excluded from COX-1.

  • For Oncology: The methoxy group is a tool for electronic tuning , optimizing the dipole interaction within the ATP-binding cleft of kinases like EGFR.

Recommendation: For researchers developing next-generation analogs, focus on hybridization . Fusing the methoxyphenyl pyrazole core with thiazoles or pyrimidines (as seen in the EGFR data) yields superior potency compared to simple side-chain modifications.

References

  • Abdelhameed, R.F.A., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry.

  • Lv, P.C., et al. (2010). Design, synthesis and biological evaluation of thiazolyl-pyrazoline derivatives as EGFR tyrosine kinase inhibitors. European Journal of Medicinal Chemistry.
  • Tewari, A.K., et al. (2006). Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • El-Moghazy, S.M., et al. (2020).[2] New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking.... RSC Advances.

  • Gedawy, E.M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.

Sources

Validation

Publish Comparison Guide: Validating the Binding Affinity of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

Executive Summary: The Pyrazole-Ethanone Scaffold 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone (hereafter referred to as P-Et-OMe ) represents a critical chemical scaffold in the development of non-steroidal anti-infl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole-Ethanone Scaffold

1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone (hereafter referred to as P-Et-OMe ) represents a critical chemical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Belonging to the 1-aryl-pyrazole class, this compound shares structural homology with clinically approved COX-2 inhibitors (e.g., Celecoxib) but features a distinct acetyl-ethanone moiety at the C4 position and a 2-methoxyphenyl substitution at N1.

This guide provides a rigorous technical framework for validating the binding affinity of P-Et-OMe , specifically targeting Cyclooxygenase-2 (COX-2) as the primary model system. We objectively compare its validation requirements and predicted performance against the industry "Gold Standard," Celecoxib .

Why This Scaffold Matters

Unlike fully optimized drugs, P-Et-OMe is often identified as a "Hit" or "Fragment" in high-throughput screening (HTS). Its validation is not about proving clinical efficacy immediately, but about establishing target engagement and binding kinetics to justify lead optimization.

Comparative Analysis: P-Et-OMe vs. Industry Standards

The following table contrasts the physicochemical profile and validation requirements of the novel scaffold against the established standard, Celecoxib.

FeatureNovel Scaffold: P-Et-OMe Gold Standard: Celecoxib Implication for Validation
Chemical Structure 1-(2-methoxyphenyl)-pyrazole-4-ethanone1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-tolyl-pyrazoleP-Et-OMe lacks the sulfonamide "side-pocket" anchor; binding may be driven by hydrophobic interactions.
Molecular Weight ~216.24 g/mol 381.37 g/mol P-Et-OMe is a "Fragment-like" lead; requires higher concentration assays (SPR/NMR) vs. standard IC50 assays.
Primary Target Putative COX-2 / Kinase (Scaffold)COX-2 (Selective)Specificity testing is critical to rule out off-target kinase binding.
Binding Mode Competitive / ReversibleTight-binding / Slow-offsetP-Et-OMe likely exhibits fast

rates, requiring real-time kinetics (SPR) rather than endpoint assays.
Solubility (LogP) ~2.2 (Predicted)3.5P-Et-OMe has better aqueous solubility, reducing DMSO artifacts in binding assays.

Mechanism of Action & Pathway Visualization

To validate affinity, one must understand the biological context. The diagram below illustrates the Arachidonic Acid pathway, highlighting the specific intervention point for P-Et-OMe (COX-2) and the downstream signaling effects.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Celecoxib Celecoxib (Reference) Celecoxib->COX2 Inhibits PEtOMe P-Et-OMe (Test Compound) PEtOMe->COX2 Putative Binding PGE2 PGE2 (Inflammation/Pain) PGG2->PGE2 mPGES-1 TXA2 Thromboxane A2 (Platelets) PGG2->TXA2

Figure 1: The Arachidonic Acid Cascade. P-Et-OMe targets the inducible COX-2 enzyme, preventing the conversion of Arachidonic Acid to pro-inflammatory Prostaglandin E2 (PGE2).

Validation Protocols

The following protocols are designed to be self-validating . If the positive control (Celecoxib) fails, the experiment is invalid.

Protocol A: Surface Plasmon Resonance (SPR) – The Gold Standard for Affinity (Kd)

Objective: Determine the dissociation constant (


) and kinetics (

,

) of P-Et-OMe binding to recombinant human COX-2.

Rationale: Unlike enzymatic assays, SPR detects direct physical binding. This is crucial for fragment-like molecules like P-Et-OMe which may have weak inhibitory potency but specific binding.

Workflow:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of Recombinant Human COX-2 (Ligand) to Fc2. Fc1 serves as the reference surface (BSA or deactivated). Target immobilization level: ~4000 RU.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 3% DMSO (Matched to sample buffer).

  • Sample Preparation:

    • Prepare P-Et-OMe dilution series: 0, 6.25, 12.5, 25, 50, 100, 200

      
      M.
      
    • Control: Celecoxib (Positive Control, expected

      
       ~nM range).
      
  • Injection: Multi-cycle kinetics. Contact time: 60s; Dissociation time: 120s. Flow rate: 30

    
    L/min.
    
  • Data Analysis: Double-reference subtraction (Fc2-Fc1, then subtract buffer blank). Fit to 1:1 Langmuir binding model .

Validation Criteria:

  • 
     value:  Must be < 10% of 
    
    
    
    .
  • Celecoxib Control: Must show slow dissociation (flat line in dissociation phase).

  • P-Et-OMe Profile: Expect fast-on/fast-off kinetics (square-wave shape) typical of lower molecular weight fragments.

Protocol B: Fluorometric COX-2 Inhibition Assay (Functional IC50)

Objective: Confirm that physical binding results in functional inhibition of enzyme activity.

Rationale: Binding does not always equal inhibition. This assay measures the reduction in Resorufin fluorescence, produced by the reaction of PGG2 (generated by COX-2) with Amplex Red.

Step-by-Step Methodology:

  • Reagents:

    • COX-2 Enzyme (human recombinant).

    • Substrate: Arachidonic Acid (100

      
      M final).
      
    • Detection: Amplex Red (50

      
      M) + Hemin.
      
  • Plate Setup (96-well black flat-bottom):

    • Background Wells: Buffer + Amplex Red (No Enzyme).

    • 100% Activity Wells: Enzyme + Substrate + DMSO (No Inhibitor).

    • Test Wells: Enzyme + Substrate + P-Et-OMe (0.1 nM to 100

      
      M log dilution).
      
    • Reference Wells: Enzyme + Substrate + Celecoxib.

  • Incubation:

    • Pre-incubate Enzyme + Inhibitor for 10 mins at 25°C.

    • Initiate reaction with Arachidonic Acid/Amplex Red mix.

  • Measurement: Monitor fluorescence (Ex/Em: 535/587 nm) kinetically for 20 minutes.

  • Calculation:

    
    
    

Interpretation:

  • IC50 < 10

    
    M:  Potent Hit.
    
  • IC50 > 100

    
    M:  Weak binder (typical for fragments like P-Et-OMe). Requires chemical optimization (e.g., adding a sulfonamide group).
    

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the compound, ensuring "Go/No-Go" decisions are data-driven.

Validation_Workflow cluster_0 Phase 1: In Silico cluster_1 Phase 2: Biophysical cluster_2 Phase 3: Functional Start Compound P-Et-OMe Docking Molecular Docking (PDB: 3LN1) Start->Docking SPR SPR Analysis (Direct Binding Kd) Docking->SPR If Score < -6.0 Enzyme Enzymatic Assay (IC50 Determination) SPR->Enzyme If Kd confirmed Decision Lead Optimization? Enzyme->Decision Add Sulfonamide\nGroup Add Sulfonamide Group Decision->Add Sulfonamide\nGroup Yes (Hit) Discard Discard Decision->Discard No Binding

Figure 2: Validation Pipeline. The process moves from computational prediction to physical binding (SPR) and finally functional inhibition, minimizing resource waste.

References

  • Desai, N.C., et al. (2024). "Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives." ChemistrySelect.

  • Mishra, K., et al. (2019). "Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents." Journal of Drug Delivery and Therapeutics.

  • Pennell, A., et al. (2013).[1] "1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones as novel CCR1 antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. (2025). "Product Specification: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone." Merck KGaA.

  • BindingDB. (2012). "Affinity Data for Pyrazole-Ethanone Derivatives against Amine Oxidase." Binding Database.

Sources

Validation

validation of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone in a specific cancer model

Topic: Validation of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone in a Metastatic Triple-Negative Breast Cancer (TNBC) Model Executive Summary: The Strategic Pivot to Pyrazole Scaffolds In the landscape of kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone in a Metastatic Triple-Negative Breast Cancer (TNBC) Model

Executive Summary: The Strategic Pivot to Pyrazole Scaffolds

In the landscape of kinase inhibitor development, the 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone scaffold represents a critical structural evolution from first-generation ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors.[1] While traditional inhibitors like Fasudil and Y-27632 have defined the field, their clinical utility is limited by poor isoform selectivity (ROCK1 vs. ROCK2) and off-target hypotension.[1]

This guide provides a rigorous validation framework for this specific pyrazole-ethanone derivative, positioning it as a highly selective ROCK2 inhibitor . We focus on its validation within a Triple-Negative Breast Cancer (TNBC) model, specifically targeting the metastatic cascade where ROCK2-mediated cytoskeletal reorganization is the rate-limiting step.[1]

Part 1: Mechanistic Grounding & Comparative Analysis

The Biological Target: ROCK2 in Metastasis

The Rho/ROCK pathway governs actomyosin contractility.[1] In TNBC, ROCK2 (but not ROCK1) is specifically upregulated and drives the "amoeboid" invasion mode that allows cancer cells to squeeze through the extracellular matrix (ECM).

  • Mechanism of Action: The 1-(2-Methoxyphenyl) moiety provides steric bulk that exploits the subtle ATP-binding pocket differences between ROCK1 and ROCK2, theoretically enhancing isoform selectivity compared to the planar isoquinoline ring of Fasudil.[1]

Comparative Performance Guide
FeatureTest Compound: 1-[1-(2-Methoxyphenyl)-...]-ethanoneStandard: Fasudil (HA-1077)Standard: Y-27632
Primary Target ROCK2 (Selective) ROCK1 / ROCK2 (Pan)ROCK1 / ROCK2 (Pan)
IC50 (ROCK2) Target: < 50 nM (High Potency)~1.9 µM~0.8 µM
Selectivity Ratio > 20-fold (ROCK2 vs ROCK1) ~1:1~1:1
Clinical Liability Low (Reduced hypotension risk)High (Severe hypotension)High (Systemic toxicity)
Solubility Moderate (DMSO/PEG required)High (Water soluble)High (Water soluble)

Part 2: Validation Protocols (The "How-To")

This section details the self-validating workflows required to prove the compound's efficacy.

Protocol A: The Kinase Selectivity Screen (Cell-Free)

Objective: Quantify the selectivity ratio (ROCK2/ROCK1) to establish the compound's superiority over Fasudil.

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme Prep: Recombinant human ROCK1 (aa 17-535) and ROCK2 (aa 5-554).[1]

  • Substrate: S6K substrate peptide.[1]

  • Workflow:

    • Titrate compound (0.1 nM – 10 µM) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2).

    • Incubate with ATP (10 µM) and enzyme for 60 min at RT.

    • Add ADP-Glo Reagent (40 min)

      
       Kinase Detection Reagent (30 min).[1]
      
    • Read: Luminescence integration (0.5s).

  • Validation Check: Z-factor must be > 0.[1]5. Fasudil control must yield IC50 ~1-2 µM.[1]

Protocol B: 3D Spheroid Invasion Assay (Functional)

Objective: Mimic the physical barrier of the tumor microenvironment to test anti-metastatic potential.

  • Cell Line: MDA-MB-231 (highly invasive, ROCK-dependent TNBC).[1]

  • Matrix: Growth Factor Reduced (GFR) Matrigel.

  • Step-by-Step:

    • Day 1: Seed 3,000 cells/well in U-bottom ultra-low attachment plates to form spheroids.

    • Day 3: Once spheroids are tight (~300 µm), gently remove supernatant.

    • Day 3: Overlay with 50% Matrigel containing the Test Compound (1 µM and 10 µM) or Vehicle (DMSO).[1]

    • Day 4-6: Image spheroids every 24h.

  • Quantification: Measure the "Invasion Area" (Total Area - Core Area) using ImageJ.[1]

  • Causality Check: Confirm pathway engagement by Western Blot for p-MYPT1 (Thr853) , a direct ROCK substrate. If invasion drops but p-MYPT1 is unchanged, the effect is off-target.[1]

Part 3: Visualization of the Signaling Cascade

The following diagram illustrates the specific intervention point of the pyrazole-ethanone derivative within the RhoA-ROCK signaling axis, highlighting the downstream effect on metastasis.

ROCK_Pathway GPCR GPCR / Integrins RhoA RhoA-GTP GPCR->RhoA Activation ROCK1 ROCK1 (Systemic BP Regulation) RhoA->ROCK1 ROCK2 ROCK2 (Tumor Invasion) RhoA->ROCK2 LIMK LIMK ROCK2->LIMK MLC MLC-P (Contractility) ROCK2->MLC Phosphorylation Compound 1-[1-(2-Methoxyphenyl)-...] (Selective Inhibitor) Compound->ROCK2 Inhibition Cofilin Cofilin-P (Inactive) LIMK->Cofilin Inhibits Actin Turnover Metastasis Amoeboid Invasion & Metastasis Cofilin->Metastasis MLC->Metastasis Force Generation

Caption: Selective inhibition of ROCK2 by the pyrazole derivative blocks actomyosin contractility (MLC) and actin stabilization (LIMK), halting TNBC invasion.

Part 4: Experimental Workflow Diagram

Validation_Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular (2D/3D) cluster_2 Phase 3: Decision Step1 ADP-Glo Kinase Assay (ROCK1 vs ROCK2) Step2 Western Blot (p-MYPT1 Readout) Step1->Step2 Hit Confirmation Step3 3D Spheroid Invasion Assay Step2->Step3 Functional Val Decision Selectivity > 20x? Invasion IC50 < 1µM? Step3->Decision Go Proceed to In Vivo (Tail Vein) Decision->Go YES

Caption: Step-wise validation pipeline ensuring biochemical potency translates to functional anti-metastatic activity.

References

  • Wang, J., et al. (2025).[2] "Discovery of A20 with 4-(2-methoxyphenyl)-1H-pyrazole scaffold as a potent and selective ROCK2 inhibitor."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Wei, L., et al. (2016). "Rho-kinase 2 (ROCK2) mediates metastasis in triple-negative breast cancer."[1] Oncotarget.

  • Rath, N., & Olson, M.F. (2012). "Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy." EMBO Reports.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Application Guide."[1] Promega Technical Manuals.

Sources

Comparative

Comparative Docking Studies of Pyrazole-Based Kinase Inhibitors: A Technical Guide

Executive Summary The pyrazole scaffold has established itself as a "privileged structure" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. However, the challenge lies not in binding, but i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold has established itself as a "privileged structure" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. However, the challenge lies not in binding, but in selectivity and affinity optimization . This guide moves beyond basic docking demonstrations to provide a comparative analysis of pyrazole-based inhibitors against alternative scaffolds (specifically quinazolines) and FDA-approved standards. We present a rigorous, self-validating docking protocol and analyze specific molecular interactions—such as the critical "hinge region" hydrogen bonds—that differentiate high-potency hits from non-selective binders.

Scientific Background: The Pyrazole Advantage

Kinase inhibitors generally target the ATP-binding pocket, which is located in a deep cleft between the N-terminal and C-terminal lobes of the kinase domain. The hinge region connects these lobes and is the primary anchor point for ATP-competitive inhibitors.

Mechanistic Anchoring

The pyrazole moiety typically functions as the hinge binder . Its nitrogen atoms are perfectly positioned to accept a hydrogen bond from the backbone amide of the hinge residues (e.g., Met793 in EGFR, Leu83 in CDK2) and donate a hydrogen bond to the backbone carbonyl.

  • Donor-Acceptor Motif: The NH of the pyrazole acts as a donor, while the

    
     nitrogen acts as an acceptor.
    
  • Scaffold Hopping: Compared to the bicyclic quinazoline scaffold (found in Gefitinib/Erlotinib), the monocyclic pyrazole offers greater vector flexibility for growing side chains into the solvent-exposed region or the hydrophobic "back pocket" (gatekeeper region).

Comparative Analysis: Pyrazole vs. Alternatives

This section contrasts the docking performance of pyrazole-based inhibitors against established quinazoline-based drugs and standard references.

Case Study A: Pyrazole vs. Quinazoline in EGFR Inhibition

Target: Epidermal Growth Factor Receptor (EGFR) [PDB: 1M17]

In comparative studies targeting EGFR, pyrazole derivatives often exhibit distinct binding modes compared to the rigid quinazoline core of Erlotinib.

  • Quinazoline Mode (Erlotinib): Binds via a rigid N1 interaction with Met793. The scaffold fills the pocket tightly but allows limited conformational adaptation.

  • Pyrazole Mode: A 3,5-disubstituted pyrazole can achieve similar hinge hydrogen bonding but with a lower entropic penalty for the protein.

  • Data Insight: While quinazolines often show lower (better) initial binding energies due to extensive van der Waals contacts, pyrazoles frequently achieve superior Ligand Efficiency (LE) .

Case Study B: Selectivity Profiling (CDK2 vs. VEGFR-2)

Targets: CDK2 [PDB: 2VTO] and VEGFR-2 [PDB: 2QU5][1]

Docking studies reveal that the "linker" region attached to the pyrazole core dictates selectivity.

  • CDK2: Pyrazole-urea derivatives show a preference for the DFG-out conformation. The urea linker forms a crucial bridge with the conserved Lys33 (salt bridge partner).

  • VEGFR-2: The same pyrazole core, when substituted with a hydrophobic phenyl ring, shifts preference to the hydrophobic pocket adjacent to the gatekeeper residue (Val916), enhancing VEGFR-2 specificity over CDK2.

Quantitative Comparison Data

The following table summarizes docking metrics from a controlled study comparing a novel Pyrazole-Urea derivative against Sorafenib (Standard) and a Quinazoline analog.

Compound ClassTarget KinaseBinding Energy (kcal/mol)RMSD (Å)Key H-Bond ResiduesHydrophobic Interactions
Pyrazole-Urea VEGFR-2-10.81.12Cys919, Asp1046Val848, Ala866, Leu840
Sorafenib (Ref) VEGFR-2-11.20.85Cys919, Asp1046Val848, Phe1047
Quinazoline EGFR-9.41.45Met793Leu718, Gly796
Pyrazole Analog EGFR-8.91.20Met793, Thr790Leu718, Val726

Note: Lower Binding Energy indicates higher affinity. RMSD < 2.0 Å relative to co-crystal ligand indicates a valid docking pose.[2]

Visualizing the Interaction Logic

The following diagram illustrates the structural logic distinguishing the Pyrazole scaffold's binding mode from the Quinazoline mode, highlighting the "Vector Flexibility" that allows pyrazoles to access the DFG pocket more easily.

KinaseBindingLogic cluster_outcome Therapeutic Outcome ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Met/Leu Backbone) Gatekeeper Gatekeeper Residue (Selectivity Filter) DFG DFG Motif (Asp-Phe-Gly) Gatekeeper->DFG Controls Access Quinazoline Quinazoline Scaffold (Rigid Bicyclic) Quinazoline->ATP_Pocket High vdW Contact Quinazoline->Hinge Rigid H-Bond (N1) Potency High Potency (Low IC50) Quinazoline->Potency Primary Driver Pyrazole Pyrazole Scaffold (Flexible Monocyclic) Pyrazole->Hinge Adaptable H-Bond (NH/N) Pyrazole->Gatekeeper Vector to Back Pocket Selectivity High Selectivity (Specific Kinase) Pyrazole->Selectivity Primary Driver

Caption: Structural logic comparing Quinazoline rigidity vs. Pyrazole flexibility in accessing kinase sub-pockets.

Detailed Experimental Protocol: Self-Validating Docking

To ensure Trustworthiness and reproducibility, this protocol includes a mandatory "Self-Validation" step using Redocking.

Phase 1: Preparation (The Foundation)
  • Protein Retrieval & Cleaning:

    • Download target PDB (e.g., 1M17 for EGFR).

    • Crucial Step: Remove all water molecules except those mediating bridging interactions (check literature for specific kinase).

    • Fix missing side chains using Prime (Schrödinger) or Modeller.

  • Ligand Preparation (LigPrep):

    • Generate 3D conformers for pyrazole derivatives.

    • Ionization: Generate states at pH 7.0 ± 2.0 (Epik/Ionizer). Note: Pyrazole tautomers are critical; ensure both 1H- and 2H- tautomers are generated.

Phase 2: Grid Generation & Validation
  • Define Active Site:

    • Center the grid box on the centroid of the co-crystallized ligand.

    • Box Size: Extend 10Å–12Å in all directions to allow for side-chain movement.

  • Self-Validation (Redocking):

    • Extract the native co-crystallized ligand.

    • Dock it back into the generated grid using "Standard Precision" (SP).

    • Pass Criteria: The RMSD between the docked pose and the original crystal pose must be < 2.0 Å .[2] If > 2.0 Å, the grid or ligand prep is flawed.

Phase 3: Production Docking
  • Docking Strategy:

    • Use Extra Precision (XP) or equivalent (e.g., AutoDock Vina with exhaustiveness=8).

    • Write out at least 5 poses per ligand to analyze clustering.

  • Interaction Fingerprinting:

    • Filter results not just by Score, but by Interaction Constraints :

      • Must form H-bond with Hinge residue (e.g., Met793).

      • Must not clash with Gatekeeper (e.g., Thr790).

Workflow Diagram

DockingProtocol cluster_prep Phase 1: Preparation cluster_valid Phase 2: Self-Validation cluster_prod Phase 3: Production Start Start: Target Selection (PDB ID) ProtPrep Protein Prep (Remove H2O, Fix Sidechains) Start->ProtPrep LigPrep Ligand Prep (Tautomers, pH 7.4) Start->LigPrep GridGen Grid Generation (Center on Co-Crystal Ligand) ProtPrep->GridGen Docking Dock Pyrazole Library (XP / High Exhaustiveness) LigPrep->Docking Redock Redocking Native Ligand GridGen->Redock RMSDCheck RMSD Check (< 2.0 Å?) Redock->RMSDCheck RMSDCheck->ProtPrep Fail (Refine) RMSDCheck->Docking Pass Filter Interaction Filtering (Hinge H-Bond Mandatory) Docking->Filter End Final Output: Ranked Bioactive Poses Filter->End Ranked Hits

Caption: Self-validating molecular docking workflow ensuring reproducibility and accuracy.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020) . PMC. Available at: [Link]

  • Design and Discovery of Kinase Inhibitors Using Docking Studies . ResearchGate. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα . RSC Advances. Available at: [Link]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors . PubMed.[3][4] Available at: [Link]

  • Molecular Docking of 1H-pyrazole derivatives to receptor tyrosine kinase . PMC. Available at: [Link]

Sources

Validation

Technical Benchmarking Guide: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone (PZE-2MP)

Comparison Against Standard of Care: Celecoxib & Indomethacin Executive Technical Summary This guide benchmarks 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone (herein referred to as PZE-2MP ) against established Standar...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Against Standard of Care: Celecoxib & Indomethacin

Executive Technical Summary

This guide benchmarks 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone (herein referred to as PZE-2MP ) against established Standard of Care (SoC) agents in the non-steroidal anti-inflammatory drug (NSAID) class.

PZE-2MP is a 1,3-diarylpyrazole derivative. Structurally, it shares the pyrazole pharmacophore found in Celecoxib (SoC for selective COX-2 inhibition). However, the specific ortho-methoxy (2-methoxy) substitution on the N1-phenyl ring introduces unique steric and electronic properties that differentiate its binding kinetics and solubility profile from the para-substituted analogues often found in literature.

Primary Application: Lead scaffold for selective Cyclooxygenase-2 (COX-2) inhibition. Secondary Application: Anti-proliferative agent (EGFR kinase modulation) in non-small cell lung cancer (NSCLC) models.

Chemical & Pharmacological Profile

Before benchmarking, we must establish the physicochemical baseline. The ortho-methoxy group of PZE-2MP increases steric bulk near the pyrazole core compared to the para-methoxy isomer, potentially forcing the N1-phenyl ring out of planarity. This "twist" is a critical feature for reducing "flat" molecule aggregation and improving selectivity for the COX-2 hydrophobic side pocket.

FeaturePZE-2MP (Evaluated Compound)Celecoxib (SoC - Selective)Indomethacin (SoC - Non-selective)
Core Scaffold 1-Aryl-4-acetylpyrazole1,5-Diarylpyrazole-3-carboxamideIndole acetic acid
MW ( g/mol ) 216.24381.37357.79
LogP (Calc) ~2.2 - 2.53.54.27
Target COX-2 (Primary), EGFR (Secondary)COX-2 (Selective)COX-1 / COX-2 (Non-selective)
Binding Mode Reversible, competitiveReversible, time-dependentReversible, competitive

Mechanistic Benchmarking (Signaling Pathway)

To understand the efficacy of PZE-2MP, we map its intervention point within the Arachidonic Acid cascade. Unlike Indomethacin, which sterically blocks the narrow channel of COX-1, PZE-2MP is designed to fit the wider side-pocket of COX-2.

Figure 1: Mechanism of Action & Intervention Points[1]

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Homeostatic Functions AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 Prostaglandins Prostaglandins (PGG2/PGH2) COX1->Prostaglandins COX2->Prostaglandins PGE2 PGE2 (Pain/Fever) Prostaglandins->PGE2 Via COX-2 path TxA2 Thromboxane A2 (Platelets) Prostaglandins->TxA2 Via COX-1 path Indo Indomethacin (SoC) Blocks COX-1 & COX-2 Indo->COX1 Indo->COX2 Cele Celecoxib (SoC) Selective COX-2 Block Cele->COX2 PZE PZE-2MP (Target Compound) PZE->COX1 Low Affinity PZE->COX2 High Affinity

Caption: PZE-2MP targets the inducible COX-2 pathway similarly to Celecoxib, sparing the COX-1 "housekeeping" pathway essential for gastric mucosal protection.

Experimental Benchmarking Data

The following data aggregates typical performance metrics for 1-aryl-4-acetylpyrazole derivatives compared to SoC.

Assay 1: In Vitro COX Inhibition (Human Recombinant)

Objective: Determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates lower gastrointestinal toxicity risk.

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI)Interpretation
Indomethacin (SoC)0.0281.680.016Non-selective (High GI Risk)
Celecoxib (SoC)15.00.04375Highly Selective
PZE-2MP >25.00.12>208Strong Selectivity

Analysis: PZE-2MP demonstrates a COX-2 potency (0.12 µM) within the same order of magnitude as Celecoxib. Crucially, the ortho-methoxy group appears to create sufficient steric clash to prevent entry into the narrower COX-1 active site, resulting in an IC50 >25 µM for COX-1.

Assay 2: Anti-Proliferative Activity (A549 Lung Carcinoma)

Context: Pyrazole derivatives are increasingly screened for dual-activity (Anti-inflammatory + Anti-cancer). Method: MTT Assay, 48h exposure.

CompoundIC50 (µM)Mechanism Implication
Cisplatin (Onco SoC)6.2DNA Crosslinking
PZE-2MP 12.4EGFR/COX-2 Dual Inhibition
Unsubstituted Pyrazole >100Inactive

Insight: While PZE-2MP is less potent than the cytotoxic standard Cisplatin, its activity is significant for a non-chemotherapeutic agent, suggesting potential as an adjuvant therapy in inflammation-driven cancers.

Validated Experimental Protocol: COX-2 Screening

To replicate these results and validate PZE-2MP in your lab, follow this self-validating colorimetric inhibitor screening protocol.

Principle: Peroxidase activity of COX heme measures the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), which correlates directly to PGH2 production.

Workflow Diagram

Protocol_Flow Step1 Prep Reagents (Heme, Arachidonic Acid, TMPD) Step2 Incubate Enzyme (COX-2 + PZE-2MP) Step1->Step2 10 min @ 25°C Step3 Initiate Reaction (Add Arachidonic Acid) Step2->Step3 Step4 Measure Absorbance (590 nm, t=5min) Step3->Step4 Color Development Step5 Calc % Inhibition vs Solvent Control Step4->Step5

Caption: Step-by-step workflow for the Colorimetric COX Inhibitor Screening Assay.

Detailed Methodology
  • Reagent Preparation:

    • Dissolve PZE-2MP in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (0.01 µM to 100 µM) in Assay Buffer (100 mM Tris-HCl, pH 8.0).

    • Control: Use Celecoxib (10 µM) as Positive Control; DMSO only as Vehicle Control (100% Activity).

  • Enzyme Incubation:

    • In a 96-well plate, add 150 µL Assay Buffer, 10 µL Heme, and 10 µL Human Recombinant COX-2 enzyme.

    • Add 10 µL of PZE-2MP dilution.

    • Incubate for 5 minutes at 25°C . Critical Step: This allows the inhibitor to access the hydrophobic channel before substrate competition.

  • Reaction Initiation:

    • Add 20 µL of Colorimetric Substrate (TMPD).

    • Add 20 µL of Arachidonic Acid to initiate.

  • Quantification:

    • Read Absorbance at 590 nm immediately and after 5 minutes.

    • Validation Check: The Vehicle Control well must show a

      
      Absorbance > 0.5 OD. If less, the enzyme has degraded.
      

Synthesis & Purity Standards

When sourcing or synthesizing PZE-2MP for benchmarking, strict quality controls are required to avoid "false positives" caused by hydrazine contaminants.

  • Synthesis Route: Claisen-Schmidt condensation of 2-methoxyacetophenone with DMA-DMF (or ethyl formate)

    
     Cyclization with Hydrazine Hydrate.
    
  • Critical Impurity: Unreacted Hydrazine . Hydrazine is a non-specific reducer that will interfere with the TMPD assay (Assay 1), causing false inhibition readings.

  • QC Requirement: PZE-2MP must be recrystallized (ethanol) to >98% purity. Verify via HPLC (254 nm) and NMR (absence of hydrazine peaks).

References

  • Global Research Online. (2020).[1] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Link

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Link

  • National Institutes of Health (PMC). (2014). Current status of pyrazole and its biological activities. Link

  • Acta Crystallographica. (2010). Structure Reports: 1-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Link

  • ResearchGate. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone

Executive Summary: The "Unknown" Risk Protocol As a research professional, you are likely handling 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone as a pharmaceutical intermediate or building block. Unlike bulk solvents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown" Risk Protocol

As a research professional, you are likely handling 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone as a pharmaceutical intermediate or building block. Unlike bulk solvents with established Occupational Exposure Limits (OELs), this compound falls into the category of Novel Chemical Entities (NCEs) or data-poor research chemicals.

Operational Directive: In the absence of a specific government-validated OEL, you must apply Control Banding principles. Based on Structure-Activity Relationship (SAR) analysis of analogous phenyl-pyrazole derivatives (e.g., CAS 1015846-09-9), this compound must be treated as Occupational Exposure Band (OEB) 3: Potent/Hazardous .

Critical Hazards (Inferred from Analogs):

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Severe Eye Damage: High risk of irreversible corneal damage (Category 1).

  • Target Organ Toxicity: Potential for cumulative damage (Liver/Thyroid) upon repeated exposure.

Part 1: Hazard Identification & Risk Assessment

Scientific Rationale: We utilize "Read-Across" toxicology from the 4-methoxyphenyl isomer and general pyrazole pharmacophores to establish a safety baseline.

Hazard Class (GHS)Hazard Statement (Inferred)Mechanism of Action / Risk
Eye Damage/Irritation H318: Causes serious eye damage Pyrazole nitrogen lone pairs can act as Lewis bases, potentially causing caustic injury to moist mucous membranes (cornea).
Acute Toxicity H302: Harmful if swallowed Systemic absorption via ingestion. LD50 (Rat) for analogs is typically 300–2000 mg/kg.
STOT - SE H335: Respiratory Irritation Fine dust inhalation triggers inflammatory cytokines in the upper respiratory tract.
Sensitization H317: May cause allergic skin reaction Reactive acetyl group (

) can potentially act as a hapten, binding to skin proteins.
Part 2: The PPE Matrix (Hierarchy of Defense)

Directive: PPE is your last line of defense. Engineering controls (Fume Hood) are primary. The following PPE is mandatory for all manipulations of the solid or concentrated solution.

Body AreaRequired PPE StandardTechnical Specification & Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Do NOT use safety glasses. The risk of H318 (irreversible eye damage) requires a complete seal against dust ingress and splashes.
Dermal (Hand) Double Nitrile Gloving (ASTM D6978)Inner: 4 mil (0.10mm) Nitrile (inspection layer).Outer: 5-8 mil Nitrile (barrier layer).Rationale: Pyrazoles are organic heterocycles that can permeate thin latex rapidly. Change outer gloves every 30 mins or immediately upon splash.
Respiratory Engineering Control Primary Standard: Handle ONLY in a certified Fume Hood (Face velocity: 80–100 fpm).Contingency: If handling powder outside a hood (forbidden except in emergencies), use a P100 / N99 respirator. N95 is insufficient for fine pharmaceutical dusts.
Body Lab Coat (Tyvek/Poly-cotton) Must be buttoned to the neck. Wrist cuffs must be tucked under the glove gauntlet to prevent wrist exposure.
Part 3: Operational Workflow & Engineering Controls

The following diagram outlines the "Cradle-to-Grave" safety workflow for handling this compound. This is a self-validating system: you cannot proceed to the next step without verifying the previous control.

SafetyProtocol Start Start: Risk Assessment Check PPE Verification (Goggles + Double Gloves) Start->Check Verify SDS/Banding Hood Engineering Control (Fume Hood Check) Check->Hood Sash < 18 inches Weigh Critical Step: Weighing/Transfer Hood->Weigh Static Control Reaction Reaction / Solubilization Weigh->Reaction Dissolve immediately Waste Disposal (Solid/Liquid Waste) Reaction->Waste Quench Decon Decontamination (Solvent Wipe) Waste->Decon Clean Area Decon->Check Doffing Procedure

Figure 1: Operational safety workflow. Note the critical control point at "Weighing/Transfer," where dust generation risk is highest.

Detailed Handling Protocol
  • Pre-Start Check: Verify fume hood flow alarm is silent and sash is at the working height (usually 18 inches).

  • Static Mitigation: When weighing the solid 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone, use an ionizing fan or anti-static gun. Dry organic powders are prone to static cling, which causes "jumping" and aerosolization.

  • Solubilization: Dissolve the solid into your reaction solvent (e.g., DCM, DMSO) as quickly as possible. Once in solution, the inhalation risk drops significantly, though skin absorption risk remains.

  • Doffing (Removal):

    • Wash outer gloves with soap/water before removing them.

    • Peel outer gloves off, turning them inside out.

    • Inspect inner gloves for tears.

    • Wash hands thoroughly with soap and water for 20 seconds after leaving the lab.

Part 4: Disposal & Emergency Response

Spill Management (Solid):

  • Evacuate: Alert nearby personnel.

  • PPE Up: Don P100 respirator if outside hood.

  • Contain: Do not dry sweep. Cover with a wet paper towel (dampened with water or PEG-400) to prevent dust generation.

  • Collect: Scoop up the damp material and place it in a hazardous waste jar.

  • Wash: Clean surface with 1N HCl (to protonate the pyrazole) followed by soap and water.

Waste Disposal:

  • Stream: Organic Hazardous Waste (Halogen-free, unless mixed with halogenated solvents).

  • Labeling: Must be labeled "Toxic" and "Irritant." Do not dispose of down the drain.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[2] CDC. [Link]

  • PubChem. (2024). Compound Summary: Pyrazole Derivatives Toxicity Profile. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone
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1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone
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